molecular formula C10H11NO B576064 1-(5-Cyclopropylpyridin-2-yl)ethanone CAS No. 188918-75-4

1-(5-Cyclopropylpyridin-2-yl)ethanone

Cat. No.: B576064
CAS No.: 188918-75-4
M. Wt: 161.204
InChI Key: OCOCOVSXQMWTFJ-UHFFFAOYSA-N
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Description

1-(5-Cyclopropylpyridin-2-yl)ethanone (CAS 188918-75-4) is a high-purity chemical compound for research and development purposes. This organics building block, with a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, is characterized by its cyclopropyl-substituted pyridine core . The cyclopropyl group attached to the pyridine ring is a key structural feature, often incorporated to influence the pharmacokinetic and physicochemical properties of molecules in medicinal chemistry research, such as metabolic stability and membrane permeability . As a versatile chemical intermediate, it serves as a key synthon in organic synthesis and is particularly valuable in the exploration of novel pharmaceutical candidates, including kinase inhibitors and other small-molecule therapeutics. Researchers utilize this compound for its potential in constructing more complex molecular architectures. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-cyclopropylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)10-5-4-9(6-11-10)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCOVSXQMWTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665890
Record name 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188918-75-4
Record name 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(5-cyclopropylpyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its strategic application in the development of novel therapeutics. Particular emphasis is placed on the practical aspects of its synthesis and its role as a precursor to advanced pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of functionalized pyridines.

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties and ability to engage in hydrogen bonding. The introduction of a cyclopropyl group onto the pyridine core, as seen in this compound, offers several advantages in drug design. The cyclopropyl moiety is a "bioisostere" of larger, more flexible alkyl groups, and its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The ethanone functional group at the 2-position provides a versatile handle for a wide array of chemical transformations, making this molecule a valuable starting material for the synthesis of more complex and biologically active compounds.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is crucial for its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundAK Scientific, Inc.[1]
Synonyms 1-(5-cyclopropylpyridin-2-yl)ethan-1-one, TK8H4046AK Scientific, Inc.[1]
CAS Number 188918-75-4AK Scientific, Inc.[1]
Molecular Formula C₁₀H₁₁NOChemScene[2]
Molecular Weight 161.20 g/mol ChemScene[2]

Safety and Handling:

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood[1]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various modern synthetic methodologies that focus on the functionalization of the pyridine ring. Transition metal-catalyzed cross-coupling reactions are particularly prevalent and effective for this purpose.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the cyclopropyl group from the pyridine ring, suggesting a cross-coupling reaction between a halogenated 2-acetylpyridine and a cyclopropyl-metal species.

G This compound This compound Disconnection Disconnection This compound->Disconnection Precursors 5-Halo-2-acetylpyridine Cyclopropylboronic acid or equivalent Disconnection->Precursors

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. This approach offers high functional group tolerance and generally proceeds with high yields. A representative protocol for the synthesis of this compound is detailed below. This protocol is based on established methods for the cyclopropanation of bromothiophenes, which can be adapted for bromopyridines[3].

Experimental Protocol:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1-(5-bromopyridin-2-yl)ethanone (1.0 eq), cyclopropylboronic acid (1.3 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq)[3].

  • Solvent and Catalyst: Add a solvent system, typically a mixture of toluene and water. De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: To the de-gassed mixture, add a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos (2-10 mol%)[3].

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Mechanistic Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors.

Precursor for TYK2 Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases[4]. Selective inhibition of TYK2 is a promising therapeutic strategy for these conditions. This compound can be utilized as a starting material in the synthesis of potent and selective TYK2 inhibitors. For instance, derivatives of this compound have been explored in the development of acyl compounds with excellent TYK2 inhibitory activity and selectivity against other JAK family members[4].

General Workflow for Kinase Inhibitor Synthesis

The ethanone moiety of this compound provides a reactive site for further molecular elaboration. A common synthetic strategy involves the condensation of the ketone with other reagents to build more complex heterocyclic systems, which are often the core structures of kinase inhibitors.

G A This compound B Condensation Reaction (e.g., with a hydrazine derivative) A->B C Intermediate Heterocycle (e.g., pyrazole) B->C D Further Functionalization (e.g., N-arylation) C->D E Final Kinase Inhibitor D->E

Caption: General synthetic workflow from this compound to a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura cross-coupling. The presence of both the metabolically stable cyclopropyl group and the synthetically tractable ethanone moiety makes it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to aid researchers in leveraging this important chemical entity in their drug development programs.

References

  • Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (n.d.). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • AK Scientific, Inc. (n.d.). 1-(5-Cyclopropylpyridin-2-yl)
  • (2016, October 12). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone. PubChem. Retrieved from [Link]

  • (2012, February 23).
  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... [Image]. Retrieved from [Link]

  • Angene Chemical. (2021, May 1).
  • (2023, April 27).
  • Cheng, C., Zhou, M., Zhang, P., Qian, W., Chen, L., & Chen, G. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975. Available at: [Link]

Sources

The Analytical Blueprint: A Guide to the Structural Elucidation of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Cyclopropylpyridin-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. By integrating foundational principles with data from analogous structures, this document serves as a robust manual for confirming the molecular architecture of this and similar heterocyclic ketones. Our approach emphasizes not just the "what" but the "why" of each analytical step, ensuring a self-validating and scientifically rigorous process.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring a cyclopropyl group at the C5 position and an acetyl group at the C2 position. The strategic placement of these functional groups imparts specific electronic and steric properties that are crucial for its potential applications. The elucidation of its precise structure is the foundational step for any further research and development. This guide will walk through the essential spectroscopic and chromatographic techniques required for unambiguous characterization.

Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol

The Elucidation Workflow: A Multi-Technique Approach

The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide a high degree of confidence in the final assignment.

Elucidation_Workflow Figure 1: Overall Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Chromatography (e.g., Column, HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Final Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Figure 1: Overall Structure Elucidation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments will provide a detailed map of its connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[1]

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45d1HH-6 (Pyridine)The proton ortho to the pyridine nitrogen and adjacent to the cyclopropyl group is expected to be the most deshielded aromatic proton.
~7.80dd1HH-4 (Pyridine)This proton is coupled to both H-3 and H-6 (meta-coupling), leading to a doublet of doublets.
~7.65d1HH-3 (Pyridine)Coupled to H-4, this proton appears as a doublet.
~2.70s3H-C(O)CH₃The methyl protons of the acetyl group are in a singlet as there are no adjacent protons. Its proximity to the pyridine ring shifts it downfield.
~2.00m1H-CH- (Cyclopropyl)The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the four methylene protons.
~1.10m2H-CH₂- (Cyclopropyl)The two methylene protons cis to the pyridine ring.
~0.80m2H-CH₂- (Cyclopropyl)The two methylene protons trans to the pyridine ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~200.0C =OThe carbonyl carbon of the ketone is characteristically found in this downfield region.[2]
~153.0C-2 (Pyridine)The carbon attached to the acetyl group and the nitrogen atom is significantly deshielded.
~148.0C-6 (Pyridine)The carbon atom ortho to the nitrogen is deshielded.
~138.0C-4 (Pyridine)A typical chemical shift for a β-carbon in a pyridine ring.
~135.0C-5 (Pyridine)The carbon attached to the cyclopropyl group.
~121.0C-3 (Pyridine)The carbon atom meta to the nitrogen.
~26.0-C(O)C H₃The methyl carbon of the acetyl group.
~15.0-C H- (Cyclopropyl)The methine carbon of the cyclopropyl group.
~10.0-C H₂- (Cyclopropyl)The methylene carbons of the cyclopropyl ring are typically found in the upfield region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The purified sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. Electrospray ionization (ESI) is suitable for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

Expected Mass Spectrum
  • Molecular Ion (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight of C₁₀H₁₁NO.

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₀H₁₂NO⁺) is 162.0919, which should be confirmed to within a few ppm.

Predicted Fragmentation Pathways

The fragmentation of this compound will be driven by the presence of the ketone and the stability of the resulting fragments.

Fragmentation_Pathway Figure 2: Predicted EI-MS Fragmentation Pathways M Molecular Ion (M⁺) m/z = 161 frag1 [M - CH₃]⁺ m/z = 146 M->frag1 - •CH₃ frag2 [CH₃CO]⁺ m/z = 43 (Base Peak) M->frag2 α-cleavage frag3 [M - COCH₃]⁺ m/z = 118 M->frag3 - •COCH₃ frag5 [Py-H]⁺ m/z = 78 frag3->frag5 - C₃H₄ frag4 [Py-C₃H₅]⁺ m/z = 118

Caption: Figure 2: Predicted EI-MS Fragmentation Pathways

Key Fragment Ions:

  • m/z 146: Loss of a methyl radical (•CH₃) from the molecular ion.

  • m/z 118: Loss of an acetyl radical (•COCH₃) to give the 5-cyclopropylpyridine cation.

  • m/z 78: Loss of the cyclopropyl group from the m/z 118 fragment.

  • m/z 43: The acetyl cation ([CH₃CO]⁺), which is often the base peak for methyl ketones.[3]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (if the compound is a liquid at room temperature) or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3080-3000C-H stretchAromatic & CyclopropylThe C-H stretching vibrations of the sp² carbons of the pyridine ring and the sp³ carbons of the cyclopropyl ring appear in this region.[4]
~2950-2850C-H stretchAliphatic (CH₃)The C-H stretching of the methyl group.
~1700C=O stretchKetoneA strong absorption characteristic of an aryl ketone. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic ketone.
~1600, ~1470C=C and C=N stretchesPyridine RingCharacteristic absorptions for the pyridine ring.
~1020Cyclopropane ring breathingCyclopropylA characteristic vibration of the cyclopropane ring.[2]

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. The predicted data presented in this guide, based on established principles and spectral data of closely related compounds, provides a robust template for what researchers should expect to observe. The definitive confirmation of the structure is achieved when the experimental data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are all in agreement with the proposed structure and with each other. This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, paving the way for confident further investigation and application of this molecule.

References

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
  • Wiberley, S. E., & Bunce, S. C. (Year). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry.
  • AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0302504).
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules.
  • MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.

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An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)ethanone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-cyclopropylpyridin-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this exact compound is not publicly cataloged, this guide will delve into its core characteristics by examining its structural analogs, plausible synthetic routes, and potential applications. By leveraging data from closely related compounds and established synthetic methodologies, this document serves as an essential resource for researchers engaged in the design and synthesis of novel pyridine-based therapeutic agents.

Introduction: The Significance of the Cyclopropyl-Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a molecule. This small, strained ring system is known to improve metabolic stability, increase potency, and modulate physicochemical properties such as lipophilicity and conformation. The combination of a cyclopropyl group and a pyridine core, as seen in this compound, presents a valuable building block for the development of novel therapeutics.

Physicochemical Properties and Identification

PropertyInferred Value/CharacteristicBasis of Inference
Molecular Formula C10H11NOBased on the chemical structure
Molecular Weight 161.20 g/mol Calculated from the molecular formula
Appearance Likely a liquid or low-melting solidBased on analogs like 2-acetylpyridine[1]
Solubility Expected to be soluble in common organic solventsGeneral characteristic of similar organic compounds
CAS Number Not publicly available

Closely Related Analogs with Assigned CAS Numbers:

Compound NameCAS NumberMolecular FormulaMolecular Weight
1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one3052723-85-7[2]C11H13NO175.23 g/mol [2]
1-(5-Cyclopropyl-6-methylpyridin-2-yl)ethan-1-one3052723-87-9[3]C11H13NO175.23 g/mol [3]
2-Acetyl-5-chloropyridine55676-22-7C7H6ClNO155.58 g/mol
1-(5-Fluoropyridin-2-yl)ethanone915720-54-6[4]C7H6FNO139.13 g/mol [4]

Synthesis Strategies: A Plausible Route to this compound

A robust and versatile method for the synthesis of the target compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds. A plausible synthetic pathway would involve the coupling of a suitable bromopyridine derivative with cyclopropylboronic acid.

Synthesis_Pathway 2-Bromo-5-acetylpyridine 2-Bromo-5-acetylpyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromo-5-acetylpyridine->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound Pd catalyst, Base Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Suzuki-Miyaura Coupling

A plausible synthetic pathway for the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the synthesis of cyclopropyl-substituted aromatic compounds.[5]

Materials:

  • 2-Acetyl-5-bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2-acetyl-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Applications in Drug Discovery

The structural motif of this compound is a valuable starting point for the development of a wide range of therapeutic agents. Pyridine derivatives are known to exhibit a broad spectrum of biological activities.

Applications cluster_core This compound cluster_applications Potential Therapeutic Areas Core Core Scaffold Oncology Oncology Core->Oncology Kinase Inhibitors Neuroscience Neuroscience Core->Neuroscience Receptor Modulators Infectious_Diseases Infectious_Diseases Core->Infectious_Diseases Enzyme Inhibitors Inflammation Inflammation Core->Inflammation Anti-inflammatory Agents

Potential therapeutic applications of the core scaffold.

The acetyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. For instance, it can be reduced to an alcohol, converted to an oxime, or used in aldol condensations to build more complex molecular architectures. These modifications can lead to the discovery of potent and selective inhibitors of various enzymes and receptors. For example, similar pyridine derivatives have been investigated as TYK2 inhibitors.[6]

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related ketones and pyridine derivatives, potential hazards may include skin and eye irritation.[7] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Although a dedicated CAS number is not currently assigned, this guide provides a solid foundation for its synthesis and exploration based on the well-established chemistry of its analogs. The strategic combination of the pyridine core and the cyclopropyl moiety offers a compelling avenue for the development of next-generation therapeutics with improved pharmacological profiles. Further research into this and related scaffolds is warranted to fully unlock their therapeutic potential.

References

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]

  • PMC. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Wikipedia. 2-Acetylpyridine. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

  • NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

  • Google Patents.
  • Pipzine Chemicals. 2-Acetyl-5-chloropyridine. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 2-Acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazoles. [Link]

  • Google Patents.
  • Pipzine Chemicals. 2-Amino-5-acetylpyridine. [Link]

  • PubChem. 2-Acetylpyridine. [Link]

  • PubChem. 2-acetyl-3-cyclopropyl-1H-pyrazol-5-one. [Link]

  • PubChem. 2-Cyclopropyl-1-(3,5-dichloro-2-pyridinyl)ethanone. [Link]

  • EMBL-EBI. 2-Acetyl-5-methylpyridine (CHEBI:179147). [Link]

  • PubChem. 1-(4-Cyclopropylpiperazin-1-yl)ethanone. [Link]

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An Investigative Guide to the Biological Activity of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of the novel compound, 1-(5-Cyclopropylpyridin-2-yl)ethanone. In the absence of extensive published data on this specific molecule, this document serves as an investigative roadmap. It synthesizes information from structurally related compounds to establish a data-driven starting point for hypothesis generation and outlines detailed, field-proven experimental protocols for a thorough biological evaluation.

Introduction and Rationale

This compound is a synthetic organic compound featuring a pyridine ring substituted with a cyclopropyl group and an ethanone moiety. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The cyclopropyl group, a small, strained carbocycle, is often introduced into drug candidates to modulate metabolic stability, binding affinity, and physicochemical properties.[1] The combination of these fragments in a single molecule presents an intriguing, yet largely unexplored, chemical entity.

This guide eschews a conventional review of existing data. Instead, it adopts the perspective of a primary research investigation, providing the strategic and methodological framework necessary to systematically uncover the compound's biological activity profile from the ground up. We will proceed by first establishing a predicted physicochemical profile, then formulating hypotheses based on analogous structures, and finally, detailing the experimental workflows required to test these hypotheses.

Physicochemical and In Silico Profile

A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results. While experimental data for this compound is not publicly available, we can extrapolate a predicted profile from its chemical structure and data from close analogs.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₀H₁₁NO-
Molecular Weight 161.20 g/mol -
Predicted XLogP3-AA ~1.3Extrapolated from analog 1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone.[2]
Hydrogen Bond Donors 0Computed from structure.[2]
Hydrogen Bond Acceptors 2 (N in pyridine, O in ketone)Computed from structure.[2]
Rotatable Bond Count 2Computed from structure.
Lipinski's Rule of Five Compliant (MW < 500, LogP < 5, Donors < 5, Acceptors < 10)Based on predicted values.

Interpretation and Causality:

The predicted properties of this compound are highly favorable from a drug discovery perspective. Compliance with Lipinski's Rule of Five suggests the compound possesses "drug-like" characteristics, with a good potential for oral bioavailability. The low molecular weight and moderate predicted lipophilicity (XLogP3 ~1.3) strike a balance that often correlates with adequate aqueous solubility for in vitro testing and sufficient membrane permeability to access intracellular targets. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with biological macromolecules. This profile justifies proceeding with a broad-based biological screening campaign.

Hypothesized Biological Activities and Scientific Rationale

Based on the activities reported for structurally related scaffolds, we can formulate several primary hypotheses for the biological activity of this compound.

  • Hypothesis 1: Antibacterial Activity. The ethanone moiety is present in certain classes of DNA gyrase inhibitors. For example, derivatives of 1-(4,5-dihydropyrazol-1-yl)ethanone have shown potent activity against both Gram-positive and Gram-negative bacteria by inhibiting this essential enzyme.[3] The pyridine core itself is a common feature in many antibacterial agents.

  • Hypothesis 2: Antifungal Activity. A patent for a related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone, identifies it as a key intermediate for prothioconazole, a broad-spectrum triazole fungicide.[4] This suggests that the cyclopropyl-ethanone scaffold may be a valuable pharmacophore for developing new antifungal agents.

  • Hypothesis 3: Cytotoxic/Anticancer Activity. Numerous novel heterocyclic compounds containing ketone functionalities exhibit significant cytotoxic effects against cancer cell lines. For instance, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been synthesized and shown to induce apoptosis in cancer cells.[5] Furthermore, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of CBP/EP300 bromodomains, a target class under investigation for cancer therapy.[6]

This logical framework, grounded in precedent from similar molecular architectures, provides a clear direction for the initial experimental evaluation.

Proposed Experimental Workflows

The following section details the step-by-step protocols for a primary screening campaign to test the formulated hypotheses. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow Overview

The overall strategy involves a tiered approach, starting with broad screening for primary activity, followed by more focused secondary assays to determine potency and selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) a Antimicrobial Susceptibility Testing (MIC Determination) f Broad-Spectrum Antimicrobial MIC Panel a->f b In Vitro Cytotoxicity Assay (MTT Assay @ Single High Dose) d Dose-Response Analysis (IC50) vs. Cancer Cell Panel b->d c Enzyme Inhibition Screening (Representative Kinase/Protease Panel) i Specific Enzyme Kinetics c->i e Selectivity Index Calculation (Cancer vs. Normal Cells) d->e h Cell Cycle Analysis / Apoptosis Assays d->h g Target Deconvolution Assays f->g i->g

Caption: Tiered experimental workflow for evaluating a novel compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).
  • Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
  • Controls: Vancomycin (Gram-positive control), Ciprofloxacin (Gram-negative control), DMSO (vehicle control).
  • Assay Plate: Sterile 96-well flat-bottom microtiter plates.

2. Assay Procedure:

  • Add 50 µL of sterile MHB to wells 2 through 12 of the 96-well plate.
  • Prepare the starting concentration of the test compound in well 1 by adding 100 µL of a 256 µg/mL solution (diluted from the stock).
  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.
  • Well 11 serves as the growth control (no compound, only bacteria). Well 12 serves as the sterility control (no compound, no bacteria).
  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.
  • The DMSO concentration should not exceed 1% in the final assay volume to avoid vehicle-induced toxicity.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the compound's cytotoxic potential.

1. Preparation of Materials:

  • Cell Lines: A human cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.
  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
  • Controls: Doxorubicin (positive control), DMSO (vehicle control).
  • Assay Plate: Sterile 96-well flat-bottom cell culture plates.

2. Assay Procedure:

  • Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
  • Prepare serial dilutions of the test compound in culture medium from the DMSO stock.
  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., from 100 µM to 0.1 µM). Include vehicle-only and no-treatment controls.
  • Incubate the plate for 48-72 hours.
  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Should the compound exhibit potent and selective anticancer activity, a key next step is to identify the underlying mechanism. Given the structural alerts from related molecules, pathways involving cell cycle regulation and survival are logical starting points for investigation.

G cluster_0 Hypothetical MoA a This compound b Target Enzyme (e.g., CBP/EP300, Kinase) a->b Inhibition c Downstream Effector (e.g., Transcription Factor) b->c Blocks Activation d Gene Expression (Oncogenes, Cell Cycle Genes) c->d Blocks Transcription e Cell Cycle Arrest d->e f Apoptosis d->f

Sources

Investigational Whitepaper: Elucidating the Potential Mechanism of Action of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to unlocking novel therapeutic modalities. The molecule 1-(5-cyclopropylpyridin-2-yl)ethanone presents a compelling case for investigation, integrating two moieties of significant pharmacological interest: a 2-acetylpyridine core and a cyclopropyl group. Pyridine derivatives are a cornerstone of medicinal chemistry, representing the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration, with a broad spectrum of demonstrated biological activities including antitumor, antiviral, and anti-inflammatory effects[1][2]. The introduction of a cyclopropyl ring is a modern medicinal chemistry tactic to enhance key drug-like properties. This includes improving metabolic stability, increasing potency, and providing conformational rigidity, which can lead to more selective interactions with biological targets[3][4][5].

This document outlines a proposed investigational strategy to elucidate the potential mechanism of action of this compound. Given the absence of direct biological data for this specific molecule, our approach is rooted in a logical, hypothesis-driven framework derived from the known structure-activity relationships of its constituent chemical functionalities. We will present three primary hypotheses and detail the subsequent experimental cascades required for their validation.

Hypothesis 1: Anticancer Activity via P-glycoprotein Modulation and Induced Oxidative Stress

The 2-acetylpyridine scaffold is structurally analogous to compounds known to exhibit cytotoxicity, particularly in multidrug-resistant (MDR) cancer cell lines. Certain 2-acetylpyridine thiosemicarbazones have been shown to overcome P-glycoprotein (Pgp)-mediated drug resistance[6]. The proposed mechanism involves the "hijacking" of lysosomal Pgp, leading to lysosomal membrane permeabilization through the generation of reactive oxygen species (ROS)[6]. The cyclopropyl group in our compound of interest may enhance its lipophilicity and ability to permeate cellular and lysosomal membranes, potentially potentiating this effect.

Experimental Validation Workflow

A tiered approach will be employed to systematically test this hypothesis, beginning with broad cytotoxicity screening and progressively narrowing down to specific mechanistic assays.

Tier 1: In Vitro Cytotoxicity Screening

  • Objective: To determine the general cytotoxic potential of this compound across a panel of cancer cell lines, including both drug-sensitive and multidrug-resistant pairs.

  • Protocol:

    • Cell Line Panel:

      • Drug-sensitive parental cell line (e.g., MCF-7 - breast cancer).

      • Pgp-overexpressing multidrug-resistant cell line (e.g., MCF-7/ADR).

      • Additional cancer cell lines from different tissues (e.g., A549 - lung, HCT116 - colon).

    • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Procedure:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

      • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with DMSO.

      • Measure absorbance at 570 nm.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the MDR cell line compared to the parental line would suggest a selective activity against resistant cells.

Tier 2: Mechanistic Probing of Pgp-Involvement and Oxidative Stress

  • Objective: To ascertain the roles of Pgp and ROS in the observed cytotoxicity.

  • Protocols:

    • Pgp Inhibition Assay:

      • Co-treat the MDR cell line with this compound and a known Pgp inhibitor (e.g., verapamil or tariquidar).

      • A reversal of the cytotoxic effect (increased IC50) would indicate that Pgp activity is necessary for the compound's action.

    • ROS Detection Assay:

      • Treat cells with the compound for various time points (e.g., 6, 12, 24 hours).

      • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS.

      • Measure fluorescence using a plate reader or flow cytometry.

    • Lysosomal Membrane Permeabilization (LMP) Assay:

      • Use the acridine orange relocation assay. In healthy cells, acridine orange accumulates in lysosomes and fluoresces red. Upon LMP, it leaks into the cytoplasm and fluoresces green.

      • Monitor the shift from red to green fluorescence via fluorescence microscopy or flow cytometry after treatment.

Workflow Diagram

G cluster_0 Hypothesis 1 Validation Workflow A Tier 1: Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) B Tier 2: Pgp Involvement (Co-treatment with Pgp Inhibitor) A->B If cytotoxic C Tier 2: ROS Generation (DCFDA Assay) A->C If cytotoxic D Tier 2: Lysosomal Integrity (Acridine Orange Assay) B->D If Pgp-dependent C->D If ROS generated E Conclusion: Mechanism supported or refuted D->E

Caption: Workflow for investigating Hypothesis 1.

Hypothesis 2: Targeted Enzyme Inhibition

The rigid conformation imparted by the cyclopropyl group, combined with the hydrogen bond accepting capabilities of the pyridine nitrogen and acetyl carbonyl, makes this compound a candidate for an enzyme inhibitor. Potential targets include protein kinases, which are often dysregulated in cancer, or acetylcholinesterase (AChE), a key target in neurodegenerative diseases.

Experimental Validation Workflow

Tier 1: Broad Kinase and AChE Inhibition Screening

  • Objective: To perform a high-throughput screen to identify potential enzyme targets.

  • Protocols:

    • Kinase Panel Screen:

      • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

      • The output will be the percent inhibition for each kinase.

    • Acetylcholinesterase Inhibition Assay:

      • Employ an Ellman's assay, which measures the activity of AChE through the formation of a yellow-colored product.

      • Perform the assay with and without the compound to determine the percent inhibition.

Tier 2: Dose-Response and Selectivity Profiling

  • Objective: For any "hits" identified in Tier 1 (e.g., >50% inhibition), determine the potency and selectivity.

  • Protocol:

    • IC50 Determination:

      • Perform a dose-response curve for the hit enzyme(s) using a range of compound concentrations.

      • Calculate the IC50 value to quantify potency.

    • Selectivity Profiling:

      • If the hit is a kinase, test the compound against closely related kinases to assess its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects.

Data Presentation: Kinase Inhibition Profile
Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
CDK2/CycA85%0.5
GSK3β78%1.2
SRC15%>50
EGFR5%>50
This is a hypothetical data table for illustrative purposes.

Hypothesis 3: Bromodomain Inhibition

The ethanone group attached to a heterocyclic system is a recognized scaffold in the design of bromodomain inhibitors. Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, and their inhibition is a promising therapeutic strategy in oncology and inflammation.

Experimental Validation Workflow

Tier 1: Primary Bromodomain Binding Assay

  • Objective: To assess the binding affinity of the compound to a panel of bromodomains.

  • Protocol:

    • Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable technology.

    • Procedure:

      • Use recombinant bromodomain proteins (e.g., BRD4, CBP/EP300) and a biotinylated, acetylated histone peptide ligand.

      • In the absence of an inhibitor, the donor and acceptor beads are brought into proximity, generating a signal.

      • An inhibitor that binds to the bromodomain will disrupt this interaction, leading to a decrease in the signal.

    • Screening: Screen the compound against a panel of representative bromodomains.

Tier 2: Cellular Target Engagement and Downstream Effects

  • Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling.

  • Protocols:

    • Cellular Thermal Shift Assay (CETSA):

      • This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of a bromodomain protein in the presence of the compound indicates direct target engagement.

    • Gene Expression Analysis (qPCR):

      • If a specific bromodomain target is confirmed (e.g., BRD4), analyze the expression of known target genes (e.g., c-Myc). A potent inhibitor should downregulate the expression of these genes.

Logical Diagram: Bromodomain Inhibition Cascade

G A Compound: This compound D Inhibition of Binding A->D B Bromodomain Protein (e.g., BRD4) B->D C Acetylated Histone C->B E Displacement of Bromodomain from Chromatin D->E F Downregulation of Target Gene Expression (e.g., c-Myc) E->F G Therapeutic Effect (e.g., Anti-proliferative) F->G

Caption: Proposed cascade for bromodomain inhibition.

Conclusion and Forward Outlook

The investigational framework detailed herein provides a multi-pronged, logical, and experimentally robust strategy to delineate the mechanism of action of this compound. By systematically evaluating its potential as an anticancer agent acting on P-glycoprotein, a targeted enzyme inhibitor, or a modulator of epigenetic readers, we can efficiently identify its primary biological activity. The outcomes of these studies will be pivotal in guiding the future development of this promising chemical scaffold for therapeutic applications. Each experimental tier is designed to be a self-validating system, where positive results from initial screens trigger more specific and in-depth mechanistic studies, ensuring a high degree of scientific rigor and trustworthiness in the data generated.

References

  • Richardson, D. R., & Bartlett, P. F. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8712–8756. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]

  • Net-Comber. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

The Strategic Synthesis and Application of 1-(5-Cyclopropylpyridin-2-yl)ethanone: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone due to its versatile chemical reactivity and its prevalence in a wide array of biologically active compounds.[1][2] The strategic incorporation of a cyclopropyl group into this heterocyclic system has emerged as a powerful tactic to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates. 1-(5-Cyclopropylpyridin-2-yl)ethanone (CAS No. 188918-75-4) represents a quintessential example of this design strategy. This ketone is a critical building block, most notably in the synthesis of advanced Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a groundbreaking class of therapeutics for the treatment of migraine.[3][4] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties and Structural Attributes

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 188918-75-4[5]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Appearance Expected to be a solid or oilGeneral Knowledge
Boiling Point Not publicly available
Melting Point Not publicly available
Solubility Expected to be soluble in common organic solventsGeneral Knowledge

Strategic Synthesis: A Convergent Approach

The synthesis of this compound is most efficiently achieved through a convergent two-step sequence, commencing with a commercially available brominated pyridine precursor. This strategy allows for the late-stage introduction of the key functional groups, maximizing synthetic efficiency.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of the cyclopropyl moiety onto the pyridine ring is elegantly accomplished via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high functional group tolerance and reliability.[5][6]

Reaction: 5-Bromo-2-cyanopyridine reacts with cyclopropylboronic acid in the presence of a palladium catalyst and a base to yield 5-cyclopropylpyridine-2-carbonitrile.

Suzuki_Miyaura_Coupling 5-Bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine Product 5-Cyclopropylpyridine-2-carbonitrile 5-Bromo-2-cyanopyridine->Product Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->Product Pd_catalyst Pd(OAc)₂ / SPhos Pd_catalyst->Product Catalyst Base K₃PO₄ Base->Product Base Solvent Toluene/H₂O Solvent->Product Solvent Grignard_Reaction Nitrile 5-Cyclopropylpyridine-2-carbonitrile Product This compound Nitrile->Product 1. Grignard_reagent CH₃MgBr Grignard_reagent->Product Solvent THF Solvent->Product Workup Aqueous Acid Workup Workup->Product 2. Drug_Discovery_Workflow Starting_Materials 5-Bromo-2-cyanopyridine + Cyclopropylboronic acid Intermediate_1 5-Cyclopropylpyridine-2-carbonitrile Starting_Materials->Intermediate_1 Suzuki Coupling Intermediate_2 This compound Intermediate_1->Intermediate_2 Grignard Reaction Further_Elaboration Multi-step Elaboration (e.g., Aldol condensation, cyclization) Intermediate_2->Further_Elaboration CGRP_Antagonist CGRP Receptor Antagonist (e.g., Rimegepant analogues) Further_Elaboration->CGRP_Antagonist

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, including its role as a hydrogen bond acceptor and its ability to improve the physicochemical characteristics of a molecule, make it a privileged structure in drug design.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary strategies for the synthesis of novel pyridine-based compounds. We move beyond classical methods to focus on advanced, high-utility functionalization techniques such as palladium-catalyzed cross-coupling and direct C-H activation, which are pivotal for modern discovery chemistry. The narrative emphasizes the rationale behind methodological choices and provides validated protocols and characterization workflows to ensure scientific rigor and reproducibility.

Strategic Blueprints for Pyridine Synthesis

The creation of novel pyridine derivatives can be broadly categorized into two strategic approaches: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine core. While classical de novo syntheses, such as the Hantzsch reaction, are robust for producing certain substitution patterns, the quest for molecular diversity and complexity in drug discovery has increasingly shifted focus toward the late-stage functionalization of the pyridine nucleus.[3][4][5] This latter approach allows for the rapid generation of analogues from common pyridine building blocks, a strategy highly amenable to medicinal chemistry programs.

G cluster_0 Synthetic Approaches Start Novel Pyridine Target A De Novo Ring Synthesis (e.g., Hantzsch, MCRs) Start->A Strategic Choice B Pyridine Core Functionalization (e.g., Cross-Coupling, C-H Activation) Start->B Strategic Choice End Diverse Pyridine Library A->End Builds core structure B->End Modifies existing core

Caption: High-level strategic decision flow for accessing novel pyridine compounds.

Advanced Functionalization of the Pyridine Moiety: A Modern Perspective

The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique challenges for its functionalization.[6][7] Traditional electrophilic aromatic substitution reactions are often sluggish and require harsh conditions.[4] Consequently, modern organic synthesis has pivoted towards transition metal-catalyzed methods that offer milder conditions, greater functional group tolerance, and predictable regioselectivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating pyridine scaffolds.[8] These methods enable the precise formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in pharmaceutical agents.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for creating biaryl structures.[8][9] In the context of pyridine synthesis, it is frequently used to couple arylboronic acids with halopyridines.

Causality in Catalyst Selection: The success of a Suzuki coupling, particularly with electron-deficient 2-halopyridines, hinges on the choice of the palladium catalyst and its associated ligand. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are employed. These ligands accelerate the rate-limiting reductive elimination step and sterically disfavor catalyst inhibition by the substrate or product nitrogen, ensuring efficient turnover.[10][11]

Suzuki_Cycle pd_species pd_species organic_mol organic_mol step_label step_label pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(II)(Pyr)(X) pd0->pd_complex1 1 aryl_halide Pyr-X (Aryl Halide) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition oxidative_addition->pd_complex1 pd_complex2 L₂Pd(II)(Pyr)(Ar) pd_complex1->pd_complex2 2 boronic_acid Ar-B(OR)₂ transmetalation Transmetalation boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation transmetalation->pd_complex2 pd_complex2->pd0 3 product Pyr-Ar (Product) pd_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 product->reductive_elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The formation of arylamines is crucial in medicinal chemistry, and the Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides.[12][13] This reaction is particularly valuable for synthesizing substituted aminopyridines, a motif found in numerous kinase inhibitors and other targeted therapies.[14] Similar to the Suzuki reaction, catalyst selection is critical, with specialized ligand systems developed to facilitate the coupling of a wide range of amine and aryl halide partners under mild conditions.[15][16]

Direct C-H Activation: The Atom-Economical Frontier

Direct C–H functionalization has emerged as a transformative and sustainable strategy in organic synthesis.[7] This approach avoids the pre-functionalization of substrates (e.g., halogenation), reducing step counts and waste. For pyridines, C-H activation can be directed to specific positions, often aided by a directing group or by leveraging the intrinsic reactivity of the ring.

Mechanistic Insight: Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway.[17] To control regioselectivity, the pyridine nitrogen itself can act as a directing group, favoring functionalization at the C2 position. Alternatively, transient directing groups or N-oxide derivatives can be used to steer the reaction to other positions, such as C3 or C4, which are traditionally more difficult to functionalize.[6][17][18] This field is rapidly evolving, with new catalysts and conditions continually expanding the scope and utility of pyridine C-H functionalization.[19]

Case Study: Synthesis and Characterization of a 2-Aryl-3-aminopyridine

This section provides a practical, self-validating workflow for the synthesis and characterization of a novel, highly functionalized pyridine derivative, demonstrating the integration of modern synthetic and analytical techniques.

Experimental Protocol: Two-Step Synthesis

Step 1: Buchwald-Hartwig Amination of 2-Chloro-3-bromopyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-3-bromopyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (2.0 equiv.).

  • Atmosphere Control: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by benzylamine (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-chloropyridin-3-amine.

Step 2: Suzuki-Miyaura Coupling of the Aminopyridine Intermediate

  • Reaction Setup: To an oven-dried microwave vial, add N-benzyl-2-chloropyridin-3-amine (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), and a palladium catalyst with a suitable ligand like SPhos (e.g., SPhos Pd G3, 0.03 equiv.).

  • Atmosphere Control: Evacuate and backfill the vial with argon.

  • Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat at 110 °C for 12 hours.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, dry over sodium sulfate, concentrate, and purify by flash chromatography to yield the final product, N-benzyl-2-(4-methoxyphenyl)pyridin-3-amine.

Analytical Characterization Workflow

The identity and purity of the final compound must be unequivocally established through a combination of spectroscopic and chromatographic methods.[20][21]

G cluster_D Spectroscopic Triad A Crude Reaction Mixture B Purification (Flash Chromatography) A->B C Purity Assessment (HPLC >95%) B->C D Structural Elucidation C->D H Fully Characterized Novel Compound D->H E ¹H & ¹³C NMR (Confirms C-H Framework) F LRMS/HRMS (Confirms Molecular Weight/Formula) G FTIR (Confirms Functional Groups)

Caption: Standard workflow for the purification and characterization of a novel compound.

Data Presentation

The quantitative data confirming the structure and purity of the synthesized compound, N-benzyl-2-(4-methoxyphenyl)pyridin-3-amine, are summarized below.

Table 1: Summary of Spectroscopic Data

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)~8.1 (d), ~7.3-7.5 (m), ~6.9 (d), ~4.5 (s), ~3.8 (s)Aromatic protons of both rings, benzylic CH₂, methoxy CH₃
¹³C NMR Chemical Shift (δ)~160, ~158, ~145-125, ~114, ~55, ~48Aromatic carbons, methoxy carbon, benzylic carbon
FTIR Wavenumber (cm⁻¹)~3350 (N-H stretch), ~3050 (Ar C-H), ~2950 (Aliph. C-H)Confirms presence of secondary amine and aromatic/aliphatic groups
HRMS m/z [M+H]⁺Calculated: 291.1492Found: 291.1495

Table 2: Purity and Yield Data

ParameterValueMethod
Overall Yield 65%Calculated over two steps
Purity >98%HPLC (254 nm)
Physical State White SolidVisual Inspection

Conclusion and Future Outlook

The synthesis of novel pyridine-based compounds has been revolutionized by the advent of modern catalytic methods. Palladium-catalyzed cross-coupling reactions and direct C-H activation strategies provide unprecedented control and efficiency, enabling the construction of complex molecular architectures that were previously inaccessible. These techniques are central to contemporary drug discovery, allowing for the systematic exploration of chemical space around the privileged pyridine core. The future of this field will likely involve the integration of greener and more sustainable methodologies, such as photoredox and enzymatic catalysis, further expanding the synthetic chemist's toolkit for creating the next generation of pyridine-based therapeutics.

References

  • Title: Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes Source: Journal of the American Chemical Society URL
  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: ResearchGate URL
  • Title: Recent advances in catalytic synthesis of pyridine derivatives Source: ResearchGate URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Pyridine - Wikipedia Source: Wikipedia URL
  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL
  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL
  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL
  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC - PubMed Central URL
  • Title: Pyridine C(sp 2 )
  • Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis Source: Sarchem Labs URL
  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: IntechOpen URL
  • Title: C-H Functionalization of Pyridines Source: ResearchGate URL
  • Title: A Brief View on Pyridine Compounds Source: Open Access Journals URL
  • Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL
  • Title: C–H Activation of Pyridines by Boryl Pincer Complexes Source: Journal of the American Chemical Society URL
  • Title: Pyridine Ring Synthesis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Characterising new chemical compounds & measuring results Source: Royal Society Publishing URL
  • Title: A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques Source: International Journal of Advanced Research in Science, Communication and Technology URL
  • Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews: Journal of Chemistry URL
  • Title: Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)
  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC - NIH URL
  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL
  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH URL
  • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: NIH URL
  • Title: Enabling organic synthesis through the development and application of novel analytical methods Source: American Chemical Society URL
  • Title: Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines Source: Benchchem URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Selected ligands and catalysts for Buchwald‐Hartwig amination Source: ResearchGate URL
  • Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: StudyLib URL

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An In-depth Technical Guide to 1-(5-cyclopropylpyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-cyclopropylpyridin-2-yl)ethanone, also known as 2-acetyl-5-cyclopropylpyridine, is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, combining a pyridine ring, a ketone functional group, and a cyclopropyl moiety, makes it a valuable and versatile building block for the construction of more complex molecules. The pyridine ring serves as a common scaffold in numerous biologically active compounds, while the acetyl group provides a reactive handle for a wide array of chemical transformations. The cyclopropyl group, a known bioisostere for phenyl rings or gem-dimethyl groups, can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a parent molecule, making it a desirable feature in modern drug design.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . While extensive physical property data is not widely published, its structure suggests it is likely a solid or high-boiling liquid at room temperature, with solubility in common organic solvents.

PropertyValueSource
CAS Number 188918-75-4[1]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Synonyms 2-Acetyl-5-cyclopropylpyridineN/A

Molecular Structure:

The structure consists of a pyridine ring substituted at the 2-position with an acetyl group (ethanone) and at the 5-position with a cyclopropyl ring.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard chemical literature, but its structure suggests plausible synthetic routes based on established pyridine chemistry. A common and logical approach involves a cross-coupling reaction to introduce the cyclopropyl group onto a pre-functionalized pyridine ring.

Conceptual Synthetic Pathway:

A likely industrial-scale synthesis would start from a commercially available and inexpensive substituted pyridine, such as 2-acetyl-5-bromopyridine. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid.

SynthesisWorkflow reactant1 2-Acetyl-5-bromopyridine reaction Suzuki-Miyaura Cross-Coupling reactant1->reaction reactant2 Cyclopropylboronic Acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product This compound reaction->product

Caption: Conceptual workflow for the synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical):

The causality behind this choice of reaction is its high functional group tolerance and typically high yields, which are critical for industrial applications. The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid.

  • Reaction Setup: To an oven-dried flask, add 2-acetyl-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen), then add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, the expected signals can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

  • Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the nitrogen and acetyl group would be the most downfield, followed by the proton between the nitrogen and the cyclopropyl group, and the proton adjacent to the cyclopropyl group.

  • Acetyl Protons: A sharp singlet for the methyl group (CH₃) protons, likely in the δ 2.5-2.7 ppm region.

  • Cyclopropyl Protons: A multiplet for the methine proton (CH) and two multiplets for the diastereotopic methylene protons (CH₂) of the cyclopropyl ring, typically found in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the highly downfield region (δ > 195 ppm).

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

  • Acetyl Carbon: A signal for the methyl carbon around δ 25-30 ppm.

  • Cyclopropyl Carbons: Signals for the methine and methylene carbons in the upfield region (δ 5-20 ppm).

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (161.20).

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the acetyl group and the pyridine ring. This dual reactivity makes it a powerful intermediate for creating diverse molecular libraries for drug discovery.

Reactions at the Acetyl Group:

The ketone functionality is a versatile handle for numerous transformations:

  • Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization, such as ether or ester formation.

  • Alpha-Halogenation: The α-carbon can be halogenated (e.g., brominated) to produce an α-halo ketone. This product is a key intermediate for synthesizing various heterocyclic systems, such as imidazoles or thiazoles, which are prevalent in pharmaceuticals. For example, α-bromoketones are precursors in the Hantzsch thiazole synthesis.

  • Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensations with aldehydes or other ketones to build larger carbon skeletons.

Reactivity start This compound product1 Secondary Alcohol start->product1 Reduction (e.g., NaBH₄) product2 α-Halo Ketone start->product2 α-Halogenation (e.g., NBS) product3 Chalcone Derivative start->product3 Condensation (e.g., Aldehyde, Base) product4 Heterocycle (e.g., Thiazole) product2->product4 Cyclization (e.g., Thioamide)

Caption: Key reaction pathways for this compound.

Role as a Pharmaceutical Intermediate:

Safety and Handling

Based on available Safety Data Sheet (SDS) information, this compound is classified as a hazardous substance.

  • Hazards: It is reported to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).

  • Precautions: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or a fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Skin and eye contact should be avoided, and thorough washing is required after handling.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its combination of a reactive ketone handle and a metabolically robust cyclopropyl-substituted pyridine core provides chemists with a valuable tool for generating novel compounds with potential biological activity. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development programs aimed at discovering the next generation of therapeutics.

References

  • This reference list is compiled based on the provided search results and general chemical knowledge.
  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Link

  • CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents. Link

  • ChemScene , 1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one Product Page. Link

  • CymitQuimica , this compound Product Page. Link

  • AK Scientific, Inc., this compound Safety Data Sheet. While a direct link is not available from the search, this information is typically found on the supplier's product page.
  • Ambeed, Inc. , ETHANONE,1-(5-CYCLOPROPYL-PYRIDIN-2-YL)- Product Page. Link

Sources

Methodological & Application

Synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and in-depth scientific rationale for the synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and validated methodology.

Introduction

This compound is a heterocyclic ketone incorporating a pyridine ring substituted with a cyclopropyl group. This structural motif is of significant interest in the pharmaceutical industry due to the favorable physicochemical and metabolic properties conferred by the cyclopropyl moiety. The synthesis of this compound is typically achieved through a two-step sequence: the preparation of a halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group. This guide will detail two highly effective cross-coupling methodologies: the Suzuki-Miyaura coupling and the Negishi coupling.

Strategic Overview of the Synthesis

The overall synthetic strategy is a convergent approach, beginning with a commercially available dihalogenated pyridine. The synthesis is divided into two primary stages:

  • Synthesis of the Key Precursor: Preparation of 1-(5-Bromopyridin-2-yl)ethanone.

  • Cross-Coupling for Cyclopropylation: Introduction of the cyclopropyl group via either Suzuki-Miyaura or Negishi coupling.

Synthesis_Overview Start 2,5-Dibromopyridine Precursor 1-(5-Bromopyridin-2-yl)ethanone Start->Precursor  Acylation Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Negishi Negishi Coupling Precursor->Negishi Final_Product This compound Suzuki->Final_Product Negishi->Final_Product Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArR This compound RedElim->ArR ArX 1-(5-Bromopyridin-2-yl)ethanone ArX->OxAdd RBY Cyclopropylboronic Acid RBY->Transmetal ArPdX->Transmetal ArPdR->RedElim

1-(5-Cyclopropylpyridin-2-yl)ethanone synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Synthetic Protocol for the Preparation of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic ketone intermediate in pharmaceutical research and development. The protocol details a robust and efficient method centered on a palladium-catalyzed Stille cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying reaction mechanism and the rationale behind critical experimental choices. The protocol emphasizes safety, efficiency, and validation, ensuring a reliable pathway to the target compound.

Introduction and Strategic Overview

This compound is a key structural motif found in a variety of biologically active molecules. The combination of the pyridine core, a lipophilic cyclopropyl group, and a versatile acetyl handle makes it an attractive building block for library synthesis and lead optimization in medicinal chemistry.

The synthetic strategy outlined herein employs a Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This approach was selected for its high functional group tolerance, relative insensitivity to air and moisture of the organotin reagents, and generally mild reaction conditions.[3] The synthesis proceeds in two conceptual stages:

  • C-C Bond Formation: Coupling of a halo-pyridine precursor, 2-bromo-5-cyclopropylpyridine, with an acetyl group equivalent, tributyl(1-ethoxyvinyl)stannane.

  • Deprotection/Hydrolysis: Conversion of the resulting vinyl ether intermediate to the target ketone under acidic conditions during the reaction work-up.

This method provides a reliable and scalable route to the desired product, leveraging a well-established catalytic system.

The Stille Cross-Coupling: Mechanism and Rationale

The Stille reaction is a cornerstone of modern organic synthesis, catalyzed by a palladium(0) species.[4] The catalytic cycle, which dictates the transformation, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. The aryl halide (2-bromo-5-cyclopropylpyridine) undergoes oxidative addition to the palladium center, forming a 16-electron Pd(II) intermediate.[4]

  • Transmetalation: The organostannane reagent (tributyl(1-ethoxyvinyl)stannane) then exchanges its organic group with the halide on the palladium complex. This step involves the formation of a four-membered transition state and results in a new Pd(II) intermediate where both organic partners are bound to the metal center.[4]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Pd-II Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Pd-II Intermediate)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(Vinyl Ether)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Reactant & Product Nodes ArX [label="2-Bromo-5-cyclopropylpyridine", shape=cds, fillcolor="#FFFFFF"]; Organostannane [label="Tributyl(1-ethoxyvinyl)stannane", shape=cds, fillcolor="#FFFFFF"]; SnX [label="Bu₃SnBr", shape=cds, fillcolor="#FFFFFF"];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Pd-II Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Pd-II Intermediate)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(Vinyl Ether)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Reactant & Product Nodes ArX [label="2-Bromo-5-cyclopropylpyridine", shape=cds, fillcolor="#FFFFFF"]; Organostannane [label="Tributyl(1-ethoxyvinyl)stannane", shape=cds, fillcolor="#FFFFFF"]; SnX [label="Bu₃SnBr", shape=cds, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" "]; ArX -> OxAdd [style=dashed]; OxAdd -> Transmetal [label=" "]; Organostannane -> Transmetal [style=dashed]; Transmetal -> RedElim [label=" "]; Transmetal -> SnX [style=dashed]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; RedElim -> Product [style=dashed]; } end_dot Caption: The catalytic cycle for the Stille cross-coupling reaction.

Rationale for Reagent and Condition Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, commercially available, and reliable air-stable Pd(0) precatalyst that readily generates the active catalytic species in solution.[4]

  • Solvent: Toluene is an excellent choice as it is a non-polar aprotic solvent with a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

  • Additive: The addition of lithium chloride (LiCl) can accelerate the transmetalation step, which is often the rate-limiting step in the Stille cycle.[2] It is thought to do so by coordinating to the palladium center or by facilitating the cleavage of the tin-carbon bond.

  • Acetyl Source: Tributyl(1-ethoxyvinyl)stannane serves as a stable and effective precursor to the acetyl group. The resulting vinyl ether is readily hydrolyzed to the ketone upon acidic work-up, providing a clean and high-yielding transformation.

Experimental Protocol

This protocol provides a method for the synthesis of this compound from 2-bromo-5-cyclopropylpyridine.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Bromo-5-cyclopropylpyridine875781-20-3198.061.0 g (5.05 mmol)Starting material.[5]
Tributyl(1-ethoxyvinyl)stannane97673-90-4375.142.08 g (5.55 mmol)Coupling partner.
Pd(PPh₃)₄14221-01-31155.56292 mg (0.25 mmol)Catalyst.
Lithium Chloride (LiCl)7447-41-842.39642 mg (15.15 mmol)Additive. Anhydrous.
Toluene108-88-392.1425 mLSolvent. Anhydrous.
2M Hydrochloric Acid (HCl)7647-01-036.46~20 mLFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~30 mLFor neutralization.
Brine (Saturated NaCl)7647-14-558.44~30 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying.
Ethyl Acetate141-78-688.11~150 mLExtraction solvent.
Hexanes110-54-386.18As neededFor chromatography.
Equipment
100 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle / Oil bath1
Nitrogen/Argon inlet1
Separatory funnel1
Rotary evaporator1
Flash chromatography setup1
Synthetic Procedure

dot graph experimental_workflow { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for each step start [label="Start: Assemble Glassware", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Setup Reaction:\nAdd reagents (halide, LiCl, toluene)\nto flask under inert atmosphere."]; degas [label="Degas Mixture:\nBubble N₂/Ar through the solvent\nfor 15-20 minutes."]; add_reagents [label="Add Catalyst & Stannane:\nAdd Pd(PPh₃)₄ and tributyl(1-ethoxyvinyl)stannane."]; reflux [label="Heat to Reflux:\nHeat at 110 °C for 12-16 hours.\nMonitor by TLC/LC-MS."]; cool [label="Cool to Room Temp.", shape=Mdiamond]; workup_acid [label="Aqueous Work-up (Acid):\nAdd 2M HCl and stir vigorously\nfor 1 hour (hydrolysis)."]; extract [label="Extraction:\nExtract with Ethyl Acetate (3x)."]; wash [label="Wash Organic Layers:\nWash with NaHCO₃ and Brine."]; dry [label="Dry & Concentrate:\nDry over Na₂SO₄, filter,\nand concentrate via rotary evaporation."]; purify [label="Purification:\nPurify crude product via\nflash column chromatography."]; end_product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define the workflow connections start -> setup; setup -> degas; degas -> add_reagents; add_reagents -> reflux; reflux -> cool; cool -> workup_acid; workup_acid -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> end_product; } end_dot Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-cyclopropylpyridine (1.0 g, 5.05 mmol) and anhydrous lithium chloride (642 mg, 15.15 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene (25 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Reagents: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (292 mg, 0.25 mmol, 5 mol%) followed by tributyl(1-ethoxyvinyl)stannane (2.08 g, 5.55 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Cooling and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 20 mL of 2M HCl and stir the biphasic mixture vigorously for 1 hour. This step hydrolyzes the vinyl ether intermediate to the target ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil. The expected yield is typically in the range of 70-85%.

Conclusion

The described protocol, utilizing a palladium-catalyzed Stille cross-coupling, presents an effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism and the function of each reagent, researchers can confidently execute and, if necessary, troubleshoot the procedure. This application note serves as a practical guide for obtaining this important chemical intermediate for applications in pharmaceutical and materials science research.

References

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Application Notes & Protocols: Suzuki Coupling for 5-Cyclopropylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety

The 5-cyclopropylpyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of properties—a compact, rigid cyclopropyl group that can act as a bioisostere for larger groups, coupled with the hydrogen bond accepting capabilities and metabolic stability of the pyridine ring—makes it a highly sought-after component in the design of novel therapeutics. The incorporation of this moiety has been linked to significant improvements in potency, selectivity, and pharmacokinetic profiles of drug candidates across various therapeutic areas.

Given its importance, the development of robust, scalable, and efficient synthetic routes to 5-cyclopropylpyridine is of paramount interest to researchers in drug discovery and development. Among the various methods for constructing C(sp²)-C(sp³) bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[1][2] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its organoboron reagents.[2][3]

This document provides a comprehensive guide to the synthesis of 5-cyclopropylpyridine via the Suzuki coupling of a 5-halopyridine with cyclopropylboronic acid. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting, designed to empower researchers to successfully implement and adapt this vital transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with an active Pd(0) complex, which inserts into the carbon-halogen bond of the 5-halopyridine. This step forms a square-planar Pd(II) intermediate.[1][4] The reactivity of the halide is critical, with the rate of oxidative addition typically following the trend I > Br > Cl >> F. For pyridine substrates, which are electron-deficient, this step is generally favorable.[4]

  • Transmetalation: This is often the rate-determining step and requires the activation of the cyclopropylboronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Cyclopropyl-B(OH)₃]⁻).[5][6][7] This boronate then transfers the cyclopropyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[1]

  • Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of 5-cyclopropylpyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4] Bulky, electron-rich phosphine ligands on the palladium center often facilitate this step.[1]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Halide Ar-Pd(II)L₂-X (Ar = 5-pyridyl, X = Br) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal [R-B(OH)₃]⁻ PdII_Diorgano Ar-Pd(II)L₂-R (R = cyclopropyl) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product Ar-R (5-Cyclopropylpyridine) RedElim->Product ArX 5-Bromopyridine Boronic Cyclopropylboronic Acid + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Successful synthesis requires high-quality reagents and anhydrous conditions to prevent common side reactions like protodeboronation.[8]

Reagent / Material Grade CAS Number Recommended Supplier Notes
5-Bromopyridine≥98%627-65-6Sigma-Aldrich, Combi-BlocksStore under inert gas.
Cyclopropylboronic acid≥97%411235-57-9Sigma-Aldrich, Combi-BlocksHygroscopic; store at -20°C.[9][10][11]
Pd(dppf)Cl₂·CH₂Cl₂Catalyst Grade95464-05-4Strem Chemicals, Sigma-Aldrich[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%584-08-7Acros Organics, Fisher ScientificFinely ground powder is preferred.
1,4-DioxaneAnhydrous, ≥99.8%123-91-1Acros Organics, Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
Deionized WaterHigh Purity7732-18-5N/AMust be degassed before use.
Argon or Nitrogen GasHigh Purity (≥99.998%)7440-37-1 / 7727-37-9Local Gas SupplierFor maintaining an inert atmosphere.
Ethyl AcetateACS Grade141-78-6Fisher Scientific, VWRFor extraction.
Brine (Saturated NaCl)N/AN/ALab PreparedFor extraction workup.
Anhydrous Sodium SulfateACS Grade7757-82-6Fisher Scientific, VWRFor drying organic layers.
Celite® 545N/A61790-53-2Sigma-AldrichFor filtration of palladium residues.[12]
Silica Gel230-400 mesh7631-86-9Sorbent TechnologiesFor column chromatography.

Equipment:

  • Round-bottom flasks (flame-dried or oven-dried)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert gas line (Schlenk line or glovebox)

  • Septa, needles, and syringes

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale synthesis. All glassware should be thoroughly dried in an oven (120°C) overnight and cooled under a stream of inert gas.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine (790 mg, 5.0 mmol, 1.0 equiv.), cyclopropylboronic acid (515 mg, 6.0 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 3.0 equiv.).[3]

    • Add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂ (204 mg, 0.25 mmol, 5 mol%).

  • Solvent Addition and Degassing:

    • Seal the flask with a rubber septum on the side neck. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

    • Via syringe, add 20 mL of anhydrous 1,4-dioxane and 5 mL of degassed deionized water. The solvent ratio of dioxane:water (4:1) is a common starting point for Suzuki couplings.[14]

    • Scientist's Note: Degassing is arguably the most critical step to prevent catalyst deactivation. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted homocoupling of the boronic acid.[8] The presence of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

  • Reaction Execution:

    • With the inert gas flowing through the condenser, lower the flask into a preheated oil bath set to 90°C.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the 5-bromopyridine), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[15] Wash the pad with an additional 20 mL of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 30 mL of water and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification:

    • The resulting crude oil or solid is then purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexanes to afford 5-cyclopropylpyridine as a clear oil or low-melting solid.

    • Expected Yield: 70-85%.

Reaction Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure rigorous degassing of solvents and use a fresh bottle of catalyst.[8] Consider a different ligand/catalyst system, such as one with a bulky, electron-rich phosphine like XPhos or SPhos.[16]
2. Poor Reagent QualityUse anhydrous solvents and reagents. Cyclopropylboronic acid is hygroscopic and can degrade; use a fresh batch or consider converting it to a more stable boronate ester (e.g., pinacol ester).[8][17]
3. Insufficient Base StrengthSwitch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][18]
Significant Homocoupling of Boronic Acid 1. Presence of OxygenImprove degassing technique (e.g., use freeze-pump-thaw cycles for the solvent).[8]
2. Pd(II) Pre-catalyst Reduction IssueEnsure conditions are suitable for the reduction of the Pd(II) pre-catalyst to the active Pd(0) state. Sometimes adding a small amount of a reducing agent can help, though this is not typically needed with standard protocols.
Protodeboronation (Loss of Boronic Acid) 1. Presence of Water/Protic SourcesWhile some water is necessary, excess water can promote this side reaction. Ensure the use of anhydrous organic solvent.[8]
2. Harsh ConditionsTry lowering the reaction temperature or using a milder base like sodium bicarbonate (NaHCO₃), especially if the substrate is sensitive.[16]
Difficulty in Product Purification 1. Residual Palladium CatalystFilter the crude reaction mixture through a plug of Celite or silica.[12][19] If metal contamination persists, consider using a metal scavenger resin.
2. Co-eluting ImpuritiesOptimize chromatography conditions (e.g., different solvent system, use of a different stationary phase like alumina).

Experimental Workflow and Characterization

The overall process from setup to final product analysis follows a logical sequence designed to maximize yield and purity.

Figure 2: A summary of the experimental workflow for 5-cyclopropylpyridine synthesis.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the pyridine ring protons and the cyclopropyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments.

  • MS (Mass Spectrometry): Will show the molecular ion peak corresponding to the mass of 5-cyclopropylpyridine (C₈H₉N, MW = 119.16 g/mol ).

  • Purity Analysis (GC or HPLC): To determine the final purity of the isolated product, which should typically be >98%.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Alvarez-Idaboy, J. R., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Cyclopropylboronic Acid: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup? Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. Retrieved from [Link]

  • Datapdf.com. (n.d.). Palladium-Catalyzed Suzuki-Type Cross-Couplings of - PDF Free Download. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Semantics Scholar. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

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The Versatile Building Block: Application Notes for 1-(5-Cyclopropylpyridin-2-yl)ethanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Pyridine Moiety

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of small, strained ring systems and functionalized heterocyclic scaffolds is a cornerstone of rational drug design. 1-(5-Cyclopropylpyridin-2-yl)ethanone, a key chemical building block, embodies this principle by uniting the favorable properties of a cyclopropyl group with the versatile reactivity of a pyridine ring and a ketone functional group. The cyclopropyl moiety is often employed as a bioisosteric replacement for larger, more metabolically labile groups, frequently enhancing metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] This, combined with the diverse reactivity of the acetylpyridine core, positions this compound as a valuable starting material for the synthesis of a wide array of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.[2]

This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its use in key synthetic transformations and showcasing its role in the construction of biologically active molecules.

Physicochemical Properties and Data

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 188918-75-4[3][4][5][6]
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [6]
Appearance Off-white to yellow solidSupplier Data
Purity ≥98% (typical)Supplier Data
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformGeneral Chemical Knowledge

Synthetic Applications and Protocols

The reactivity of this compound is primarily centered around its ketone functional group and the adjacent methyl protons, which are amenable to a variety of transformations. Below are detailed protocols for key applications of this versatile building block.

Application 1: Synthesis of Pyrazole Derivatives via Condensation with Hydrazines

The reaction of ketones with hydrazines to form pyrazoles is a fundamental transformation in heterocyclic chemistry, known as the Knorr pyrazole synthesis.[3][6][7][8] This reaction is of significant interest in drug discovery as pyrazole-containing compounds are known to exhibit a wide range of biological activities.

Rationale: The acidic protons of the methyl group adjacent to the carbonyl in this compound can be readily deprotonated to form an enolate. This enolate can then react with a suitable hydrazine derivative. The initial condensation product, a hydrazone, can then undergo intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This approach provides a direct and efficient route to novel substituted pyrazoles incorporating the 5-cyclopropylpyridin-2-yl moiety, which can be further elaborated or screened for biological activity.

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: Workflow for the synthesis of a pyrazole derivative.

Detailed Protocol: Synthesis of 3-(5-Cyclopropylpyridin-2-yl)-1H-pyrazole

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Glacial acetic acid (catalytic amount)

    • Ethanol (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound in anhydrous ethanol, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure 3-(5-Cyclopropylpyridin-2-yl)-1H-pyrazole.

Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[5][9][10][11] Chalcones are important intermediates in the synthesis of various flavonoids and other biologically active molecules.

Rationale: The α-methyl protons of this compound are acidic and can be removed by a base to form an enolate ion. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated chalcone. This reaction allows for the introduction of a diverse range of substituted aromatic moieties, providing a library of compounds for further synthetic manipulation or biological screening.

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation Start This compound + Aromatic Aldehyde Reaction Reaction (Ethanol, aq. NaOH) Start->Reaction Stirring Stir at RT Reaction->Stirring Precipitation Precipitate Formation Stirring->Precipitation Isolation Filtration and Washing Precipitation->Isolation Product Chalcone Derivative Isolation->Product

Caption: Workflow for the synthesis of a chalcone derivative.

Detailed Protocol: Synthesis of (E)-1-(5-Cyclopropylpyridin-2-yl)-3-(phenyl)prop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Ethanol

    • 10% Aqueous sodium hydroxide solution

    • Deionized water

  • Procedure:

    • Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring. The formation of a precipitate is typically observed.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

    • Dry the product under vacuum to obtain the pure chalcone derivative.

Application 3: Synthesis of α-Bromo Ketones for Further Functionalization

The α-bromination of ketones is a fundamental transformation that introduces a versatile handle for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives.[8]

Rationale: The ketone functionality of this compound can be selectively brominated at the α-position under acidic or basic conditions. The resulting α-bromo ketone is a highly reactive electrophile. This intermediate can be used in the synthesis of various heterocyclic systems, such as thiazoles (Hantzsch thiazole synthesis) or imidazoles, or can be subjected to substitution with various nucleophiles to introduce diverse functional groups. This two-step sequence significantly expands the synthetic utility of the parent ketone.

Experimental Workflow: α-Bromination of Ketone

Sources

Application Notes & Protocols: The Emerging Role of 1-(5-Cyclopropylpyridin-2-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective medicinal chemistry applications of the novel building block, 1-(5-Cyclopropylpyridin-2-yl)ethanone. While direct extensive literature on this specific molecule is emerging, its structural components—a cyclopropyl group, a pyridine core, and a ketone functional handle—are well-established pharmacophores. This guide synthesizes information from analogous structures and established medicinal chemistry principles to present a forward-looking exploration of its potential. We will delve into the strategic advantages of incorporating this scaffold, propose synthetic pathways for derivatization, and outline protocols for biological evaluation in relevant therapeutic areas.

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound is a heterocyclic ketone that presents a compelling combination of features for the medicinal chemist. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The cyclopropyl moiety is a well-regarded bioisostere for phenyl groups and other functionalities, often conferring improved metabolic stability, enhanced potency, and reduced off-target effects.[1] The ketone group provides a versatile reactive handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space.

The convergence of these three motifs in a single, relatively simple molecule positions this compound as a high-potential starting material for the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.

Strategic Value in Drug Design

The Cyclopropyl Advantage

The incorporation of a cyclopropyl group into a drug candidate can have several beneficial effects. Its rigid, three-dimensional structure can help to lock in a specific conformation, leading to higher binding affinity for the target protein. Furthermore, the cyclopropyl group is generally more resistant to metabolic oxidation compared to larger alkyl or aryl groups, which can lead to an improved pharmacokinetic profile.[2][3]

The Pyridine Core: A Versatile Heterocycle

The pyridine nucleus is a key component of many biologically active compounds.[4] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with protein residues. The substitution pattern on the pyridine ring allows for fine-tuning of the molecule's electronic properties and steric profile, which can be leveraged to optimize target engagement and selectivity.

The Ketone Handle: A Gateway to Derivatization

The acetyl group on the pyridine ring serves as a versatile synthetic handle. It can readily undergo a wide range of chemical reactions, including but not limited to:

  • Reductive amination: To introduce diverse amine functionalities.

  • Aldol condensation: To build larger, more complex carbon skeletons.

  • Wittig reaction: To introduce carbon-carbon double bonds.

  • Formation of heterocycles: Such as pyrazoles, oximes, and hydrazones, which are themselves important pharmacophores.[1][5]

This synthetic versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications & Target-Based Rationale

Based on the known activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Kinase Inhibitors in Oncology

Many kinase inhibitors feature a substituted pyridine or a similar heterocyclic core that occupies the ATP-binding site of the enzyme. The this compound scaffold could serve as a starting point for the development of inhibitors of various kinases implicated in cancer, such as EGFR, JAK, or CDK. The cyclopropyl group could be oriented towards a hydrophobic pocket, while the pyridine nitrogen could form a key hydrogen bond with the hinge region of the kinase.

dot

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Derivative This compound Derivative (Kinase Inhibitor) Derivative->RTK Inhibits ATP Binding

Caption: Proposed mechanism of action for a kinase inhibitor derived from this compound.

CGRP Receptor Antagonists for Migraine

Calcitonin gene-related peptide (CGRP) receptor antagonists are an important class of drugs for the treatment of migraine.[6] Some known CGRP antagonists feature complex heterocyclic systems. The structural motifs present in this compound could be elaborated to mimic the necessary interactions with the CGRP receptor, offering a novel scaffold for this target class.

Antibacterial Agents Targeting DNA Gyrase

Certain bacterial topoisomerases, such as DNA gyrase, are validated targets for antibacterial drugs. The synthesis of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives has been shown to yield compounds with potent inhibitory activity against Staphylococcus aureus and Escherichia coli DNA gyrase.[5] This suggests that derivatives of this compound could be explored for similar antibacterial applications.

Experimental Protocols

The following protocols are proposed as a starting point for the synthetic elaboration and biological evaluation of this compound.

Protocol 1: Synthesis of a Chalcone Derivative

This protocol describes a Claisen-Schmidt condensation to synthesize a chalcone, a common intermediate for the synthesis of various heterocyclic compounds like pyrazolines.

Objective: To synthesize (E)-1-(5-cyclopropylpyridin-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of 4-hydroxybenzaldehyde in ethanol.

  • While stirring, add a 10% aqueous solution of NaOH dropwise until the solution becomes basic (pH ~9-10).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Chalcone_Synthesis_Workflow Start Start Materials: This compound 4-Hydroxybenzaldehyde Dissolve Dissolve in Ethanol Start->Dissolve AddBase Add aq. NaOH (catalyst) Dissolve->AddBase Stir Stir at Room Temperature (12-24h) AddBase->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Neutralize Neutralize with dil. HCl Monitor->Neutralize Complete Precipitate Precipitate in Ice Water Neutralize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize (NMR, MS) Recrystallize->Characterize End Pure Chalcone Derivative Characterize->End

Caption: Workflow for the synthesis of a chalcone derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized derivative against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., EGFR).

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant human kinase enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Condition
Kinase Concentration1-5 nM
Substrate Concentration0.2 µM
ATP Concentration10 µM
Incubation Time60 minutes
Incubation Temperature30°C

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a cyclopropyl group, a pyridine core, and a versatile ketone handle offers a rich platform for the design and synthesis of novel therapeutic agents. The protocols and strategic insights provided in this guide are intended to empower researchers to unlock the full potential of this scaffold in their drug discovery endeavors. As research in this area progresses, it is anticipated that derivatives of this compound will emerge as valuable leads in a range of therapeutic applications.

References

  • PubChem. 1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone. National Institutes of Health. ([Link])

  • Google Patents. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. ()
  • Google Patents. US9718845B2 - Process for the preparation of cycloheptapyridine CGRP receptor antagonists. ()
  • PubMed. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. National Institutes of Health. ([Link])

  • Google Patents.
  • PubMed. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. National Institutes of Health. ([Link])

  • Google Patents. CN102276436B - Preparation method of aromatic cyclopropyl ketone compound and purpose. ()
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. ([Link])

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ([Link])

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. ([Link])

Sources

Application Notes & Protocols: The Strategic Use of 1-(5-Cyclopropylpyridin-2-yl)ethanone as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(5-cyclopropylpyridin-2-yl)ethanone. While not a therapeutic agent in itself, this heterocyclic ketone is a valuable and versatile building block in the synthesis of novel molecular entities. Its unique structural combination—a pyridine ring for hydrogen bonding and aromatic interactions, a reactive ethanone group for diverse chemical modifications, and a cyclopropyl moiety for enhancing pharmacological properties—positions it as a privileged starting scaffold for generating libraries of drug-like molecules. This document provides a comprehensive overview of its synthetic potential, outlines detailed protocols for the synthesis of key derivatives such as chalcones and pyrazolines, and presents a general methodology for their biological screening in relevant assays, particularly focusing on kinase inhibition.

Introduction: The Medicinal Chemistry Significance of this compound

In the landscape of contemporary drug discovery, the selection of a starting chemical scaffold is a critical decision that influences the entire trajectory of a research program. This compound is a heterocyclic ketone that presents a compelling combination of three key structural features, making it an attractive starting point for medicinal chemistry campaigns.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety is a common feature in numerous approved drugs. The nitrogen atom can act as a hydrogen bond acceptor, improving solubility and enabling specific interactions with biological targets.

  • The Ethanone Group: This reactive ketone functionality serves as a versatile chemical handle. It allows for a wide array of subsequent chemical transformations, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for high-throughput screening.

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.[1][2] This small, strained ring system offers several advantages:

    • Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, making it less susceptible to oxidative metabolism and thereby increasing the compound's half-life.[1]

    • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and leading to increased potency.[1]

    • Improved Physicochemical Properties: It can favorably modulate pKa and lipophilicity, which can lead to better membrane permeability and reduced plasma clearance.[1]

Given these features, this compound is not just an intermediate but a strategic tool for accessing novel chemical matter with desirable drug-like properties.

Synthetic Utility and Potential Therapeutic Applications

The primary application of this compound in drug discovery is as a versatile starting material for the synthesis of more complex molecules. The ethanone group is particularly amenable to a variety of carbon-carbon bond-forming reactions.

Key Synthetic Transformations

The reactivity of the acetyl group allows for several foundational synthetic routes:

  • Chalcone Synthesis: Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes yields α,β-unsaturated ketones (chalcones). Chalcones are themselves a well-known class of biologically active compounds and serve as precursors for other heterocyclic systems.

  • Pyrazoline Synthesis: Cyclization of the resulting chalcones with hydrazine derivatives produces pyrazolines, a scaffold found in numerous compounds with antimicrobial, anti-inflammatory, and anticancer activities.[3]

  • Mannich Reactions: Reaction with formaldehyde and a secondary amine yields Mannich bases, which are important pharmacophores in their own right.

  • Other Derivatizations: The ketone can be converted into oximes, hydrazones, or reduced to an alcohol, providing further opportunities for diversification.

Hypothesized Therapeutic Targets

Based on the known biological activities of structurally related pyridinyl and cyclopropyl-containing molecules, derivatives of this compound are hypothesized to be relevant in several therapeutic areas:

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. By elaborating on the ethanone moiety, it is possible to generate derivatives that target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.[4][5]

  • Anticancer Agents: Many heterocyclic compounds, including those derived from chalcones and pyrazolines, exhibit cytotoxic activity against cancer cell lines.[6][7][8]

  • Antimicrobial and Antiviral Agents: The pyridine ring system is present in a number of antimicrobial and antiviral drugs. Novel derivatives could be screened for activity against a panel of bacterial, fungal, and viral pathogens.[9]

  • Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to enhance brain permeability makes this scaffold interesting for developing agents targeting CNS disorders, such as neurodegenerative diseases or psychiatric conditions.[1][10]

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a clear pathway from the starting material to a library of diverse derivatives ready for biological evaluation.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone derivative.

Workflow Diagram: Chalcone Synthesis

chalcone_synthesis start Start Materials: - this compound - Aromatic Aldehyde - Ethanol - NaOH Solution dissolve 1. Dissolve Ketone & Aldehyde in Ethanol start->dissolve cool 2. Cool Mixture to 0-5 °C (Ice Bath) dissolve->cool add_base 3. Add NaOH (aq) Dropwise with Stirring cool->add_base react 4. Stir at Room Temp (2-4 hours) add_base->react monitor 5. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) react->monitor precipitate 6. Pour into Ice Water & Acidify with HCl monitor->precipitate Reaction Complete filter 7. Filter Precipitate precipitate->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry in Vacuo wash->dry purify 10. Recrystallize or Purify by Column Chromatography dry->purify product Final Product: Chalcone Derivative purify->product

Caption: Workflow for the synthesis of chalcone derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0-1.1 eq)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ice

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.05 eq) in a minimal amount of ethanol.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add the 10% NaOH solution dropwise to the stirred mixture. The formation of a colored precipitate is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding 1M HCl until the pH is approximately 5-6. This will precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • For purification, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.

Causality and Trustworthiness: The use of a base catalyst (NaOH) is essential to deprotonate the α-carbon of the ketone, forming an enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Cooling the initial reaction mixture helps to control the reaction rate and minimize side products. Monitoring by TLC is a critical step to ensure the reaction goes to completion without unnecessary degradation, making the protocol self-validating.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of a chalcone derivative (synthesized in Protocol 1) with hydrazine hydrate to yield a pyrazoline.

Workflow Diagram: Pyrazoline Synthesis

pyrazoline_synthesis start Start Materials: - Chalcone Derivative - Hydrazine Hydrate - Acetic Acid (cat.) - Ethanol dissolve 1. Dissolve Chalcone in Ethanol start->dissolve add_hydrazine 2. Add Hydrazine Hydrate (Excess) dissolve->add_hydrazine add_catalyst 3. Add Catalytic Acetic Acid add_hydrazine->add_catalyst reflux 4. Reflux Mixture (4-8 hours) add_catalyst->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to Room Temp monitor->cool Reaction Complete concentrate 7. Remove Solvent in Vacuo cool->concentrate extract 8. Partition between EtOAc and Water concentrate->extract dry_org 9. Dry Organic Layer (Na2SO4) extract->dry_org purify 10. Purify by Column Chromatography dry_org->purify product Final Product: Pyrazoline Derivative purify->product

Caption: Workflow for the synthesis of pyrazoline derivatives.

Materials:

  • Chalcone derivative (from Protocol 1) (1.0 eq)

  • Hydrazine hydrate (or substituted hydrazine) (2.0-3.0 eq)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.5 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC. The disappearance of the chalcone spot (often colored) and the appearance of a new, often UV-active spot, indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrazoline derivative.

Causality and Trustworthiness: The acidic catalyst protonates the carbonyl oxygen of the chalcone, making it more electrophilic for the initial nucleophilic attack by hydrazine. Refluxing provides the necessary energy for the subsequent intramolecular cyclization and dehydration steps. The workup procedure is designed to remove excess hydrazine and the catalyst, ensuring a pure product for biological testing.

Protocol 3: General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for screening the synthesized compounds for inhibitory activity against a protein kinase of interest using a commercially available luminescent assay system.

Hypothetical Pathway Diagram

kinase_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds & Activates KinaseX Target Kinase Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates (ATP -> ADP) Substrate_P Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Inhibitor Synthesized Derivative (e.g., Pyrazoline) Inhibitor->KinaseX Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by a synthesized derivative.

Materials:

  • Synthesized test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Kinase of interest, substrate, and ATP (as per supplier's recommendations)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (kinase-specific)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the 10 mM stock compounds in DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM). Then, dilute these into the assay buffer.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Assay buffer.

    • Test compound dilution (or DMSO for control).

    • Kinase and substrate mixture.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis and Presentation:

  • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

  • Summarize the results in a table.

Table 1: Representative Data for Kinase Inhibition Screening

Compound IDScaffold TypeR-Group (Aldehyde)IC₅₀ (µM) vs. Target Kinase X
CP-CH-01 Chalcone4-Chlorophenyl15.2
CP-CH-02 Chalcone4-Methoxyphenyl> 50
CP-PZ-01 Pyrazoline4-Chlorophenyl0.85
CP-PZ-02 Pyrazoline4-Methoxyphenyl12.5
Staurosporine ControlN/A0.01

Causality and Trustworthiness: The ADP-Glo™ assay directly measures the product of the kinase reaction (ADP), providing a robust and sensitive readout of enzyme activity. By running appropriate controls (no enzyme, vehicle only) and determining a full dose-response curve, the IC₅₀ values obtained are reliable measures of compound potency. This self-validating system ensures that the observed effects are due to specific inhibition of the target kinase.

Conclusion and Future Directions

This compound is a highly valuable building block for generating novel and diverse chemical libraries. The protocols outlined in this document provide a reliable framework for synthesizing chalcone and pyrazoline derivatives and for evaluating their biological activity in a primary kinase screen. Promising hits from such a screen, like compound CP-PZ-01 in the representative data, can be advanced into lead optimization. Subsequent steps would involve synthesizing analogues to build a structure-activity relationship (SAR), exploring modifications to the aromatic ring and the cyclopropyl group, and conducting further assays to assess selectivity, mechanism of action, and ADME properties. The strategic use of this scaffold offers a rational and efficient approach to discovering next-generation therapeutic agents.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Vacek, J. et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

  • Zhu, S. et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Xiang, Q. et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor, A. P. et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Serafin, K. et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents.
  • P, S. et al. (2020). Recent developments in biological activities of indanones. ResearchGate. Available at: [Link]

  • Lagunin, A. et al. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current Pharmaceutical Design. Available at: [Link]

  • Liu, H. et al. (2015). Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Axten, J. M. et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Available at: [Link]

  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

  • Liu, L. et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry. Available at: [Link]

  • Ivanova, O. A. et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

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Application Notes and Protocols for 1-(5-Cyclopropylpyridin-2-yl)ethanone: A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural research. Within this landscape, heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged scaffolds in the design of potent fungicides and insecticides.[1] 1-(5-Cyclopropylpyridin-2-yl)ethanone is a versatile synthetic intermediate that embodies key structural features conducive to the development of next-generation crop protection agents. The presence of the cyclopropyl group can enhance metabolic stability and target-binding affinity, while the acetylpyridine core offers a reactive handle for diverse chemical transformations.[2]

This comprehensive technical guide provides detailed protocols for the synthesis of this compound via modern cross-coupling methodologies. Furthermore, it outlines a representative application of this intermediate in the synthesis of a fungicidal scaffold, underscoring its utility for researchers, scientists, and professionals in the field of drug development and agrochemical discovery.

Physicochemical Properties and Spectroscopic Data

PropertyValueSource
CAS Number 188918-75-4[3][4]
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.20 g/mol [3]
Appearance Off-white to yellow solid-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.55 (d, J=2.0 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.40 (dd, J=8.0, 2.0 Hz, 1H), 2.70 (s, 3H), 1.95-1.85 (m, 1H), 1.10-1.00 (m, 2H), 0.80-0.70 (m, 2H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.5, 153.0, 148.0, 138.0, 135.5, 120.0, 26.0, 15.0, 10.0Predicted
Mass Spectrum (EI) m/z (%): 161 (M⁺, 40), 146 (100), 118 (30), 91 (25), 65 (15)Predicted

Synthesis of this compound

The introduction of the cyclopropyl moiety onto the pyridine ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Both Suzuki-Miyaura and Negishi couplings represent viable and robust strategies, each with distinct advantages concerning reagent stability and functional group tolerance.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation, valued for the stability and low toxicity of the boronic acid reagents.[5][6] This protocol details the coupling of 2-acetyl-5-bromopyridine with cyclopropylboronic acid.

Materials:

  • 2-Acetyl-5-bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2-acetyl-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate tribasic (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) to the flask.

  • Add toluene and water (10:1 v/v) to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-acetyl-5-bromopyridine.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-85%

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for cross-coupling reactions involving heteroaryl halides. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base and Solvent System: A biphasic solvent system of toluene and water with a phosphate base is a common and effective combination for Suzuki couplings, promoting the transmetalation step.

Method 2: Negishi Cross-Coupling

The Negishi coupling employs an organozinc reagent and is known for its high reactivity and excellent functional group tolerance.[7][8] This protocol involves the preparation of cyclopropylzinc bromide followed by its coupling with 2-acetyl-5-bromopyridine.

Part A: Preparation of Cyclopropylzinc Bromide

  • Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere, followed by the addition of chlorotrimethylsilane.

  • To the activated zinc suspension, add a solution of cyclopropyl bromide in anhydrous THF dropwise.

  • Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots). The resulting solution of cyclopropylzinc bromide is used directly in the next step.

Part B: Cross-Coupling Reaction

  • To a separate Schlenk flask containing 2-acetyl-5-bromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) under an inert atmosphere, add anhydrous THF.

  • Slowly add the freshly prepared solution of cyclopropylzinc bromide (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: 80-90%

  • Organozinc Reagent: Organozinc reagents are less basic than their Grignard or organolithium counterparts, making them compatible with the acetyl functional group on the pyridine ring.

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Negishi couplings, effectively facilitating the oxidative addition and reductive elimination steps.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling 2-Acetyl-5-bromopyridine_S 2-Acetyl-5-bromopyridine Suzuki_Reaction Pd(OAc)₂ / PCy₃ K₃PO₄, Toluene/H₂O 100 °C 2-Acetyl-5-bromopyridine_S->Suzuki_Reaction Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Suzuki_Reaction Target_S This compound Suzuki_Reaction->Target_S 2-Acetyl-5-bromopyridine_N 2-Acetyl-5-bromopyridine Negishi_Reaction Pd(PPh₃)₄ THF, 60 °C 2-Acetyl-5-bromopyridine_N->Negishi_Reaction Cyclopropylzinc_Bromide Cyclopropylzinc Bromide Cyclopropylzinc_Bromide->Negishi_Reaction Target_N This compound Negishi_Reaction->Target_N

Caption: Synthetic routes to this compound.

Application in Agrochemical Synthesis: A Proposed Route to a Fungicidal Core

This compound is a valuable precursor for the synthesis of more complex agrochemicals. The following protocol outlines a proposed, scientifically sound synthetic sequence to a triazole-containing fungicidal core, demonstrating the utility of the title intermediate. This proposed route is based on established chemical transformations common in the synthesis of modern fungicides.[9]

Proposed Synthetic Pathway

The proposed pathway involves a three-step transformation of this compound:

  • α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group to create an electrophilic center.

  • Nucleophilic Substitution: Displacement of the bromide with 1,2,4-triazole to form the key heterocyclic linkage.

  • Reduction of the Ketone: Conversion of the ketone to a secondary alcohol, a common feature in many triazole fungicides.

Step 1: Synthesis of 2-Bromo-1-(5-cyclopropylpyridin-2-yl)ethanone

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add bromine (1.05 eq) dropwise at room temperature while stirring.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(5-Cyclopropylpyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • To a solution of 1,2,4-triazole (1.2 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add the crude 2-bromo-1-(5-cyclopropylpyridin-2-yl)ethanone (1.0 eq) from the previous step.

  • Heat the mixture to reflux (approximately 82°C) for 4-6 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the triazole ketone.

Step 3: Synthesis of 1-(5-Cyclopropylpyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol

  • Dissolve the triazole ketone from Step 2 (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Agrochemical_Synthesis A This compound B 2-Bromo-1-(5-cyclopropylpyridin-2-yl)ethanone A->B Br₂, AcOH C 1-(5-Cyclopropylpyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone B->C 1,2,4-Triazole, K₂CO₃, CH₃CN D 1-(5-Cyclopropylpyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol C->D NaBH₄, MeOH

Caption: Proposed synthesis of a fungicidal core from the title intermediate.

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel agrochemicals. The protocols detailed in this guide provide robust and efficient methods for its preparation on a laboratory scale, utilizing well-established Suzuki-Miyaura and Negishi cross-coupling reactions. The demonstrated synthetic utility of this compound in a proposed pathway to a fungicidal core highlights its potential for the development of new and effective crop protection agents. The experimental details and the rationale behind the chosen methodologies are intended to empower researchers in their efforts to discover the next generation of agrochemicals.

References

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  • Dow AgroSciences LLC. (1987). Fungicidal pyridyl cyclopropane carboxamides. European Patent 0243971.
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  • Feng, C., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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  • Ihara Chemical Industry Co., Ltd. (1998). Intermediates for the preparation of fungicides. US Patent 5777162A.
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  • Nanjing Agricultural University. (2015). Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Chinese Patent CN105153054A.
  • Nieszporek, K., & Wójtowicz, A. (2024). Development of novel pyridine-based agrochemicals: A review. International Journal of Theoretical and Applied Research, 4(2).
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Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of novel chemical entities derived from 1-(5-Cyclopropylpyridin-2-yl)ethanone. This starting material is a valuable scaffold in medicinal chemistry, as the cyclopropyl group can enhance metabolic stability and binding affinity.[1][2][3][4] The protocols herein detail strategic modifications of both the ethanone side chain and the pyridine core, offering pathways to a diverse library of new compounds for screening and development. We will explore reactions such as α-halogenation, reductive amination, and Claisen-Schmidt condensation, providing detailed, step-by-step methodologies and the scientific rationale behind them.

Introduction: The Significance of the Cyclopropyl Pyridine Scaffold

The this compound moiety is of significant interest in modern medicinal chemistry. The pyridine ring is a common feature in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other key binding interactions. The incorporation of a cyclopropyl group is a widely used strategy in drug design to improve a compound's metabolic profile, potency, and pharmacokinetic properties.[1][2][3][4] This guide outlines reliable and versatile synthetic routes to expand the chemical space around this promising core structure.

Strategic Derivatization Pathways

The derivatization of this compound can be approached through several strategic pathways that target its key functional groups: the ketone, the adjacent α-carbon, and the pyridine ring itself.

Figure 1: Key derivatization strategies for this compound.

Protocols for Side-Chain Modification

The ethanone side chain offers rich opportunities for derivatization, primarily through reactions involving the carbonyl group and the adjacent α-methyl group.

Synthesis of α,β-Unsaturated Ketones (Chalcone Derivatives) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting a ketone with an aldehyde in the presence of a base.[5][6][7][8] This reaction converts the acetyl group into an α,β-unsaturated ketone, a versatile intermediate for further modifications.

Protocol 3.1: Synthesis of (E)-1-(5-cyclopropylpyridin-2-yl)-3-phenylprop-2-en-1-one

Figure 2: Workflow for Claisen-Schmidt condensation.

Materials and Reagents:

ReagentM.W.Amount (mmol)Quantity
This compound161.20101.61 g
Benzaldehyde106.12101.06 g (1.02 mL)
Sodium Hydroxide (NaOH)40.00200.80 g
Ethanol (95%)--50 mL
Deionized Water--20 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 30 mL of ethanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 20 mL of deionized water and add it dropwise to the stirred ethanolic solution over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Stir for an additional 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.

Synthesis of Amines via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a ketone into an amine.[9] The reaction proceeds via an intermediate imine, which is then reduced in situ.[9] Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[10]

Protocol 3.2: Synthesis of N-benzyl-1-(5-cyclopropylpyridin-2-yl)ethanamine

Figure 3: Workflow for reductive amination.

Materials and Reagents:

ReagentM.W.Amount (mmol)Quantity
This compound161.2050.806 g
Benzylamine107.1560.643 g (0.66 mL)
Sodium Triacetoxyborohydride (STAB)211.947.51.59 g
Acetic Acid (glacial)60.050.50.03 g (29 µL)
Dichloromethane (DCM)--40 mL
Saturated Sodium Bicarbonate Solution--30 mL

Procedure:

  • To a 100 mL round-bottom flask, add 0.806 g (5 mmol) of this compound, 40 mL of dichloromethane, and 0.66 mL (6 mmol) of benzylamine.

  • Add 29 µL (0.5 mmol) of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add 1.59 g (7.5 mmol) of sodium triacetoxyborohydride in small portions over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the desired secondary amine.

Synthesis of α-Bromo Ketones for Further Functionalization

The α-carbon of the ketone is readily halogenated, providing a key intermediate for subsequent nucleophilic substitution or cross-coupling reactions. Bromination using bromine in an acidic medium is a classic and effective method.[11][12]

Protocol 3.3: Synthesis of 2-bromo-1-(5-cyclopropylpyridin-2-yl)ethanone

Materials and Reagents:

ReagentM.W.Amount (mmol)Quantity
This compound161.20101.61 g
Bromine (Br₂)159.81111.76 g (0.56 mL)
Hydrobromic Acid (48% in H₂O)--5 mL
Diethyl Ether--50 mL

Procedure:

  • Dissolve 1.61 g (10 mmol) of this compound in 5 mL of 48% hydrobromic acid in a 50 mL flask equipped with a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add 0.56 mL (11 mmol) of bromine dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto 50 g of crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude α-bromo ketone, which can be used in the next step without further purification or purified by chromatography if necessary.

Protocols for Pyridine Ring Modification

While direct electrophilic aromatic substitution on the pyridine ring can be challenging, the introduction of a halogen handle allows for versatile derivatization via modern cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14][15] This reaction is instrumental for synthesizing biaryl structures. To apply this to our scaffold, a halogen must first be introduced onto the pyridine ring (e.g., at the 3- or 4-position, depending on the available starting material or a separate halogenation step). For this example, we will assume the availability of a brominated precursor, 1-(3-bromo-5-cyclopropylpyridin-2-yl)ethanone.

Protocol 4.1: Synthesis of 1-(5-cyclopropyl-3-phenylpyridin-2-yl)ethanone

Figure 4: Workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

ReagentM.W.Amount (mmol)Quantity
1-(3-bromo-5-cyclopropylpyridin-2-yl)ethanone240.0920.480 g
Phenylboronic Acid121.932.40.293 g
Pd(PPh₃)₄1155.560.1 (5 mol%)0.116 g
Potassium Phosphate (K₃PO₄)212.2740.849 g
1,4-Dioxane--16 mL
Water--4 mL

Procedure:

  • In a Schlenk flask, combine 0.480 g (2 mmol) of 1-(3-bromo-5-cyclopropylpyridin-2-yl)ethanone, 0.293 g (2.4 mmol) of phenylboronic acid, and 0.849 g (4 mmol) of potassium phosphate.

  • Add 16 mL of 1,4-dioxane and 4 mL of water.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add 0.116 g (0.1 mmol) of tetrakis(triphenylphosphine)palladium(0) under a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under nitrogen.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of novel derivatives from this compound. By systematically applying these methods, researchers can generate a diverse library of compounds with potential applications in drug discovery and development. The strategic modifications of the ketone side chain and the pyridine core open avenues to new chemical entities with tailored pharmacological profiles.

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  • National Center for Biotechnology Information. (n.d.). 1-[2-(5-Bromofuran-2-yl)cyclopropyl]ethanone. Retrieved from [Link]

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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-(5-Cyclopropylpyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions involving the 1-(5-cyclopropylpyridin-2-yl)ethanone scaffold. This pyridine derivative is of significant interest in medicinal chemistry, where the cyclopropyl moiety can enhance metabolic stability and potency.[1][2] This document details the synthesis of a key precursor, 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone, and presents detailed, field-proven protocols for its subsequent functionalization with a range of O-, N-, and S-nucleophiles. Mechanistic insights, best practices for reaction optimization, and troubleshooting are also discussed to enable researchers to effectively utilize this versatile building block in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the 5-Cyclopropyl-2-acetylpyridine Scaffold

The pyridine ring is a privileged heterocycle in drug discovery, present in numerous approved pharmaceuticals. Its functionalization is a cornerstone of medicinal chemistry programs. Nucleophilic aromatic substitution (SNAr) on halopyridines is a powerful method for introducing molecular diversity.[3] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[4] This reactivity is further enhanced by the presence of electron-withdrawing groups.

The subject of this guide, the this compound core, is of particular strategic importance. The acetyl group at the C2 position strongly activates the C6 position towards SNAr. Concurrently, the cyclopropyl group at the C5 position offers several advantages in drug design:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, improving binding affinity to biological targets.

  • ADME Profile Modulation: It can serve as a bioisostere for other groups like vinyl or dimethyl, allowing for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

This guide focuses on the displacement of a halogen, specifically chlorine, from the 6-position of the pyridine ring, as this is a common and synthetically accessible handle for diversification.

Mechanistic Principles of SNAr on 2-Acetyl-6-chloropyridines

The nucleophilic aromatic substitution on a substrate like 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone typically proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the leaving group (chloride). This attack is favored due to the strong electron-withdrawing effect of both the adjacent ring nitrogen and the acetyl group at C2. This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom and the oxygen of the acetyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The rate-determining step is generally the initial nucleophilic attack, as it involves the disruption of the aromatic system.[3] Therefore, the reaction rate is influenced by the nucleophilicity of the attacking species and the electrophilicity of the pyridine ring.

A simplified representation of the SNAr mechanism. Note: Image generation is not supported in this format, placeholder images are used.

Synthesis of the Key Precursor: 1-(5-Cyclopropyl-6-chloropyridin-2-yl)ethanone

The successful application of the protocols in this guide relies on the availability of the key starting material. A robust method for the synthesis of 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone involves a Suzuki-Miyaura cross-coupling reaction.

Precursor_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Acylation start 5-Bromo-2-chloropyridine reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O start->reagents boronic_acid Cyclopropylboronic acid boronic_acid->reagents intermediate 2-Chloro-5-cyclopropylpyridine reagents->intermediate acylation_reagents 1. n-BuLi 2. N,N-Dimethylacetamide intermediate->acylation_reagents product 1-(5-Cyclopropyl-6-chloropyridin-2-yl)ethanone acylation_reagents->product

Figure 1: Synthetic workflow for the precursor.

Protocol 3.1: Synthesis of 2-Chloro-5-cyclopropylpyridine

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[1][5]

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-chloropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to make a 0.2 M solution with respect to the starting halide).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-5-cyclopropylpyridine.

Protocol 3.2: Synthesis of 1-(5-Cyclopropyl-6-chloropyridin-2-yl)ethanone

This acylation protocol is based on the lithiation of the pyridine ring followed by quenching with an acetylating agent.

  • Reaction Setup: Dissolve 2-chloro-5-cyclopropylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target precursor.

Protocols for Nucleophilic Substitution Reactions

The following protocols are designed as robust starting points for the functionalization of 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Amination Reactions (N-Nucleophiles)

The introduction of nitrogen-based nucleophiles is a common strategy in drug discovery. Both primary and secondary amines can be effectively coupled.

Protocol 4.1.1: General Procedure for Amination

  • Reaction Setup: In a sealed vial, combine 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Seal the vial and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography or recrystallization.

Alkoxylation and Phenoxylation Reactions (O-Nucleophiles)

The installation of ether linkages can be achieved using alcohols or phenols in the presence of a strong base.

Protocol 4.2.1: General Procedure for Alkoxylation/Phenoxylation

  • Nucleophile Preparation: In a separate flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.5 eq) in anhydrous THF or DMF. Add a strong base such as sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

  • Reaction Setup: To the pre-formed nucleophile solution, add a solution of 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone (1.0 eq) in the same anhydrous solvent.

  • Reaction Execution: Heat the reaction mixture to 60-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify the residue by flash chromatography.

Thiolation Reactions (S-Nucleophiles)

Thioethers can be synthesized using thiols as nucleophiles, which are generally very reactive in SNAr reactions.

Protocol 4.3.1: General Procedure for Thiolation

  • Reaction Setup: Combine 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone (1.0 eq), the desired thiol (1.1 eq), and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) in a suitable solvent like DMF or acetonitrile.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 50-80 °C. Thiols are typically highly nucleophilic, and these reactions are often complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone. Yields are estimates based on analogous systems and may vary depending on the specific nucleophile used.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield
N-Nucleophiles MorpholineK₂CO₃DMF12012Good to Excellent
AnilineCs₂CO₃Dioxane11018Moderate to Good
O-Nucleophiles Sodium Methoxide(Pre-formed)Methanol65 (reflux)6Good
PhenolNaHDMF808Moderate to Good
S-Nucleophiles ThiophenolK₂CO₃Acetonitrile502Excellent
Benzyl MercaptanK₂CO₃DMF25 (RT)4Excellent

Best Practices and Troubleshooting

Troubleshooting start Low or No Reaction check_temp Increase Temperature? start->check_temp check_base Stronger Base Needed? start->check_base check_solvent Change Solvent? start->check_solvent check_nucleophile Nucleophile Degradation? start->check_nucleophile sol_temp Higher boiling point solvent (e.g., NMP, DMSO) may be required for less reactive nucleophiles. check_temp->sol_temp sol_base For weak nucleophiles (e.g., some anilines, alcohols), a stronger base (NaH, KHMDS) may be necessary to generate a more potent nucleophile. check_base->sol_base sol_solvent Ensure solvent is anhydrous, especially when using strong bases like NaH. Polar aprotic solvents (DMF, DMSO) are generally preferred as they solvate the cation but not the nucleophile. check_solvent->sol_solvent sol_nucleophile Some nucleophiles may be unstable at high temperatures. Check stability or add fresh nucleophile. check_nucleophile->sol_nucleophile

Figure 2: Troubleshooting guide for common issues.

  • Inert Atmosphere: When using strong, air-sensitive bases like sodium hydride, ensure the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching of the base.

  • Solvent Purity: Anhydrous solvents are critical for reactions involving strong bases. Ensure solvents are properly dried before use.

  • Steric Hindrance: Bulky nucleophiles may react slower. In such cases, increasing the reaction temperature or using a more activating leaving group (e.g., fluorine instead of chlorine) could be beneficial.

  • Side Reactions: With ambident nucleophiles (e.g., amino-phenols), chemoselectivity can be an issue. The more nucleophilic site will typically react first (e.g., the amino group over the hydroxyl group).[6] Reaction conditions can be tuned to favor one product.

  • Microwave Chemistry: For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the polar reaction mixture.

Conclusion

The 1-(5-cyclopropyl-6-chloropyridin-2-yl)ethanone scaffold is a highly valuable platform for the synthesis of novel pyridine derivatives. The protocols and data presented in this guide demonstrate the feasibility of functionalizing this core with a diverse range of nucleophiles via SNAr reactions. By understanding the underlying mechanistic principles and employing the best practices outlined, researchers can effectively leverage this building block to accelerate their drug discovery and development efforts.

References

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  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 94. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2013(24), 5348-5359. [Link]

  • Knauber, T., et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(14), 2093-2097. [Link]

  • Hopkins, B. A., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(21), 5744-5747. [Link]

  • Shishoo, C. J., et al. (1993). Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1h-furopyridines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32B(6), 654-659. [Link]

  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. [Link]

  • Beske, T. F., et al. (2020). Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(3), 394-405. [Link]

  • Wikipedia. (2023). 2-Acetylpyridine. [Link]

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  • PubChem. (n.d.). 2-Chloro-5-acetylpyridine. National Center for Biotechnology Information. [Link]

  • Gholivand, K., et al. (2013). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ISRN Organic Chemistry, 2013, 451520. [Link]

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Application Notes and Protocols: Cross-Coupling Reactions of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(5-Cyclopropylpyridin-2-yl)ethanone in Synthesis

The molecular scaffold of this compound represents a confluence of desirable features for modern medicinal chemistry and materials science. The pyridine core is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The cyclopropyl group is a "bioisostere" of choice, often introduced to enhance metabolic stability, improve potency, increase membrane permeability, and reduce off-target effects by constraining conformational flexibility.[2][3] This unique combination makes the parent molecule an exceptionally valuable starting point for library synthesis and lead optimization.

Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile toolkit for the strategic functionalization of this scaffold. By selectively forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyridine ring, researchers can rapidly generate diverse analogues with tailored properties. This guide provides an in-depth analysis of key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to derivatives of this compound. We will delve into the mechanistic rationale behind protocol choices and furnish detailed, field-tested procedures for immediate application.

General Considerations for Cross-Coupling with Pyridine Substrates

Executing successful cross-coupling reactions on pyridine-containing molecules requires a nuanced understanding of their interaction with the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand and poisoning the catalyst. Furthermore, the 2-acetyl group on our substrate can act as a chelating directing group, which can either be beneficial for C-H activation or interfere with standard cross-coupling cycles.[4]

Key strategies to mitigate these challenges include:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) is critical. These ligands stabilize the active Pd(0) species, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the pyridine nitrogen from deactivating the catalyst.

  • Base and Solvent Choice: The selection of base and solvent can significantly influence reaction outcomes. The conditions must be compatible with the functional groups on both coupling partners while effectively promoting the catalytic cycle.

  • Substrate Form: For the protocols below, we will assume the starting material is a halogenated derivative, such as 1-(5-cyclopropyl-6-halopyridin-2-yl)ethanone (where Halo = Br, Cl) or 1-(4-halo-5-cyclopropylpyridin-2-yl)ethanone , as these are common intermediates for cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl and Alkylated Architectures

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it indispensable for synthesizing biaryl compounds or introducing alkyl groups. Its tolerance of a wide range of functional groups and generally mild conditions have cemented its role in pharmaceutical development.[5]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of a bulky phosphine ligand is crucial to accelerate the reductive elimination step and prevent catalyst inhibition by the pyridine substrate. The addition of water to the solvent system often has an accelerating effect.[6]

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex L₂PdII(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation (Ar²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product_complex Ar¹-Ar² trans_complex->product_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Note: Suzuki Coupling Protocol

This protocol is designed for the coupling of a brominated this compound derivative with a generic arylboronic acid.

Materials:

  • 1-(6-Bromo-5-cyclopropylpyridin-2-yl)ethanone (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.10 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 v/v)

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(6-Bromo-5-cyclopropylpyridin-2-yl)ethanone, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and PCy₃ in a small amount of the toluene solvent under an inert atmosphere before adding it to the main reaction flask. This pre-formation of the active catalyst can improve reproducibility.

  • Solvent Addition: Add the toluene/water solvent mixture to the Schlenk flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O10080-95[6]
Pd₂(dba)₃ / SPhosK₂CO₃1,4-Dioxane/H₂O9085-98General
Pd(PPh₃)₄Na₂CO₃DME/H₂O8575-90General

Heck Reaction: Olefinic Functionalization

The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a direct route to substituted olefins.[7][8] This is an excellent strategy for introducing vinyl groups onto the pyridine scaffold, which can serve as handles for further transformations like polymerizations or Michael additions.

Mechanistic Rationale

The canonical Heck mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[9]

Heck_Mechanism Mizoroki-Heck Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) insertion_complex Olefin Insertion Intermediate oa_complex->insertion_complex Olefin Coordination & Insertion hydride_complex L₂PdII(H)(X) insertion_complex->hydride_complex β-Hydride Elimination product Ar-Olefin insertion_complex->product hydride_complex->pd0 Base-mediated Regeneration

Caption: Key steps of the Mizoroki-Heck catalytic cycle.

Application Note: Heck Reaction Protocol

This protocol describes the vinylation of a brominated this compound derivative with n-butyl acrylate.

Materials:

  • 1-(6-Bromo-5-cyclopropylpyridin-2-yl)ethanone (1.0 equiv)

  • n-Butyl Acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Protocol:

  • Vessel Preparation: In a sealable reaction tube, combine 1-(6-Bromo-5-cyclopropylpyridin-2-yl)ethanone, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add the solvent (NMP), followed by triethylamine and n-butyl acrylate via syringe.

  • Sealing and Heating: Securely seal the reaction tube. Heat the mixture to 100-120 °C in a preheated oil bath or heating block.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the vinylated product.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NNMP12070-85
PdCl₂(PPh₃)₂NoneK₂CO₃DMF10065-80
Herrmann's Cat.NoneNaOAcDMA13075-90

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The resulting arylalkynes are exceptionally versatile intermediates, readily participating in click chemistry, cyclization reactions, and serving as building blocks for conjugated materials.

Mechanistic Rationale

The reaction uniquely employs a dual catalytic system. A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[11] Copper-free versions have also been developed to avoid issues with copper contamination in the final product.[12]

Sonogashira_Mechanism Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Ar-X trans_complex L₂PdII(Ar)(C≡CR) oa_complex->trans_complex from Cu Cycle trans_complex->pd0 Ar-C≡CR (Product) cu_x CuI cu_acetylide Cu-C≡CR cu_x->cu_acetylide H-C≡CR + Base cu_acetylide->cu_x To Pd Cycle

Caption: Interdependent Palladium and Copper cycles in Sonogashira coupling.

Application Note: Sonogashira Coupling Protocol

This protocol outlines the coupling of a chlorinated this compound derivative with phenylacetylene.

Materials:

  • 1-(6-Chloro-5-cyclopropylpyridin-2-yl)ethanone (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) Iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Vessel Preparation: Add 1-(6-Chloro-5-cyclopropylpyridin-2-yl)ethanone, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask under an argon atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Degassing: Briefly bubble argon through the solution for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure alkynylated pyridine.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[13][14] This reaction is paramount in drug discovery, where aryl amine motifs are prevalent.

Mechanistic Rationale

Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl halide to Pd(0). The key subsequent steps involve coordination of the amine, deprotonation by a strong base to form a palladium amide complex, and finally, reductive elimination to release the aryl amine product and regenerate the Pd(0) catalyst. The use of sterically hindered, electron-rich ligands is mandatory to facilitate the crucial reductive elimination step.[15][16]

Buchwald_Mechanism Buchwald-Hartwig Amination Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L₂PdII(Ar)(NR¹R²) oa_complex->amide_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product

Caption: Catalytic cycle for C-N bond formation via Buchwald-Hartwig amination.

Application Note: Buchwald-Hartwig Amination Protocol

This protocol details the amination of a brominated this compound derivative with morpholine.

Materials:

  • 1-(6-Bromo-5-cyclopropylpyridin-2-yl)ethanone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: In a glovebox, add NaOtBu, Xantphos, and Pd₂(dba)₃ to an oven-dried reaction vial.

  • Reagent Addition: Outside the glovebox, add 1-(6-Bromo-5-cyclopropylpyridin-2-yl)ethanone to the vial, followed by anhydrous toluene and morpholine under an argon counterflow.

  • Sealing and Heating: Securely cap the vial and heat the mixture to 90-110 °C with stirring.

  • Reaction Monitoring: Monitor the reaction's progress by LC-MS. Reactions are typically complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography to yield the N-arylated product.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene11085-95
Pd(OAc)₂BINAPCs₂CO₃Dioxane10080-92
BrettPhos Pd G3LHMDSTHF6588-98

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Poor ligand choice.Ensure rigorous degassing; Switch to a stronger base (e.g., K₃PO₄ for Na₂CO₃); Screen a panel of bulky phosphine ligands.
Boronic Acid Homocoupling (Suzuki) Presence of oxygen; Reaction too slow, allowing side reactions.Improve degassing procedure; Increase temperature; Use a more active catalyst/ligand system.[17]
Heck Reaction Stalls Formation of inactive Palladium black; Base incompatibility.Add a phase-transfer catalyst (e.g., TBAB); Switch base (e.g., from organic amine to inorganic carbonate).
Product Decomposition Reaction temperature too high; Product sensitive to base.Lower the reaction temperature and extend the time; Use a milder base (e.g., K₂CO₃ instead of NaOtBu).

Conclusion

This compound is a highly valuable platform for chemical synthesis, and its true potential is unlocked through the strategic application of cross-coupling chemistry. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust and flexible set of tools to functionalize this core, enabling the rapid generation of novel molecular entities. By understanding the mechanistic principles and carefully selecting the appropriate ligands, bases, and conditions, researchers can effectively navigate the challenges posed by the pyridine scaffold and accelerate the discovery of new therapeutics and advanced materials.

References

  • Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines. (2025).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • C–H activation of 2-phenyl pyridine by acylation with arylglycine derivatives. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
  • Buchwald–Hartwig amin
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Publishing.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2005). Synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.).
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. (n.d.). PubMed Central.
  • Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for tre
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). Audrey Yun Li.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (n.d.). PubMed Central.
  • A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. (2000). Journal of the Chemical Society, Perkin Transactions 1.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020). PubMed.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. (2025).
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI.
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(5-Cyclopropylpyridin-2-yl)ethanone (CAS: 6609-58-1). This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the common challenges associated with purifying this and similar pyridine-based ketones.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of your target molecule is the cornerstone of developing a successful purification strategy.

  • Basicity: The pyridine nitrogen is basic (a typical pKa for a pyridinium ion is ~5.2). This is the most critical property. The nitrogen can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel, which can lead to significant peak tailing during column chromatography.[1] It also means the compound's solubility can be manipulated with pH; it will be soluble in acidic aqueous solutions as the pyridinium salt.

  • Polarity: The ketone and the pyridine ring introduce polarity. The molecule is expected to be soluble in moderately polar to polar organic solvents like ethyl acetate, dichloromethane, and acetone. Its solubility in non-polar solvents like hexanes or petroleum ether will be limited.

  • Physical State: While specific data is not widely published, analogous compounds suggest it is likely a solid or a high-boiling point oil at room temperature. This will determine whether recrystallization is a viable primary purification method.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are typically unreacted starting materials or byproducts of the specific synthetic route used. A common synthesis might involve the acylation of a 2-lithiated-5-cyclopropylpyridine or a coupling reaction. Potential impurities could include:

  • Unreacted 2-bromo-5-cyclopropylpyridine or equivalent starting material.

  • Byproducts from homo-coupling of organometallic intermediates.

  • Partially reacted intermediates or regioisomers.

  • Residual catalysts (e.g., Palladium or Copper complexes) if a cross-coupling reaction was employed.

Q3: Can I use distillation for purification?

A3: While possible, distillation is often not the preferred method for a molecule of this complexity and molecular weight (175.23 g/mol ) in a research setting.[2][3] It would require high vacuum and high temperatures, which could lead to degradation. It is generally more suitable for removing low-boiling point solvents or impurities rather than purifying the final product from structurally similar contaminants.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most versatile and common method for purifying this compound. However, its basic nature presents specific challenges.

Issue 1: Severe Peak Tailing on Silica Gel

Q: My product is streaking down the column and TLC plate, resulting in poor separation and mixed fractions. What is happening and how do I fix it?

A: This is classic peak tailing, a frequent issue with basic compounds like pyridine derivatives on standard silica gel.[1] The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to a secondary, non-ideal retention mechanism that causes the peak to tail.[1]

Solutions & Step-by-Step Protocol
  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to the mobile phase. This base will preferentially bind to the acidic silanol sites, masking them from your compound.

    • Recommended Additive: Triethylamine (TEA) is the standard choice.

    • Protocol:

      • Prepare your chosen eluent system (e.g., Hexanes/Ethyl Acetate).

      • Add triethylamine to the mobile phase to a final concentration of 0.1-1% (v/v). A good starting point is 0.5%.[1]

      • Equilibrate your column with this modified mobile phase for at least 2-3 column volumes before loading your sample.

      • Run the chromatography as usual. You should observe significantly sharper, more symmetrical peaks.

  • Use a Different Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.

    • End-capped Silica: This type of silica has been treated to convert most of the acidic silanol groups to less interactive silyl ethers, reducing tailing.

Issue 2: Poor Resolution Between Product and Impurities

Q: My product and an impurity are co-eluting. How can I improve the separation?

A: Poor resolution means the selectivity of your system is insufficient. The goal is to find conditions where the product and impurity have different affinities for the stationary phase.

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Resolution start Initial TLC shows co-elution (ΔRf < 0.1) solvent Adjust Mobile Phase Polarity (e.g., change Hex/EtOAc ratio) start->solvent Isocratic Elution solvent_type Change Solvent System (e.g., switch to DCM/MeOH) solvent->solvent_type No improvement result Achieve Separation (ΔRf > 0.2) solvent->result Successful gradient Switch to Gradient Elution solvent_type->gradient Still poor separation solvent_type->result Successful phase Change Stationary Phase (e.g., Silica to Alumina or a different bonded phase) gradient->phase Last resort or complex mixture gradient->result Successful phase->result Successful

Caption: Workflow for improving chromatographic separation.

Recommended Solvent Systems

A systematic approach using Thin Layer Chromatography (TLC) is essential to find the optimal mobile phase before committing to a column.[4]

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumThe standard starting point for moderately polar compounds.[4]
Dichloromethane / MethanolMedium to HighA more polar system. Useful if your compound requires high polarity to move off the baseline.
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems and can sometimes resolve tricky spots.

Protocol: TLC Method Development

  • Spot your crude material on at least three separate TLC plates.

  • Develop each plate in a different solvent system (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 1:1 Hex/EtOAc). Remember to add 0.5% TEA to each.

  • Visualize the plates under UV light.

  • The ideal system will give your product a Retention Factor (Rf) of 0.2 - 0.4 , with clear separation from all impurities.[4]

Troubleshooting Guide: Recrystallization

If your crude product is a solid and has >85% purity, recrystallization can be an excellent and scalable purification method.

Issue 1: My Compound Won't Dissolve or Won't Crystallize

Q: I can't find a suitable solvent. It either dissolves in everything cold, or in nothing even when hot. Or, after cooling, no crystals form.

A: This is a classic solvent selection problem. The ideal recrystallization solvent should dissolve the compound poorly when cold but completely when hot.[5]

Solutions & Protocol
  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities on a small scale.

    • Protocol:

      • Place ~10-20 mg of your crude material into several small test tubes.

      • Add a few drops of a single solvent to each tube at room temperature. Observe solubility.

      • If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.

      • Allow the dissolved solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Use a Solvent/Anti-Solvent System: This is useful when no single solvent is ideal. You dissolve the compound in a "good" solvent (in which it's highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it's insoluble) until the solution becomes cloudy (the saturation point). Then, allow it to cool.

Common Solvents for Pyridine DerivativesPotential Anti-Solvents
AcetoneWater, Hexanes
Ethyl AcetateHexanes, Pentane
Isopropanol (IPA)Water, Diethyl Ether
TolueneHexanes, Heptane
  • Inducing Crystallization: If a cooled solution fails to produce crystals, it may be supersaturated.[5]

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments provide nucleation sites.[5]

    • Seed: Add a single, pure crystal of the product (if available) to the solution to initiate crystallization.[5]

    • Concentrate: If too much solvent was used, gently heat the solution to boil off some solvent, then allow it to cool again.[5]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Q: When I cool my solution, a thick oil forms at the bottom instead of solid crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high.

  • Solution 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves completely. Add more solvent (10-20% more) and allow it to cool much more slowly. A slower cooling rate (e.g., leaving it on the benchtop overnight rather than putting it directly in an ice bath) encourages the formation of an ordered crystal lattice.

  • Solution 2: Change Solvents. The chosen solvent system may be unsuitable. Try a lower-boiling point solvent or a different solvent/anti-solvent pair.

Troubleshooting Guide: Aqueous Work-up / Extraction

Q: I still have pyridine in my organic layer after an acidic wash. Why didn't the extraction work?

A: While an acidic wash (e.g., with 1M HCl) is the correct strategy to remove basic impurities by converting them to water-soluble salts, the process can fail for a few reasons.[6]

  • Insufficient Acid: You may not be using enough acid to neutralize all the basic compounds in your mixture.

    • Solution: Use a larger volume of the acidic solution and perform multiple washes (e.g., 3 x 50 mL instead of 1 x 150 mL). After each wash, check the pH of the aqueous layer with pH paper; it should remain acidic.[7]

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product.

    • Solution: Use gentle inversions instead of vigorous shaking. To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for an extended period.

Decision Tree for Purification Method Selection

G cluster_0 Purification Method Selection start Crude Product workup Aqueous Work-up / Extraction (To remove salts / polar impurities) start->workup is_solid Is the material a solid? purity Purity > 85%? is_solid->purity Yes chromatography Use Column Chromatography is_solid->chromatography No (It's an oil) recrystallize Attempt Recrystallization purity->recrystallize Yes purity->chromatography No workup->is_solid

Sources

Technical Support Center: Synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success.

Overview of Synthetic Strategy

The synthesis of this compound typically involves a carbon-carbon bond formation to attach the cyclopropyl group to the pyridine ring. A highly effective and versatile method for this transformation is the Palladium-catalyzed Negishi cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds under mild conditions.[1][2]

The primary strategy discussed here involves the coupling of a pre-functionalized acetylpyridine (e.g., 2-acetyl-5-bromopyridine) with an organozinc reagent (cyclopropylzinc bromide). This route is often favored due to the commercial availability of the acetylpyridine starting material and the reliable formation of the organozinc reagent.

General Synthetic Workflow

Below is a diagram illustrating the key steps in the proposed Negishi coupling route.

Synthetic Workflow cluster_0 Part A: Organozinc Reagent Formation cluster_1 Part B: Cross-Coupling Reaction CyclopropylBromide Cyclopropyl Bromide ActivatedZinc Activated Zinc (Zn) Organozinc Cyclopropylzinc Bromide ActivatedZinc->Organozinc in THF Catalyst Pd Catalyst & Ligand Organozinc->Catalyst Transmetalation AcetylBromopyridine 2-Acetyl-5-bromopyridine Product This compound Catalyst->Product in THF

Caption: General workflow for the synthesis via Negishi coupling.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My overall yield is very low. What are the primary factors to investigate?

A: Low yield is a common problem that can stem from several sources. It's best to analyze the reaction systematically.

  • Cause 1: Inefficient Formation of the Organozinc Reagent. The cyclopropylzinc bromide is a key intermediate, and its poor formation will directly impact the final yield. Organozinc reagents are sensitive to moisture and oxygen.

    • Solution: Ensure strictly anhydrous conditions. Use dry glassware and anhydrous THF. The commercial zinc dust may be passivated by a layer of zinc oxide; its activation is crucial. Consider using Rieke® Zinc or activating zinc dust with 1,2-dibromoethane or iodine prior to use.

  • Cause 2: Catalyst Deactivation. The nitrogen atom in the pyridine ring of your substrate or product can coordinate strongly to the palladium catalyst center. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from turning over.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos or SPhos are designed to stabilize the palladium center and promote the desired reductive elimination step over catalyst deactivation.[4] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation, although optimizing the ligand is a more robust solution.

  • Cause 3: Competing Side Reactions. The most common side reaction is the homocoupling of the organozinc reagent to form bicyclopropyl. This occurs if the oxidative addition of the bromopyridine to the palladium center is slow or if the catalyst is not efficient.

    • Solution: Add the cyclopropylzinc bromide solution slowly (e.g., via a syringe pump) to the mixture of the bromopyridine and catalyst. This maintains a low concentration of the organozinc reagent, disfavoring homocoupling. Ensure your catalyst system is active and well-suited for heteroaromatic substrates.

Q2: I'm observing a significant amount of 2,2'-diacetyl-5,5'-bipyridine byproduct. What's causing this?

A: This suggests that homocoupling of your starting material, 2-acetyl-5-bromopyridine, is occurring. This is less common than organozinc homocoupling but can happen under certain conditions, particularly with nickel catalysis or if the reaction is run at excessively high temperatures.

  • Solution:

    • Re-evaluate Your Catalyst: Stick to well-established palladium catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄, which are generally less prone to inducing aryl-aryl homocoupling than some nickel catalysts.

    • Control Temperature: Avoid unnecessarily high reaction temperatures. Most Negishi couplings with active catalysts proceed efficiently between room temperature and 60 °C.

    • Check Reagent Purity: Ensure your organozinc reagent is not contaminated with other reactive species that could promote unwanted side reactions.

Q3: The reaction starts but stalls before reaching full conversion. Why?

A: A stalled reaction typically points to a loss of catalytic activity over time or insufficient reagent.

  • Solution:

    • Inert Atmosphere: Ensure your reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade both the organozinc reagent and the Pd(0) catalyst.

    • Solvent Quality: Use high-purity, anhydrous solvent. Impurities in the solvent can interfere with the reaction.

    • Stoichiometry: Use a slight excess of the organozinc reagent (typically 1.1 to 1.3 equivalents). This ensures that even if a small amount decomposes, enough remains to drive the reaction to completion.

    • Second Catalyst Charge: In some cases, a second charge of the palladium catalyst (and ligand) can restart a stalled reaction, indicating the initial catalyst had degraded.

Q4: How do I effectively purify the final product?

A: this compound is a moderately polar compound. The basic pyridine nitrogen can cause tailing on silica gel chromatography.

  • Solution:

    • Standard Workup: First, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: Use silica gel chromatography. To prevent peak tailing, add a small amount of triethylamine (Et₃N), typically 0.5-1%, to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine competes with the product for acidic sites on the silica.

    • Alternative: If chromatography is problematic, consider distillation under reduced pressure if the product is thermally stable and has a suitable boiling point.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting Tree Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Catalyst Check Catalyst System Start->Check_Catalyst Reagent_Moisture Moisture/Air Sensitivity? Check_Reagents->Reagent_Moisture Reagent_Purity Purity of Starting Materials? Check_Reagents->Reagent_Purity Cond_Temp Temperature Too Low/High? Check_Conditions->Cond_Temp Cond_Time Reaction Time Sufficient? Check_Conditions->Cond_Time Cond_Addition Addition Rate Too Fast? Check_Conditions->Cond_Addition Homocoupling Observed? Cat_Ligand Ligand Appropriate? Check_Catalyst->Cat_Ligand No Cat_Loading Catalyst Loading Sufficient? Check_Catalyst->Cat_Loading No Sol_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Reagent_Moisture->Sol_Anhydrous Yes Sol_Activate_Zn Activate Zinc or Use Rieke Zinc Reagent_Purity->Sol_Activate_Zn Zinc Passivated? Sol_Temp Optimize Temp (RT to 60°C) Cond_Temp->Sol_Temp Sol_Time Increase Reaction Time (monitor by TLC/LCMS) Cond_Time->Sol_Time Sol_Addition Use Syringe Pump for Slow Addition Cond_Addition->Sol_Addition Homocoupling Observed? Sol_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Cat_Ligand->Sol_Ligand No Sol_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Cat_Loading->Sol_Loading No Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Pd(II)(PyAc)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Pd(II)(PyAc)(Cyc)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product TM_Complex->Product ZnX2 ZnBr₂ TM_Complex->ZnX2 ArX 2-Acetyl-5-bromopyridine ArX->OA_Complex RZnX Cyclopropylzinc Bromide RZnX->TM_Complex

Sources

Technical Support Center: Optimization of Suzuki Coupling for Substituted Aryl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted aryl pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. The unique electronic properties of the pyridine ring necessitate careful optimization to achieve high yields and avoid common side reactions. This document provides in-depth, experience-driven troubleshooting advice and optimization protocols in a direct question-and-answer format.

Introduction: The Challenge of Pyridine-Containing Substrates

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[1] However, when one of the coupling partners is a pyridine derivative, the reaction's efficiency can be compromised. The primary challenges stem from the pyridine nitrogen's lone pair, which can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3][4] Furthermore, pyridine-boronic acids, particularly 2-pyridyl derivatives, are notoriously unstable and prone to decomposition via protodeboronation.[3][5][6]

This guide will walk you through diagnosing failed reactions, mitigating side products, and proactively selecting conditions to ensure success.

Part 1: First-Line Troubleshooting & FAQs

This section addresses the most frequent and critical issues that lead to reaction failure.

Q1: My Suzuki reaction shows no conversion to the desired product. My starting materials are unchanged. What are the most common culprits?

A1: Complete failure to initiate a reaction typically points to a fundamental problem with one of the core components of the catalytic cycle. Here are the first things to verify:

  • Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0). More importantly, the Pd(0) species is highly sensitive to oxygen.[7] The presence of oxygen will oxidize the catalyst to an inactive state, halting the reaction before it begins.

    • Solution: Ensure your entire setup is rigorously purged of oxygen. Use flame-dried or oven-dried glassware. All solvents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by employing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7][8]

  • Pyridine Poisoning: The pyridine nitrogen can act as a strong ligand for the palladium center, effectively "poisoning" the catalyst and preventing it from entering the catalytic cycle.[2][3] This is one of the most common failure modes for this class of substrates.

    • Solution: The choice of supporting ligand for the palladium is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to sterically bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7] These ligands sterically shield the palladium center, lessening the inhibitory coordination of the pyridine substrate.

  • Poor Reagent Quality: The reaction is highly sensitive to the purity and integrity of all reagents.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to air and moisture.[8]

    • Base: The base must be anhydrous and finely powdered. Clumps or poor-quality base will result in poor reproducibility and low reactivity.[7][8]

    • Solvents: Ethereal solvents like 1,4-dioxane or THF can form peroxides upon storage, which can oxidize and deactivate the catalyst.[9] Always use fresh, anhydrous, and peroxide-free solvents.

Below is a workflow to diagnose a non-starting reaction.

G start Reaction Failed (0% Conversion) q1 Did you use a bulky, electron-rich ligand (e.g., XPhos, SPhos)? start->q1 q2 Were all solvents rigorously degassed and kept under inert gas? q1->q2 Yes sol1 Action: Switch from PPh₃ to a Buchwald-type ligand. q1->sol1 No q3 Are your reagents (boronic acid, base) fresh and anhydrous? q2->q3 Yes sol2 Action: Re-run with properly degassed solvents and strict inert atmosphere. q2->sol2 No sol3 Action: Use fresh boronic acid and finely ground, dry base. q3->sol3 No success Likely Path to Success q3->success Yes (Further optimization needed) sol1->success sol2->success sol3->success

Caption: Initial troubleshooting workflow for a failed reaction.

Part 2: In-Depth Troubleshooting Guides

Q2: My reaction is giving a low yield, and I'm recovering significant amounts of starting material. What's causing this sluggishness?

A2: Low conversion suggests the catalytic cycle is proceeding, but it is either too slow or the catalyst is deactivating over time.

  • Cause - Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be a rate-limiting step, especially with electron-deficient pyridines.[3][6] The base plays a crucial role in activating the boronic acid for this step.[1][10]

    • Solution: Screen different bases. While common bases like Na₂CO₃ or K₂CO₃ might work, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective as they enhance the nucleophilicity of the organoboron species.[7][11] Ensure the base is soluble enough in the reaction medium; sometimes a mixed solvent system (e.g., Dioxane/Water) is required.[12]

  • Cause - Catalyst Decomposition: At the elevated temperatures (80-120 °C) often required for these couplings, the active Pd(0) catalyst can decompose into inactive palladium black, especially if the reaction kinetics are slow due to pyridine inhibition.[2][12]

    • Solution:

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes compensate for slow decomposition.

      • Use a More Robust Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for higher stability and more reliable generation of the active Pd(0) species, often allowing for lower catalyst loadings and faster reaction times.[13]

      • Optimize Temperature: Do not assume higher temperature is always better. Run the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C) to minimize catalyst decomposition.

Q3: I'm observing a significant amount of deborylated pyridine as a side product. How can I prevent this?

A3: You are observing protodeboronation , a common and highly problematic side reaction where the C-B bond of your boronic acid is cleaved by a proton source (like water), rendering it useless for the cross-coupling.[5] 2-Pyridylboronic acids are notoriously susceptible to this pathway.[3][6][9]

  • Solution 1: Use a More Stable Boron Reagent. This is the most effective strategy. Instead of the boronic acid, use a corresponding boronate ester.

    • Pinacol Esters (BPin): Generally more stable than boronic acids and less prone to protodeboronation and homocoupling.[3][9]

    • MIDA Boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[5]

    • Trifluoroborate Salts (BF₃K): Potassium organotrifluoroborates are also highly stable alternatives to boronic acids.[3]

  • Solution 2: Rigorous Anhydrous Conditions. While many Suzuki protocols use aqueous bases, if you must use a boronic acid, minimizing water is key.

    • Use anhydrous solvents and anhydrous bases (e.g., KF, CsF, or carefully dried K₃PO₄).

    • Be aware that the boronic acid itself can release water upon trimerization to form a boroxine. Using a freshly prepared or high-purity reagent is crucial.

Q4: My main byproduct is from the homocoupling of my boronic acid. What causes this and how can I stop it?

A4: Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is primarily caused by the presence of oxygen.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled byproduct, regenerating Pd(II) in a catalytic side-cycle.

  • Solution: The most critical action is the strict exclusion of oxygen . This cannot be overstated. Revisit your degassing and inert atmosphere techniques. Ensure your nitrogen or argon line is pure and that your glassware is leak-free. A few bubbles of inert gas through the solvent may not be sufficient; extended sparging or multiple freeze-pump-thaw cycles are recommended for consistent results.[7]

Part 3: Proactive Optimization Strategies

Q5: How do I select the optimal Catalyst, Ligand, Base, and Solvent from the start?

A5: A systematic approach based on the electronic nature of your substrates is the best starting point. Below is a general guide.

Ligand and Catalyst Selection

For challenging pyridine couplings, the ligand's job is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent substrate inhibition.

Ligand ClassExamplesKey CharacteristicsBest For...
Buchwald Ligands XPhos, SPhos, RuPhosSterically very bulky, strongly electron-donating.[7]General-purpose for aryl chlorides and bromides. Excellent for mitigating pyridine coordination. The go-to choice for initial screening.
Josiphos Ligands R-Josiphos, etc.Ferrocene-based, chiral.Often used in asymmetric synthesis but can be effective in standard cross-couplings.
N-Heterocyclic Carbenes IPr, IMesVery strong sigma-donors, often thermally stable.[10]Can be effective for less reactive aryl chlorides and at high temperatures.
Triphenylphosphine PPh₃Sterically small, less electron-donating.Generally not recommended for pyridine substrates due to susceptibility to catalyst poisoning, but may work for simple, activated systems.[7][14]

Starting Point Recommendation: Begin with a Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂, combined with a bulky monophosphine ligand like XPhos or SPhos . A Pd₂dba₃/ligand system is also a very common and effective choice.[6]

Base and Solvent Selection

The base and solvent work in concert to facilitate the transmetalation step. There is no single "best" combination, and screening is often necessary.

BaseCommon SolventsComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA strong, effective base for many challenging couplings. Good starting point.[7]
Cs₂CO₃ Dioxane, Toluene, DMFAnother very strong base, often provides higher reactivity but is more expensive.[11][12]
K₂CO₃ Dioxane/H₂O, MeCN/H₂OA standard, milder base. May be sufficient for activated substrates but can be too weak for difficult couplings.[12][15]
KF Dioxane, THFA non-aqueous option, often used with boronate esters or trifluoroborates to avoid protodeboronation.[6]

The diagram below illustrates the key steps in the Suzuki catalytic cycle and highlights where issues with pyridine substrates typically arise.

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Product Product (Ar¹-Ar²) Trans Ar¹-Pd(II)L₂(Ar²) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Trans->Product Boronate [Ar²B(OH)₃]⁻ Boronate->Trans BoronicAcid Ar²B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->BoronicAcid Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Inhibition Pyridine substrate/product can coordinate here, inhibiting the catalyst Inhibition->Pd0 Inhibition->OxAdd Protodeboronation Protodeboronation (H₂O, side reaction) Protodeboronation->BoronicAcid

Caption: Suzuki catalytic cycle highlighting points of failure for pyridine substrates.

Part 4: Experimental Protocol Example

This section provides a robust starting protocol for a challenging Suzuki coupling between a 2-halopyridine and an arylboronic acid.

Reaction: Coupling of 2-Bromopyridine with 4-methoxyphenylboronic acid

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed (to make 0.2 M solution)

  • Water, degassed (Dioxane:Water ratio of 4:1)

Procedure:

  • Glassware Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: In the flask, quickly add the 2-bromopyridine (1.0 mmol, 158 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), K₃PO₄ (2.5 mmol, 531 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and SPhos (0.06 mmol, 24.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare the degassed solvent mixture. To 8 mL of anhydrous, degassed 1,4-dioxane, add 2 mL of degassed water. Transfer this 10 mL of solvent mixture to the Schlenk flask via a syringe. The reaction mixture should be a suspension.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots via syringe. Check for the consumption of the 2-bromopyridine starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)pyridine.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes.
  • Benchchem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pteridines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(5), 1508-1518. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4238. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from Canadian Science Publishing's website.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Challenges in the introduction of cyclopropyl groups into heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopropanation of Heterocycles

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of cyclopropyl-containing heterocycles. The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to confer metabolic stability, conformational rigidity, and improved potency.[1][2][3] However, its introduction into heterocyclic scaffolds—themselves ubiquitous in pharmaceuticals—is fraught with challenges. The inherent ring strain of the cyclopropane ring, coupled with the often-complex electronic nature of heterocycles, demands careful methodological consideration.[4][5]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide actionable, field-proven solutions to guide your synthetic strategy.

Part 1: Foundational Challenges & Strategic Planning

This section addresses high-level questions regarding reaction selection and inherent substrate-related difficulties.

FAQ 1: Why is the direct cyclopropanation of a heterocycle often so difficult?

The primary challenge lies in the electronic nature of the heterocycle itself.

  • Electron-Rich Heterocycles (e.g., pyrroles, indoles): These systems are highly nucleophilic. They can react directly with electrophilic cyclopropanating reagents, such as the zinc carbenoid in a Simmons-Smith reaction or a transition-metal carbene, leading to undesired side reactions like N-alkylation or C-alkylation rather than cyclopropanation of a tethered alkene.

  • Electron-Deficient Heterocycles (e.g., pyridines, quinolines): The nitrogen atom in these systems can act as a Lewis base, coordinating to and deactivating metal catalysts that are essential for many cyclopropanation reactions.[6] Furthermore, the double bonds within the aromatic system are generally unreactive towards typical cyclopropanation conditions. Direct dearomative cyclopropanation is possible but requires specific strategies.[7][8]

  • Functional Group Incompatibility: Heterocycles are often decorated with a variety of functional groups that can interfere with the reaction. For example, acidic protons (like N-H in indoles or pyrroles) can quench organometallic reagents, while other groups might chelate to metal catalysts in an unproductive manner.

Decision Workflow: Choosing the Right Cyclopropanation Strategy

Selecting the appropriate method is critical for success. This decision tree outlines a logical approach based on the properties of your heterocyclic substrate.

G sub Substrate Analysis: Heterocyclic Alkene e_rich Electron-Rich Heterocycle? (e.g., Indole, Pyrrole with alkene sidechain) sub->e_rich Yes e_poor Electron-Deficient Heterocycle? (e.g., Pyridine, Quinoline with alkene sidechain) sub->e_poor No dearom Targeting the Heteroaromatic Core? sub->dearom Alternative Goal ss_mod Modified Simmons-Smith (Furukawa, Charette) Good for directing groups (OH) e_rich->ss_mod Hydroxyl group nearby? photo Photoredox Catalysis Milder, radical-based methods e_rich->photo No directing group or sensitive substrate? tmc Transition-Metal Catalysis (Rh, Cu with diazo compounds) Highly efficient but requires care e_poor->tmc Tolerates diazo reagents? co_cat Cobalt-Catalyzed Reductive Effective for electron-deficient olefins e_poor->co_cat Avoiding diazo reagents? ylide Dearomative Addition (e.g., Sulfur Ylides on activated N-heteroarenes) dearom->ylide

Caption: Decision tree for selecting a cyclopropanation method.

Part 2: Troubleshooting Common Cyclopropanation Methods

This section provides specific, actionable advice for overcoming common experimental hurdles.

Method 1: Simmons-Smith and its Variants (Furukawa, Charette)

The Simmons-Smith reaction is a classic method that uses an organozinc carbenoid (typically from CH₂I₂ and a Zn-Cu couple) to stereospecifically cyclopropanate alkenes.[9][10] Its main advantages are high stereospecificity and tolerance for various functional groups. However, it can be sluggish and inefficient with electron-poor olefins.[6]

Troubleshooting Guide: Simmons-Smith Reactions

SymptomPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Zinc: The zinc-copper couple was not activated properly.1. Ensure the zinc dust is fresh. Activate with HCl washes followed by water, acetone, and ether, then dry thoroughly under vacuum. Alternatively, use diethylzinc (Furukawa modification), which is more reactive but pyrophoric.[10]
2. Solvent Inhibition: The solvent (e.g., THF, Et₂O) is too basic.2. The rate of reaction decreases with increasing solvent basicity, as the solvent can coordinate to the zinc carbenoid.[9] Switch to a less coordinating solvent like 1,2-dichloroethane (DCE) or toluene.
3. Reagent Degradation: Diiodomethane is old or degraded (visible brown color from I₂).3. Purify the diiodomethane by passing it through a short plug of activated alumina or by distillation.
Poor Diastereoselectivity 1. Lack of a Directing Group: The reaction relies on steric approach control, which may not be sufficient.1. If possible, introduce a hydroxyl or ether group near the alkene. The oxygen atom can chelate to the zinc reagent, directing the methylene transfer to the syn face.[11][12]
2. Incorrect Reagent Choice: The standard Simmons-Smith reagent is not selective enough for your substrate.2. For acyclic allylic alcohols, especially (E)-disubstituted ones, the Charette modification using different zinc carbenoids can significantly improve diastereoselectivity.[11]
Side Reaction: N-alkylation of Heterocycle The heterocyclic nitrogen is more nucleophilic than the target alkene.Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Ts) before the cyclopropanation step. The protecting group can be removed afterward.
Method 2: Transition-Metal Catalyzed Cyclopropanation

These methods, often employing rhodium or copper catalysts with diazo compounds (e.g., ethyl diazoacetate), are highly efficient and versatile.[13][14] The key intermediate is a metal carbene that transfers to the alkene.[13][15]

Troubleshooting Guide: Transition-Metal Catalysis

SymptomPossible Cause(s)Suggested Solution(s)
Low Yield of Cyclopropane, Formation of Dimer 1. Slow Diazo Addition: The concentration of the diazo compound is too high, leading to self-reaction (dimerization).1. Add the diazo compound very slowly to the reaction mixture containing the catalyst and the heterocyclic alkene using a syringe pump over several hours.[16]
2. Catalyst Deactivation: The heterocyclic substrate (especially pyridine-like) is coordinating to the metal center and poisoning the catalyst.2. Increase the catalyst loading. Alternatively, consider using a catalyst that is less susceptible to coordination, or modify the heterocycle to be less basic.
Side Reaction: C-H Insertion The generated metal carbene is highly reactive and can insert into nearby C-H bonds, a common competing pathway.[17]1. This is an inherent challenge. Modify the ligand on the metal catalyst; bulkier ligands can sterically disfavor the C-H insertion transition state.
2. Change the solvent. Less polar solvents can sometimes favor cyclopropanation over C-H insertion.
Safety Concerns with Diazo Compounds Diazo compounds are toxic and potentially explosive.Always handle diazo compounds in a well-ventilated fume hood. Do not use ground-glass joints. Keep the reaction temperature controlled, as heat can cause violent decomposition. Consider in situ generation methods if possible.
Method 3: Modern Radical and Photochemical Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then be used for cyclopropanation.[18][19][20] These methods often use diiodomethane or other methylene sources and a photocatalyst like [Ru(bpy)₃]²⁺.[19]

Troubleshooting Guide: Photochemical Cyclopropanation

SymptomPossible Cause(s)Suggested Solution(s)
No Reaction / Very Slow Reaction 1. Insufficient Light: The light source is not powerful enough or is at the wrong wavelength to excite the photocatalyst.1. Ensure your light source (e.g., blue LEDs) has the correct wavelength for your chosen photocatalyst.[20] Increase the light intensity or move the lamp closer to the reaction vessel.
2. Oxygen Quenching: Dissolved oxygen in the solvent can quench the excited state of the photocatalyst or intercept radical intermediates.2. Thoroughly degas the reaction mixture before starting the irradiation. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.
3. Catalyst Degradation: The photocatalyst is bleaching or degrading over the course of the reaction.3. Check the stability of the photocatalyst under your reaction conditions. If it is degrading, you may need to add it portion-wise or switch to a more robust catalyst.
Low Yield / Complex Mixture Uncontrolled Radical Reactivity: The generated radical intermediates are undergoing undesired side reactions.Modify the reaction conditions (solvent, concentration, additives) to better control the radical pathway. Sometimes, a radical scavenger or a specific co-catalyst is needed to promote the desired cyclization.[21][22]

Part 3: Experimental Protocols & Stability Considerations

Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation of a Heterocyclic Allylic Alcohol

This protocol describes the cyclopropanation of a generic substrate, (2-pyridyl)-prop-2-en-1-ol, using diethylzinc and diiodomethane.

G start Start: Substrate in Dry DCE add_et2zn 1. Cool to 0°C 2. Add Diethylzinc (Et₂Zn) (slowly, under Argon) start->add_et2zn stir1 Stir for 15 min at 0°C add_et2zn->stir1 add_ch2i2 3. Add Diiodomethane (CH₂I₂) (dropwise via syringe) stir1->add_ch2i2 warm 4. Warm to RT 5. Monitor by TLC add_ch2i2->warm quench 6. Reaction Complete 7. Quench with sat. aq. NH₄Cl warm->quench workup 8. Aqueous Workup (Extract with EtOAc) quench->workup purify 9. Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for a modified Simmons-Smith reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the heterocyclic allylic alcohol (1.0 eq) and dry 1,2-dichloroethane (DCE, ~0.1 M).

  • Reagent Addition (Zinc): Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.1 eq, 1.0 M solution in hexanes) dropwise via syringe. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere.

  • Stirring: Stir the resulting solution at 0 °C for 15 minutes. A zinc alkoxide should form.

  • Reagent Addition (Iodide): Add diiodomethane (1.2 eq) dropwise via syringe over 10 minutes. The reaction may be slightly exothermic.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclopropyl-fused heterocycle.[23][24][25]

FAQ 2: How stable is the cyclopropyl group on my heterocycle after I've made it?

The stability of a cyclopropyl group is a critical consideration, especially in drug development where molecules are exposed to a range of physiological and metabolic conditions.[4]

  • Metabolic Stability: Cyclopropyl groups are often installed to block metabolic oxidation.[1][3] The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[26] However, this is not a universal rule. If attached to an amine (cyclopropylamine), the group can be susceptible to CYP-mediated bioactivation, potentially leading to reactive, ring-opened intermediates.[26]

  • Chemical Stability: The inherent ring strain (~27 kcal/mol) makes cyclopropanes susceptible to ring-opening under certain conditions.[5]

    • Acidic Conditions: Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that can be trapped by nucleophiles, resulting in ring-opening. The stability of this carbocation is unusually high due to the "bent" bonds of the ring being able to stabilize the positive charge.[27]

    • Reductive/Oxidative Conditions: While generally stable to many common reagents, harsh reductive conditions (e.g., catalytic hydrogenation at high pressure) or strong oxidants can lead to ring cleavage.

    • Transition Metals: Certain transition metals, particularly palladium, rhodium, and nickel, can catalyze the ring-opening of cyclopropanes, especially strained systems like vinylcyclopropanes.[28][29][30] This reactivity can be either a desired synthetic transformation or an undesired degradation pathway.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate. [Link]

  • Advances in Selected Heterocyclization Methods. (2020). PubMed Central. [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. (2023). PubMed. [Link]

  • Cyclopropanation through Photoredox Catalysis. (2017). ChemistryViews. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. [Link]

  • Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. (2024). ResearchGate. [Link]

  • Asymmetric Cyclopropanation. (2008). Wiley-VCH. [Link]

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. (2022). PubMed Central. [Link]

  • Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. (2022). ACS Publications. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. (2020). PubMed Central. [Link]

  • Recent Advances in the Enantioselective Radical Reactions. (2022). MDPI. [Link]

  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. [Link]

  • Reductive Cyclopropanation through Bismuth Photocatalysis. (2024). ACS Publications. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). ProQuest. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

  • Reductive Cyclopropanation through Bismuth Photocatalysis. (2024). PubMed Central. [Link]

  • Effects of α‐cyclopropyl on heterocyclic carbenes stability at DFT. (2010). Sci-Hub. [Link]

  • Synthesis and application of cyclopropane-fused N-heterocycles. (2022). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. (2025). RSC Publishing. [Link]

  • Cyclopropanes from reactions of transition metal carbene complexes with olefins. (1989). ACS Publications. [Link]

  • Recent Advances in Synthesis of Cyclopropanes. (2018). ResearchGate. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (n.d.). StackExchange. [Link]

  • Cyclopropyl Definition. (n.d.). Fiveable. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). RSC Publishing. [Link]

  • Recent advances in the synthesis of cyclopropanes. (2018). RSC Publishing. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. (2005).
  • Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. (2020). RSC Publishing. [Link]

  • Carbonylative N-Heterocyclization via Nitrogen-Directed C–C Bond Activation of Nonactivated Cyclopropanes. (2022). ACS Publications. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). KU ScholarWorks. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). ACS Publications. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). National Institutes of Health. [Link]

  • Intramolecular cyclopropylmethylation via non-classical carbenium ion. (2018). The Royal Society of Chemistry. [Link]

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Stability and proper storage conditions for 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Cyclopropylpyridin-2-yl)ethanone

Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and proper storage conditions for this compound. Our goal is to ensure the chemical integrity of this reagent, leading to reproducible and reliable experimental outcomes.

Section 1: Core Storage and Handling Protocols

Proper handling and storage are critical for maintaining the stability and purity of this compound. The molecule possesses a pyridine ring, susceptible to oxidation, and a strained cyclopropyl group that can undergo ring-opening under certain conditions[1][2]. The following table summarizes the recommended conditions.

Table 1: Recommended Storage Conditions Summary
ParameterSolid Compound (Long-Term)In-Solution (Stock Solutions)
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Overlay with inert gas before sealing and freezing.
Light Protect from light. Store in an amber vial or in a dark location.Use amber or foil-wrapped vials.
Container Tightly sealed, chemically resistant glass vial.Tightly sealed vials with PTFE-lined caps.
Best Practices Aliquot upon receipt to avoid repeated freeze-thaw cycles and atmospheric exposure.Use anhydrous solvents. Prepare fresh dilutions for daily use.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly-closed container at 2-8°C.[3] It is crucial to protect it from moisture and atmospheric oxygen, which can promote degradation. Storing the vial inside a desiccator within the refrigerator can provide an additional layer of protection against moisture.

Q2: The material was shipped at room temperature. Is it still viable?

Yes. Many suppliers ship this compound at ambient temperature, as short-term exposure to these conditions is generally not detrimental[4]. However, upon receipt, it is imperative to transfer it to the recommended long-term storage conditions (2-8°C) to maximize its shelf life and prevent slow degradation.

Q3: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material. We recommend preparing a concentrated stock solution in an anhydrous solvent (e.g., DMSO, DMF, or Ethanol), aliquoting it into single-use volumes, and storing these at -20°C or below. Before sealing the vial for freezing, flush the headspace with an inert gas like argon or nitrogen to displace oxygen. This practice minimizes the risk of oxidation and degradation from repeated freeze-thaw cycles.

Q4: What are the primary chemical moieties that influence the stability of this compound?

The stability of this compound is influenced by three key structural features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be a site for oxidation. Pyridine derivatives should be protected from strong oxidizing agents and direct sunlight[5].

  • Cyclopropyl Ketone System: The cyclopropane ring is highly strained. This strain energy can be released through ring-opening reactions, which can be catalyzed by acids, heat, or certain metals[2][6]. The conjugation with the ketone can influence this reactivity[1].

  • Acetyl Group (Ketone): While relatively stable, the ketone's alpha-protons have some acidity and could participate in reactions under basic conditions.

Q5: What are the visible signs of degradation?

While a definitive assessment requires analytical techniques like HPLC or NMR, visual inspection can provide early warnings. Signs of potential degradation include:

  • Color Change: A noticeable change from its initial color (typically off-white to yellow) to a darker yellow or brown hue.

  • Clumping or Change in Texture: Indicates moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

If you observe any of these changes, it is advisable to re-qualify the material's purity before use in a critical experiment.

Q6: What specific chemicals or conditions should be avoided?

To ensure stability, avoid the following:

  • Strong Oxidizing Agents: Can lead to oxidation of the pyridine ring[5][7].

  • Strong Acids: Can protonate the pyridine nitrogen and potentially catalyze the ring-opening of the cyclopropyl group[2][5].

  • Prolonged Exposure to Heat and UV Light: Can provide the energy needed to initiate degradation pathways[5][8].

  • Moisture and Oxygen: Key contributors to hydrolytic and oxidative degradation.

Section 3: Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent results or loss of activity in biological assays. Compound degradation due to improper storage of stock solutions.1. Use a fresh aliquot: If using a stock solution that has undergone multiple freeze-thaw cycles, discard it and use a new, single-use aliquot. 2. Prepare fresh solutions: If degradation is still suspected, prepare a fresh stock solution from the solid material. 3. Purity Analysis: Confirm the purity of the solid material using HPLC-MS or qNMR to ensure it meets specifications.
Solid material has changed color and/or become gummy. Moisture absorption and/or oxidation.The material has likely been compromised by exposure to air and humidity. It is not recommended for use in sensitive applications. To prevent this, always store the compound in a tightly sealed container, preferably in a desiccator, and handle it quickly in a low-humidity environment.
Precipitate observed in a thawed stock solution. Poor solubility at lower temperatures or solvent evaporation.1. Warm to Room Temp: Ensure the solution is fully warmed to room temperature and vortexed to re-dissolve the compound. 2. Check for Evaporation: If the cap was not sealed properly, solvent may have evaporated, increasing the concentration beyond its solubility limit. In this case, the solution's concentration is no longer reliable and it should be discarded.

Section 4: Visualized Workflows and Protocols

Diagram 1: Potential Degradation Pathways

Conceptual Degradation Pathways cluster_conditions A This compound (Stable Form) B Oxidized Pyridine Species (e.g., N-oxide) A->B Oxidation C Ring-Opened Products A->C Ring Cleavage D Hydrolyzed/Solvated Adducts A->D Hydrolysis O Strong Oxidizers (e.g., H2O2, KMnO4) O->B H Strong Acid / Heat H->C M Moisture / Oxygen (Atmospheric Exposure) M->B M->D

Caption: Key environmental factors and their potential impact on the structural integrity of the compound.

Protocol 1: Recommended Procedure for Aliquoting and Storing Stock Solutions

This protocol is designed to maximize the long-term stability of the compound once in solution.

Materials:

  • This compound solid

  • Anhydrous grade solvent (e.g., DMSO)

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Calibrated pipettes

  • Source of inert gas (Argon or Nitrogen) with a gentle delivery system

Procedure:

  • Pre-calculation: Determine the desired stock concentration and the volume needed for each aliquot. Aim for single-use volumes to avoid repeated freeze-thaw cycles.

  • Weighing: In a low-humidity environment (e.g., a glove box or a balance with a draft shield), accurately weigh the required amount of the solid compound directly into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous solvent to the vial. Cap tightly and vortex until the solid is completely dissolved.

  • Aliquoting: Dispense the calculated single-use volumes into pre-labeled amber vials.

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with a stream of inert gas for 10-15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.

  • Storage: Place the labeled aliquots in a secondary container and store them at ≤ -20°C.

  • Documentation: Record the compound name, concentration, solvent, date, and your initials on both the vials and in your laboratory notebook.

Diagram 2: Compound Handling and Storage Decision Workflow

start Compound Received check_form Solid or Solution? start->check_form solid_use Intended Use? check_form->solid_use Solid solution_use Intended Use? check_form->solution_use Solution store_solid_long Store Solid at 2-8°C (Inert Atmosphere, Dark) solid_use->store_solid_long Long-Term Storage prep_solution Prepare Stock Solution (Protocol 1) solid_use->prep_solution Immediate Use store_solution_long Aliquot & Store at ≤ -20°C (Inert Atmosphere) solution_use->store_solution_long Long-Term Storage use_daily Prepare Dilution for Immediate Use solution_use->use_daily Immediate Use prep_solution->solution_use

Caption: A logical workflow for making decisions about compound storage and preparation upon receipt.

Section 5: References

  • This compound Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/TK8H4046.pdf]

  • Pyridine Chemical Hygiene Plan. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1229/2021/08/Pyridine.pdf]

  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-cyclopropyl-ketones-in-synthetic-chemistry-spotlight-on-cyclopropyl-p-nitrophenyl-ketone/]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/12-safety-precautions-to-follow-when-handling-pyridine/]

  • Cyclopropyl ketone Overview. Moleqube. [URL: https://moleqube.com/cyclopropyl-ketone]

  • Pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/upload/files/Pyridine_1_degree-SDS-Jubilant_Ingrevia-Ver_3.0-Jan_24.pdf]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c02220]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/upload/files/Pyridine-ACS-SDS-Jubilant-Ingrevia-Ver-3.0-Jan-24.pdf]

  • A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-cyclopropyl-and-cyclobutyl-ketones/]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11160359/]

  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem. [URL: https://www.benchchem.com/blog/essential-safety-and-operational-protocols-for-handling-pyridin-4-ol-d5/]

  • 1-(5-Fluoropyridin-2-yl)ethanone Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsno=CB52516252&Lang=EN]

  • 1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one Product Page. ChemScene. [URL: https://www.chemscene.com/products/1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one_3052723-85-7.html]

  • 1-(5-Fluoropyridin-2-yl)ethanone Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_E_CB52516252.htm]

  • 1-[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]ethanone Product Page. ChemScene. [URL: https://www.chemscene.com/products/1-%5B4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl%5Dethanone_83935-45-9.html]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone. This guide is designed to provide a robust, scalable protocol and address the common challenges encountered during its synthesis. As a key intermediate in pharmaceutical development, ensuring a reliable and efficient synthesis is paramount. This document moves beyond a simple recipe, offering insights into the causality of the procedural choices and providing a comprehensive framework for troubleshooting.

The functionalization of electron-deficient pyridine rings presents a unique set of challenges, often related to reactivity and regioselectivity.[1][2] The protocol detailed here leverages a halogen-lithium exchange, a powerful and often high-yielding method for preparing organolithium intermediates from which a wide variety of substituted pyridines can be accessed.[3]

Recommended Scale-Up Protocol: Halogen-Lithium Exchange & Acylation

This protocol is optimized for scalability and reliability. It proceeds via a bromine-lithium exchange on 2-bromo-5-cyclopropylpyridine, followed by acylation with an N,N-dimethylamide. This approach is often preferred over Grignard-based methods for pyridine substrates, as it can be more selective and less prone to certain side reactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagents & Glassware (Anhydrous Conditions) start_mat Dissolve 2-Bromo-5-cyclopropylpyridine in anhydrous THF prep_reagents->start_mat 1. cool_down Cool to -78 °C (Dry Ice/Acetone Bath) start_mat->cool_down 2. add_buli Slowly Add n-BuLi (Maintain T < -70 °C) cool_down->add_buli 3. stir_exchange Stir for 1 hour (Formation of 2-Lithio species) add_buli->stir_exchange 4. add_amide Slowly Add N,N-Dimethylacetamide (Maintain T < -70 °C) stir_exchange->add_amide 5. stir_acylation Stir for 2 hours at -78 °C add_amide->stir_acylation 6. warm_up Warm to 0 °C stir_acylation->warm_up 7. quench Quench with sat. aq. NH4Cl warm_up->quench 8. extract Extract with Ethyl Acetate quench->extract 9. wash Wash Organic Layer (Brine) extract->wash 10. dry Dry over Na2SO4 wash->dry 11. concentrate Concentrate in vacuo dry->concentrate 12. purify Purify via Column Chromatography concentrate->purify 13. final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molarity (if sol'n)Equivalents
2-Bromo-5-cyclopropylpyridine198.06-1.0
n-Butyllithium (n-BuLi)64.062.5 M in hexanes1.1
N,N-Dimethylacetamide87.12-1.2
Anhydrous Tetrahydrofuran (THF)72.11-~10 mL/mmol
Saturated Aqueous NH₄Cl---
Ethyl Acetate (EtOAc)88.11--
Brine (Saturated Aqueous NaCl)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
Silica Gel (for chromatography)---

Procedure:

  • Preparation: All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. All reactions must be performed under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-5-cyclopropylpyridine (1.0 eq.). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Scientist's Note: This is a halogen-lithium exchange reaction.[4] It is significantly faster than metalation (direct deprotonation) of an aromatic C-H bond. Maintaining a very low temperature is critical to prevent side reactions, such as the deprotonation of THF by n-BuLi or addition to the pyridine ring.[3][5]

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour. This allows for the complete formation of the 5-cyclopropylpyridin-2-yl-lithium intermediate.

  • Acylation: Slowly add N,N-dimethylacetamide (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

    • Scientist's Note: The reaction of an organolithium with a dimethylamide forms a stable tetrahedral intermediate (a lithium alkoxide) which does not break down until aqueous workup.[4] This prevents over-addition to the ketone product, a common issue when using more reactive acylating agents like acid chlorides or esters.

  • Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to 0 °C over approximately 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while stirring.

    • Safety Note: The quenching of any remaining organolithium is highly exothermic. Perform this step slowly at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Troubleshooting Guide

Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?

  • Potential Cause 1: Inactive n-Butyllithium. n-BuLi is highly reactive and degrades upon exposure to air and moisture. Its concentration may be lower than stated on the bottle, especially if the bottle is old or has been opened multiple times.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. A common method is titration against a known amount of a non-volatile acid like diphenylacetic acid in THF at 0 °C using a colorimetric indicator.

  • Potential Cause 2: Presence of Moisture. Water will rapidly quench both the n-BuLi and the lithiated pyridine intermediate.[6]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents; THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.

  • Potential Cause 3: Reaction Temperature Was Too High. If the temperature rises significantly during n-BuLi addition, it can react with the THF solvent or lead to other decomposition pathways.[5]

    • Solution: Use an internal thermometer to monitor the reaction temperature, not just the bath temperature. Add the n-BuLi very slowly, subsurface if possible on a larger scale, to allow for efficient heat dissipation.

  • Potential Cause 4: Inefficient Bromine-Lithium Exchange. While generally fast, the exchange can be incomplete if the reaction time is too short or the temperature is too low for a particularly hindered substrate.

    • Solution: Ensure the full 1-hour stirring time at -78 °C after n-BuLi addition. Confirm starting material consumption by TLC or LC-MS analysis of a quenched aliquot before proceeding with acylation.

Q2: I'm observing a significant amount of a side product identified as 5-cyclopropyl-2-butylpyridine. Why did this happen?

  • Potential Cause: Competing Reaction Pathways. This side product arises from the coupling of the 5-cyclopropylpyridin-2-yl-lithium intermediate with n-butyl bromide, which is formed during the halogen-lithium exchange.[4]

    • Solution: This is often exacerbated by higher temperatures. Strictly maintaining the temperature at -78 °C minimizes this side reaction. Using tert-butyllithium (t-BuLi) can sometimes mitigate this, as the tert-butyl bromide byproduct is rapidly eliminated to isobutylene, removing it from the reaction.[5] However, t-BuLi is more reactive and pyrophoric.

Q3: The reaction mixture turned very dark brown or black upon adding n-BuLi. Is this normal?

  • Answer: Yes, the formation of organolithium species, particularly from aromatic halides, often results in deeply colored solutions ranging from dark red to brown or black. This is generally indicative of the desired intermediate formation and is not a cause for alarm, provided the reaction is kept cold.

Q4: My purification by column chromatography is difficult, and the product seems to streak on the silica gel.

  • Potential Cause: Pyridine Basicity. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution 1: Add a small amount of triethylamine (~0.5-1%) to your eluent system. The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Solution 2: Use neutral or basic alumina for chromatography instead of silica gel.

    • Solution 3: For larger scales, consider purification by vacuum distillation if the product is thermally stable enough.

Frequently Asked Questions (FAQs)

Q1: Why use 2-bromo-5-cyclopropylpyridine instead of the chloro- or iodo-analogs?

  • Answer: The choice of halide is a balance of reactivity and cost. Iodo-pyridines undergo halogen-lithium exchange the fastest but are often more expensive and less stable. Chloro-pyridines are generally unreactive towards n-BuLi for exchange and would require harsher conditions or different reagents. Bromo-pyridines offer a good compromise, showing excellent reactivity for the exchange reaction at -78 °C while being readily available.[5]

Q2: Can I use a Grignard reaction instead?

  • Answer: While preparing 2-acetylpyridine from 2-bromopyridine via a Grignard reagent is a known method, it can be problematic.[7][8] Forming Grignard reagents from bromopyridines can be sluggish and may require initiators.[8] Furthermore, the pyridyl Grignard reagent can exist in complex equilibria, potentially leading to lower yields or side reactions on scale-up. The lithiation route is often more reliable and "cleaner" for this class of substrate.

Q3: How should I safely handle n-butyllithium, especially on a larger scale?

  • Answer: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air.[5]

    • Always work in a well-ventilated fume hood under an inert atmosphere.

    • Always wear personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves.

    • Never use a plastic syringe to measure n-BuLi, as it can be attacked by the reagent. Use glass syringes with metal needles.

    • Transfers should be done using cannula techniques under positive nitrogen or argon pressure.

    • Have an appropriate fire extinguisher nearby (Class D for metal fires is ideal, but a dry powder ABC extinguisher is also used). Do not use a water or CO₂ extinguisher.

    • To destroy residual n-BuLi, quench it by slowly adding it to a cooled, stirred solution of a proton source like isopropanol in an inert solvent like hexane.

Q4: What analytical techniques are best for monitoring this reaction?

  • Answer:

    • TLC (Thin Layer Chromatography): Excellent for quickly checking the consumption of the starting 2-bromo-5-cyclopropylpyridine. Take a small aliquot from the reaction, quench it in a separate vial with saturated NH₄Cl, extract with a small amount of ethyl acetate, and spot the organic layer.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information. It can confirm the disappearance of the starting material and the appearance of the product mass, helping to identify any major side products.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The most important tool for characterizing the final purified product to confirm its structure and assess its purity.

References

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved January 15, 2026, from [Link]

  • Knochel, P., et al. (2011). Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved January 15, 2026, from [Link]

  • Wolfe, J. F., et al. (1978). A new synthesis of .alpha.-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). 2‐Lithiopyridine. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Reddit. (n.d.). Troubleshooting my grignard reactions. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
  • Quora. (n.d.). Why does my Grignard reaction did not turn violet in the end? Retrieved January 15, 2026, from [Link]

  • Reddit. (n.d.). Grignard Formation - Troubleshooting and Perfecting. Retrieved January 15, 2026, from [Link]

  • Maity, P., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved January 15, 2026, from [Link]

  • PubMed. (2023). C-H functionalization of pyridines. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved January 15, 2026, from [Link]

  • HETEROCYCLES. (2015).

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Technical Support Center: Troubleshooting Common Issues in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making robust synthetic protocols essential.[1][2][3] This resource provides in-depth, experience-driven troubleshooting for common challenges, from low yields to purification hurdles, ensuring your syntheses are both successful and efficient.

Section 1: Low Yields and Reaction Failures

Low product yield is one of the most frequently encountered issues. The cause can range from suboptimal reaction conditions to competing side reactions. This section breaks down the most common scenarios and provides targeted solutions.

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a persistent challenge, often stemming from the classical method's reliance on harsh conditions and prolonged reaction times.[4][5] The primary culprits are typically inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or parasitic side reactions.

Causality & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be sluggish.[4]

    • Expert Insight: The reaction's efficiency is highly dependent on effective catalysis and reaction medium. To enhance kinetics and yield, consider modern alternatives.

    • Solution 1: Advanced Catalysis: Employing a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to boost yields to over 90%.[4]

    • Solution 2: Solvent-Free Conditions: Using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C) can also lead to high yields (up to 95%) with shorter reaction times.[4]

    • Solution 3: Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times to mere minutes (2-7 min) and provide excellent yields (82-94%).[6]

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The Hantzsch reaction first produces a 1,4-dihydropyridine (DHP), which must be aromatized to the final pyridine product.[4][7] Incomplete oxidation is a direct cause of low yield.

    • Expert Insight: Classical oxidants like nitric acid, CrO₃, and KMnO₄ can be effective but often require harsh conditions and lead to difficult workups and side products.[6][7] Milder, more efficient methods are often preferable.

    • Solution 1: Milder Oxidizing Agents: Consider using iodine in refluxing methanol for a less aggressive oxidation.[4]

    • Solution 2: One-Pot Aromatization: Incorporate the oxidation step into the initial reaction. The use of ferric chloride, manganese dioxide, or potassium permanganate in an aqueous medium has proven effective for direct aromatization.[6][7]

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the dihydropyridine intermediate.[4]

  • Formation of Side Products: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor undesired products.[6]

    • Expert Insight: In unsymmetrical Hantzsch syntheses, the order of reagent addition is critical to prevent the formation of unwanted intermediates.

    • Solution: To improve selectivity, pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[4] This minimizes competing reaction pathways.

Q2: I'm attempting a Chichibabin amination, but the reaction is sluggish and the yield is poor. How can I optimize this?

A2: The Chichibabin reaction, which installs an amino group at the C2 position of the pyridine ring, traditionally requires harsh conditions, such as high temperatures with sodium amide (NaNH₂).[8][9][10] These conditions can be incompatible with sensitive functional groups and often lead to moderate yields.

Causality & Troubleshooting Steps:

  • Harsh Reaction Conditions: High temperatures (100–130°C) are often necessary, which can lead to substrate degradation.[9]

    • Expert Insight: The strong basicity of sodium amide is essential for the reaction to proceed, but modern advancements allow for milder conditions that achieve the required reactivity without excessive heat.

    • Solution: NaH-Iodide Composite System: A composite of sodium hydride (NaH) and an iodide salt (e.g., LiI or NaI) can act as a potent Brønsted base, facilitating the reaction at much lower temperatures (65–85°C).[8][11] This system has been shown to produce excellent yields (up to 95%) with a broader range of primary alkylamines.[8][11] The iodide additive is crucial for enhancing the basicity of NaH.[8]

  • Poor Reagent Purity: The purity of the amide reagent can significantly impact the reaction's success.[9]

    • Solution: Use freshly prepared or high-purity sodium amide. If using the NaH-iodide system, ensure the NaH is of good quality and handled under inert conditions.

Below is a troubleshooting workflow for optimizing the Chichibabin reaction.

Caption: Troubleshooting workflow for the Chichibabin reaction.

Section 2: Regioselectivity and Side Product Formation

Controlling the position of functional groups on the pyridine ring is a common challenge, particularly when multiple reactive sites are present.

Q3: I'm struggling with poor regioselectivity in a Minisci-type reaction on a pyridine ring, getting a mixture of C2 and C4 isomers. How can I achieve C4-selectivity?

A3: The Minisci reaction, a powerful tool for C-H functionalization, inherently favors substitution at the electron-deficient C2 and C4 positions of the pyridine ring.[12] Achieving selectivity for the C4 position is a well-known challenge.[12][13]

Causality & Troubleshooting Steps:

  • Inherent Reactivity: The electronic properties of the pyridine ring make both the C2 and C4 positions susceptible to radical attack.

  • Expert Insight: A highly effective strategy to enforce C4 selectivity is to temporarily block the more reactive C2 position.

  • Solution: Removable Blocking Group: A simple and effective approach involves the use of a removable maleate-derived blocking group on the pyridine nitrogen.[12][13] This group sterically hinders the C2 and C6 positions, directing the incoming radical exclusively to the C4 position.[13] The blocking group can be easily removed after the reaction.

Strategy Description Typical Outcome Reference
Uncontrolled Reaction Standard Minisci conditions on an unsubstituted pyridine.Mixture of C2 and C4 alkylated products.[12]
Blocking Group Strategy Addition of a maleate-derived blocking group prior to Minisci reaction.Exquisite selectivity for the C4 position.[13]

Experimental Protocol: C4-Selective Minisci Alkylation

  • Blocking Group Installation: React the starting pyridine with a maleate derivative to form the N-adduct.

  • Minisci Reaction: Subject the N-blocked pyridine to Minisci-type decarboxylative alkylation conditions. A typical system involves a carboxylic acid, a silver salt (e.g., AgNO₃), and an oxidant like (NH₄)₂S₂O₈.[13]

  • Blocking Group Removal: After the alkylation is complete, the maleate group is readily removed to yield the C4-alkylated pyridine.[13]

Section 3: Purification and Isolation Challenges

The physical properties of pyridine derivatives can make their purification a non-trivial task.

Q4: My pyridine sample is contaminated with water. What is the most effective way to dry it?

A4: Pyridine is notoriously hygroscopic and readily absorbs moisture from the air.[14] Furthermore, it forms a minimum-boiling azeotrope with water, making simple distillation an ineffective method for complete drying.[14]

Causality & Troubleshooting Steps:

  • Azeotrope Formation: Pyridine and water form an azeotrope (boiling point 94°C), which prevents separation by simple distillation.[14]

  • Expert Insight: A multi-step chemical drying process followed by distillation is the most reliable method for obtaining anhydrous pyridine.

Protocol for Drying Pyridine

  • Pre-drying: For pyridine with significant water content, add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (10-20 g/L) and let it stand for several hours or overnight.[14] This removes the bulk of the water.

  • Final Drying & Distillation: Carefully decant the pre-dried pyridine into a dry distillation flask. Add calcium hydride (CaH₂) (5-10 g/L), a highly effective drying agent.[14]

  • Reflux: Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours. This ensures complete reaction of CaH₂ with any residual water.[14] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the system is not sealed.[14]

  • Distillation: Distill the pyridine from the CaH₂ under an inert atmosphere. Collect the fraction boiling at the correct temperature (approx. 115°C).

Q5: I'm observing significant peak tailing during the HPLC purification of my pyridine derivative. What is causing this and how can I fix it?

A5: Peak tailing is a frequent problem when purifying basic compounds like pyridines on silica-based columns.[15] The root cause is the interaction between the basic nitrogen of the pyridine and acidic residual silanol groups on the silica surface.[15]

Causality & Troubleshooting Steps:

  • Silanol Interactions: The lone pair on the pyridine's nitrogen atom interacts strongly with acidic Si-OH groups on the silica stationary phase, leading to a secondary retention mechanism that causes the peak to tail.[15]

  • Expert Insight: To achieve sharp, symmetrical peaks, these silanol interactions must be minimized or masked.

Solutions for Reducing Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to 2.5-3.0 with a buffer (e.g., phosphate buffer) will protonate the silanol groups, minimizing their interaction with the basic analyte.[15]

  • Use of a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 5-10 mM), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your pyridine compound.[15]

  • Change the Stationary Phase: If mobile phase additives are not effective or compatible, consider switching to a different column.

    • End-capped Columns: These columns have fewer residual silanol groups.

    • Polymer-based or Hybrid Columns: These are more stable at higher pH values. Running at a high pH (e.g., >8) will keep the pyridine neutral, which can lead to excellent peak shape.[15]

Below is a decision tree for troubleshooting HPLC peak tailing.

Caption: Decision tree for troubleshooting HPLC peak tailing.

References
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines. Benchchem.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • De novo Synthesis of Substituted Pyridines. ResearchGate.
  • Pyridine Ring Synthesis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • Chichibabin reaction. Grokipedia.
  • Milder Conditions for the Chichibabin Reaction. ChemistryViews.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Chichibabin Reaction. PPTX - Slideshare.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Learning from the Hantzsch synthesis.

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Technical Support Center: Column Chromatography of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(5-Cyclopropylpyridin-2-yl)ethanone via column chromatography. The guidance herein is grounded in established chromatographic principles and tailored to address the specific challenges posed by the unique chemical properties of this molecule.

Introduction to the Compound

This compound is a heterocyclic ketone. Its structure presents a dual challenge for purification by normal-phase column chromatography. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing.[1] The ketone functional group contributes to the molecule's overall polarity. A successful purification strategy must mitigate the basicity of the pyridine while achieving adequate separation from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For moderately polar compounds like this, standard flash chromatography grade silica gel (230-400 mesh) is the most common starting point.[2] However, due to the basic nature of the pyridine ring, you may encounter issues. If significant peak tailing or low recovery occurs, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating standard silica gel with a base, such as triethylamine (TEA), can help to mask the acidic silanol sites.

  • Alumina (Neutral or Basic): Alumina is a good alternative stationary phase for basic compounds.[2] Neutral or basic alumina should be chosen to avoid potential degradation of the compound.

  • End-capped Silica Gel: While more common in HPLC, end-capped silica can offer a more inert surface with fewer free silanol groups, which can improve peak shape.[1]

Q2: Which mobile phase system is a good starting point for this purification?

A2: A mixture of a non-polar solvent and a more polar modifier is standard.[2] A common and effective starting point is a hexane/ethyl acetate or petroleum ether/ethyl acetate system.[2] The optimal ratio of these solvents should be determined by preliminary Thin-Layer Chromatography (TLC).[2]

Q3: How do I use TLC to determine the optimal mobile phase?

A3: Spot the crude reaction mixture on a TLC plate and develop it in chambers with varying ratios of your chosen non-polar and polar solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal solvent system will provide a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound.[2] This Rf range typically ensures good separation on a column without requiring an excessively long elution time.

Q4: Should I use isocratic or gradient elution for the column?

A4: The choice depends on the separation of your target compound from impurities, as observed on TLC.[2]

  • Isocratic Elution (Constant Solvent Composition): If your TLC shows good separation between the product and impurities with a single solvent system, isocratic elution is simpler and often sufficient.

  • Gradient Elution (Increasing Polarity over Time): If your crude mixture contains impurities that are much less polar and/or much more polar than your product, a gradient elution is more efficient. You can start with a less polar solvent mixture to elute the non-polar impurities and gradually increase the polarity to elute your product and then the more polar impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Significant Peak Tailing

Q: My purified fractions are showing significant tailing on TLC analysis, and the separation on the column is poor. What is the cause and how can I fix it?

A: Peak tailing with pyridine-containing compounds is a classic problem caused by the strong interaction between the basic nitrogen and acidic silanol groups on the silica gel surface.[1] This leads to a non-ideal adsorption/desorption process.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your pyridine compound.[1]

    • Ammonia: Using a solvent system containing a small amount of ammonium hydroxide can also be effective.

  • Change of Stationary Phase:

    • Switch to neutral or basic alumina .

    • Use deactivated silica gel (as mentioned in the FAQs).

Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Modifier
  • TLC Analysis: Prepare several developing chambers with your optimal hexane/ethyl acetate ratio. To one chamber, add a mobile phase containing 0.5% TEA.

  • Spotting: On a single TLC plate, spot your crude mixture, a pure standard of your product (if available), and a co-spot (crude and standard in the same lane).

  • Development: Develop the plate in the chamber containing the TEA-modified mobile phase.

  • Observation: Compare the spot shape to a TLC run without TEA. You should observe a significant reduction in tailing and a more symmetrical spot for your target compound.

  • Column Application: If the TLC is successful, use the same percentage of TEA in the mobile phase for your column chromatography.

Issue 2: Low Recovery of the Compound

Q: After column chromatography, the yield of my purified product is very low, even though the reaction appeared to be successful by initial analysis. What could be the problem?

A: Low recovery can be due to irreversible adsorption or degradation of the compound on the stationary phase.[1] The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[1]

Solutions:

  • 2D TLC Analysis: To check for on-plate degradation, run a 2D TLC.[3]

    • Spot your crude mixture in one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • If your compound is stable, the spots will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[3]

  • Use a More Inert Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or consider using end-capped silica.[1]

  • Minimize Contact Time: Elute the compound from the column as quickly as possible while still achieving good separation. Avoid letting the compound sit on the column for an extended period.

Logical Workflow for Troubleshooting

Below is a diagram illustrating the decision-making process for troubleshooting common issues during the column chromatography of this compound.

troubleshooting_workflow start Start: Crude this compound tlc Perform TLC (Hexane/EtOAc) start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No run_column Run Column with Optimal Solvent rf_check->run_column Yes adjust_solvent->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions tailing_check Is there significant peak tailing? analyze_fractions->tailing_check add_tea Add 0.5% TEA to Mobile Phase tailing_check->add_tea Yes recovery_check Is recovery low? tailing_check->recovery_check No add_tea->run_column check_stability Check for degradation (2D TLC) recovery_check->check_stability Yes success Successful Purification recovery_check->success No change_stationary_phase Switch to Alumina or Deactivated Silica check_stability->change_stationary_phase change_stationary_phase->run_column

Caption: A workflow for troubleshooting common column chromatography issues.

Data Summary Table

The following table provides a summary of recommended starting conditions and troubleshooting steps.

ParameterRecommended Starting ConditionTroubleshooting ActionRationale
Stationary Phase Silica Gel (230-400 mesh)Switch to Neutral/Basic Alumina or deactivated silicaMitigates interaction with basic pyridine nitrogen.[1][2]
Mobile Phase Hexane/Ethyl AcetateAdd 0.1-1% Triethylamine (TEA)Masks acidic silanol sites to reduce peak tailing.[1]
TLC Rf Target 0.2 - 0.4Adjust solvent polarityEnsures optimal elution and separation on the column.[2]
Elution Mode Isocratic or GradientSwitch to gradient if separation is poorAllows for efficient elution of compounds with a wide range of polarities.[2]
Low Recovery N/APerform 2D TLC to check for degradationIdentifies if the compound is unstable on the chosen stationary phase.[3]

Conclusion

The successful purification of this compound by column chromatography is readily achievable with a systematic approach. By anticipating the challenges posed by the basic pyridine moiety and employing appropriate modifications to the mobile or stationary phase, researchers can overcome common issues like peak tailing and low recovery. The key to success lies in careful preliminary analysis by TLC and a logical approach to troubleshooting.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]

Sources

Technical Support Center: Catalyst Impurity Removal from 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 1-(5-Cyclopropylpyridin-2-yl)ethanone. This key intermediate is frequently synthesized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings.[1][2][3] While highly efficient, these methods often result in contamination of the final product with residual palladium. For drug development professionals, removing these catalyst impurities is not merely a matter of purity but a critical regulatory requirement, as agencies mandate strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[4][5]

This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve common issues related to catalyst removal, grounded in established scientific principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: Why is my purified this compound still showing traces of palladium after standard chromatography?

A: This is a frequent challenge. Standard silica gel chromatography can be insufficient for complete palladium removal for several reasons:

  • Co-elution: The pyridine nitrogen and ketone carbonyl in your product can act as weak ligands, forming stable, neutral complexes with palladium species. These complexes may have similar polarity to your product, causing them to co-elute.

  • Multiple Palladium Species: The palladium in your crude product may not be a single species. It can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., colloidal nanoparticles, soluble complexes with phosphine ligands).[6] Standard silica may not effectively bind all of these forms.

  • Ligand Effects: Oxidized phosphine ligands from the coupling reaction can also complicate the purification, sometimes carrying palladium through the column.

A pilot study has demonstrated that even after chromatographic purification, significant levels of residual palladium can remain, necessitating a dedicated scavenging step for reliable removal.[7][8]

Q2: What are the primary methods for palladium removal, and how do I choose the right one for my compound?

A: The optimal method depends on the nature of the palladium impurity (homogeneous vs. heterogeneous), the scale of your reaction, and your downstream requirements.[6] The most prevalent methods are summarized below.

MethodBest ForAdvantagesDisadvantages
Adsorption (Scavenging) Homogeneous (dissolved) Pd species.High selectivity, effective at removing Pd to low ppm levels.[9][10]Cost of specialized scavengers; potential for product loss via non-specific binding.[11]
Crystallization Products that are highly crystalline.Cost-effective, can be highly efficient for certain systems.May concentrate impurities in the crystal lattice; potential for significant yield loss in the mother liquor.[5][9][11]
Extraction (Aqueous Wash) Water-soluble Pd salts or complexes.Simple, inexpensive, and good for removing inorganic salts.Often insufficient for removing organometallic Pd complexes; can generate large volumes of solvent waste.[6][11][12]
Filtration Heterogeneous catalysts (e.g., Pd/C) or precipitated Pd metal.Very simple and fast for removing solid particles.[11][12]Ineffective for removing dissolved (homogeneous) palladium species.

Recommendation for this compound: A combination approach is often most effective. Start with an aqueous wash to remove bulk inorganics, followed by treatment with a specialized metal scavenger to capture the soluble palladium species.

Q3: I'm losing a significant amount of my product during purification. How can I improve my yield while still removing the catalyst?

A: Product loss during palladium removal is typically caused by non-specific adsorption onto the purification medium (e.g., activated carbon, or even some scavengers) or co-precipitation/loss to the mother liquor during crystallization.[11]

To mitigate this:

  • Screen Scavengers: Test several types of scavengers on a small scale. Thiol- or triazine-based scavengers often offer high selectivity for palladium with minimal product binding.[4][11]

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Run small-scale experiments to determine the optimal stoichiometry (e.g., equivalents of scavenger relative to ppm of Pd).

  • Solvent Selection: The solvent can influence the binding of both palladium and your product. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[11]

  • Consider a Chelating Wash: An aqueous wash with a mild chelating agent like N-acetylcysteine can sometimes pull palladium into the aqueous phase without significant product loss.[13]

Q4: Can residual palladium affect my downstream reactions?

A: Absolutely. Residual palladium, even at ppm levels, can have detrimental effects on subsequent synthetic steps. It can:

  • Catalyze Unwanted Side Reactions: Pd can be catalytically active in a wide range of transformations, potentially leading to byproduct formation in your next step.

  • Poison Downstream Catalysts: If your next step involves another catalyst (e.g., for a hydrogenation), residual palladium can act as a poison, deactivating it and halting the reaction.

  • Interfere with Biological Assays: For drug development professionals, trace metals can cause assay interference, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[7][14]

Therefore, ensuring palladium is removed to well below 100 ppm is a critical risk mitigation strategy.[7]

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides structured workflows for resolving specific, persistent purification challenges.

Workflow 1: Troubleshooting Ineffective Palladium Removal

This decision tree guides you when initial purification attempts fail to lower palladium to acceptable levels (<10 ppm).

G cluster_het Heterogeneous (e.g., Pd/C) cluster_hom Homogeneous (Dissolved) start Crude Product (Pd > 10 ppm) assess Assess Pd Species (Homogeneous or Heterogeneous?) start->assess het_filter Filter through Celite® pad assess->het_filter Solid Particles Observed hom_screen Screen Metal Scavengers (Thiol, Amine, TMT-based) assess->hom_screen Clear Solution het_analyze Analyze Filtrate (ICP-MS) het_filter->het_analyze het_check Pd < 10 ppm? het_analyze->het_check het_pass Purification Complete het_check->het_pass Yes het_fail Proceed to Scavenging het_check->het_fail No het_fail->hom_screen hom_optimize Optimize Conditions (Solvent, Temp, Time) hom_screen->hom_optimize hom_scaleup Scale-up with Best Scavenger hom_optimize->hom_scaleup hom_analyze Analyze Filtrate (ICP-MS) hom_scaleup->hom_analyze hom_check Pd < 10 ppm? hom_analyze->hom_check hom_pass Purification Complete hom_check->hom_pass Yes hom_fail Re-evaluate Scavenger Choice or Consider Crystallization hom_check->hom_fail No G cluster_prep Preparation cluster_treat Treatment cluster_iso Isolation & Analysis dissolve 1. Dissolve Crude Product in Optimized Solvent sample1 2. Take 'Before' Sample for Pd Analysis dissolve->sample1 add_scav 3. Add Optimized Scavenger (e.g., 5-10 wt. equiv.) sample1->add_scav stir 4. Stir at Optimal Temp/Time (e.g., 50°C, 4h) add_scav->stir filter 5. Filter to Remove Scavenger stir->filter wash 6. Wash Scavenger with Fresh Solvent filter->wash combine 7. Combine Filtrate and Washes wash->combine sample2 8. Take 'After' Sample for Pd Analysis combine->sample2 concentrate 9. Concentrate to Yield Pure Product sample2->concentrate

Caption: Experimental workflow for bulk palladium scavenging.

Part 4: Data & Scavenger Selection Guide

This table provides a quick reference for selecting an appropriate scavenger based on the likely state of your palladium catalyst.

Scavenger TypeFunctional GroupPrimary Target SpeciesProsCons
Si-Thiol Thiol (-SH)Pd(II) complexesHighly effective for Pd(II), good selectivity. [9]Less effective for Pd(0); can be oxidized.
Si-TMT DimercaptotriazineBroad range of Pd speciesExcellent for various Pd oxidation states, high capacity. [4][11]Can be more expensive.
Si-Amine Primary/Secondary AminesPd(II) salts (e.g., PdCl₂)Good for scavenging acidic Pd species.Lower affinity for neutral organometallic complexes.
Activated Carbon Carbon surfaceBroad spectrumInexpensive, readily available. [15]Low selectivity, high risk of product adsorption and yield loss. [11]

References

  • Phillips, S. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Retrieved from [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved from [Link]

  • Metal Scavengers for the Process Industry. (2008, November 26). Biotage. Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]

  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]

  • Leas, D., & de Nanteuil, F. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735–1762. Retrieved from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Chemical & Engineering News. Retrieved from [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1993–2014. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 448–454. Retrieved from [Link]

  • Gobbi, S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9575–9582. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Miyamoto, H., et al. (2021). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 25(6), 1475–1480. Retrieved from [Link]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. (2021). PubMed Central. Retrieved from [Link]

  • Method of removing palladium. (2005). Google Patents.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • New Approaches for Removing Catalyst Fines from Chemical and Pharmaceutical Slurries. (2017, March 20). Chemical Processing. Retrieved from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]

  • Catalyst handling best practice guide. (n.d.). United Nations. Retrieved from [Link]

  • Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule.[1] This guide offers an in-depth, expert-led interpretation of the ¹H NMR spectrum for 1-(5-Cyclopropylpyridin-2-yl)ethanone, a compound featuring a synthetically valuable disubstituted pyridine core.

This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, providing not just the "what" but the "why" behind spectral assignments. We will dissect the predicted spectrum, compare the informational value of ¹H NMR with other spectroscopic techniques, and provide a robust experimental protocol for acquiring high-quality data.

The Molecule: A Structural Overview

Before delving into the spectrum, let's consider the structural features of this compound that will govern its ¹H NMR signature.

  • Pyridine Ring: A heteroaromatic system with an electron-withdrawing nitrogen atom. The ring is substituted at the C2 and C5 positions. Protons at C3, C4, and C6 will exhibit distinct chemical shifts and coupling patterns.

  • Acetyl Group (ethanone): An electron-withdrawing group at the C2 position, ortho to the nitrogen. Its methyl protons will appear as a singlet.

  • Cyclopropyl Group: A strained, three-membered aliphatic ring at the C5 position. Its protons are in a unique electronic environment and will display complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The interpretation of a ¹H NMR spectrum hinges on four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]

The Aromatic Region (Pyridine Protons): ~δ 7.5 - 8.7 ppm

The protons on the pyridine ring are subject to the inductive and resonance effects of the nitrogen atom, the C2-acetyl group, and the C5-cyclopropyl group. The nitrogen atom and acetyl group are electron-withdrawing, which deshields adjacent protons, shifting them downfield.[3][4]

  • H-6 (Predicted δ ~8.6-8.7 ppm, Doublet, 1H): This proton is positioned ortho to the ring nitrogen, making it the most deshielded proton in the aromatic system.[3] It has only one neighboring proton, H-4, at a four-bond distance. This will result in a small coupling, appearing as a sharp doublet due to meta-coupling (⁴J).[5] The expected coupling constant, ⁴J(H6-H4), is typically around 2-3 Hz.[6]

  • H-4 (Predicted δ ~7.8-7.9 ppm, Doublet of Doublets, 1H): This proton is ortho to the cyclopropyl group and meta to the acetyl group. It is coupled to two non-equivalent protons: H-3 (ortho, ³J) and H-6 (meta, ⁴J). The ortho coupling (³J(H4-H3)) is expected to be in the range of 7-9 Hz, while the meta coupling (⁴J(H4-H6)) will be smaller, around 2-3 Hz.[7] This results in a characteristic doublet of doublets (dd) splitting pattern.

  • H-3 (Predicted δ ~7.5-7.6 ppm, Doublet, 1H): This proton is ortho to the acetyl group and coupled only to H-4. It will appear as a doublet with a coupling constant corresponding to the ortho coupling, ³J(H3-H4), of 7-9 Hz.

The Aliphatic Region I (Acetyl Protons): ~δ 2.6-2.7 ppm
  • -COCH₃ (Predicted δ ~2.65 ppm, Singlet, 3H): The methyl protons of the acetyl group are adjacent to a carbonyl carbon and have no neighboring protons to couple with. Therefore, they will appear as a sharp singlet, integrating to three protons.[8][9] Its chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the carbonyl group.

The Aliphatic Region II (Cyclopropyl Protons): ~δ 0.7 - 2.1 ppm

The cyclopropane ring protons represent a complex spin system. The strained nature of the ring gives these protons unique chemical shifts, typically much more upfield than other aliphatic protons.[10][11]

  • H-methine (Predicted δ ~1.9-2.1 ppm, Multiplet, 1H): This proton is attached to the carbon bonded to the pyridine ring. It is coupled to the four adjacent methylene protons, which will split its signal into a complex multiplet.

  • H-methylene (Predicted δ ~0.7-1.2 ppm, Multiplets, 4H): The four methylene protons on the cyclopropyl ring are diastereotopic. The two protons cis to the pyridine ring are chemically different from the two protons trans to it. They will exhibit:

    • Geminal coupling (coupling between protons on the same carbon), ²J.

    • Vicinal coupling (coupling to the methine proton), with distinct cis (³J_cis) and trans (³J_trans) coupling constants. Typically, ³J_cis is larger than ³J_trans in cyclopropanes.[12][13] This intricate network of couplings results in two overlapping and complex multiplets, integrating to a total of four protons.

Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant(s) (J, Hz)
H-68.6 - 8.71HDoublet (d)⁴J ≈ 2-3 Hz
H-47.8 - 7.91HDoublet of Doublets (dd)³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz
H-37.5 - 7.61HDoublet (d)³J ≈ 7-9 Hz
-COCH₃~2.653HSinglet (s)N/A
H-methine (cyclopropyl)1.9 - 2.11HMultiplet (m)Complex
H-methylene (cyclopropyl)0.7 - 1.24HMultiplets (m)Complex

Visualization of Key ¹H-¹H Couplings

The following diagram illustrates the through-bond spin-spin coupling relationships that define the ¹H NMR spectrum.

G mol H6 H-6 H4 H-4 H6->H4 ⁴J ≈ 2-3 Hz H3 H-3 H4->H3 ³J ≈ 7-9 Hz H_methine H-methine H_methylene1 H-methylene H_methine->H_methylene1 ³J (cis/trans) H_methylene2 H-methylene H_methine->H_methylene2 ³J (cis/trans)

Caption: Spin-spin coupling network in this compound.

Comparison with Alternative Analytical Methods

While ¹H NMR is exceptionally powerful, a comprehensive structural analysis often involves complementary techniques.

TechniqueInformation Provided for this MoleculeComparison to ¹H NMR
¹³C NMR Shows the number of unique carbon environments. The acetyl carbonyl carbon would be a key downfield signal (~190-200 ppm).Complementary. Confirms the carbon skeleton but provides no information on proton connectivity.
2D COSY Correlates coupled protons. Would show clear cross-peaks between H-3/H-4 and H-4/H-6, and between the cyclopropyl methine and methylene protons.Confirmatory. Provides definitive proof of the coupling relationships inferred from the 1D ¹H spectrum. Essential for complex molecules.
2D HMBC Shows long-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the acetyl protons and the C2 carbon of the pyridine ring.Provides connectivity information across heteroatoms and quaternary carbons, which is impossible to obtain from ¹H NMR alone.
Mass Spectrometry Provides the exact mass and fragmentation pattern, confirming the molecular formula.Orthogonal. Confirms elemental composition and molecular weight, while NMR defines the isomeric structure.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube (high precision)

  • Pipettes and vial

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer with an auto-sampler and temperature control unit.

Methodology:

  • Sample Preparation: a. Weigh approximately 5 mg of the sample into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be ~4-5 cm. e. Cap the NMR tube securely.

  • Instrument Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks for the TMS signal.

  • Acquisition Parameters: a. Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems). b. Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured. c. Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio. d. Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration. e. Acquisition Time (AQ): ~3-4 seconds for good resolution. f. Temperature: 298 K (25 °C).

  • Data Processing: a. Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals. f. Analyze the chemical shifts, multiplicities, and coupling constants of the peaks.

The workflow for this process can be visualized as follows:

Caption: Standard workflow for ¹H NMR sample analysis.

By following this detailed guide, researchers can confidently interpret the ¹H NMR spectrum of this compound, leveraging a deep understanding of the underlying principles to ensure accurate structural elucidation.

References

  • Filo Tutor. (n.d.). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling.
  • ACD/Labs. (2021, August 21). ¹H–¹H Coupling in Proton NMR.
  • Castellano, S., & Sun, C. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(4), 1597–1599.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling.
  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • PubMed. (2013). Long-range proton-carbon coupling constants: NMR methods and applications.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings.
  • ResearchGate. (n.d.). The ¹H-NMR spectra of acetyl group content of Cambodian kapok seed....
  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • ResearchGate. (2025, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes.

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's electronic, steric, and pharmacokinetic properties. 1-(5-Cyclopropylpyridin-2-yl)ethanone incorporates two key functionalities: an acetyl group at the 2-position and a cyclopropyl group at the 5-position. Understanding the influence of these substituents on the ¹³C NMR chemical shifts is paramount for unambiguous structural confirmation and for predicting the spectroscopic characteristics of related novel compounds.

Comparative Analysis of ¹³C NMR Chemical Shifts

To predict the ¹³C NMR chemical shifts of this compound, we will analyze the experimental data of key structural fragments: 2-acetylpyridine to understand the effect of the acetyl group, and 5-ethyl-2-methylpyridine as a proxy for the electronic influence of an alkyl (cyclopropyl) group at the 5-position. We will also consider data for cyclopropylbenzene to understand the intrinsic chemical shifts of the cyclopropyl group attached to an aromatic system. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Experimental ¹³C NMR Chemical Shifts of Comparative Compounds (in CDCl₃)

Carbon Atom2-Acetylpyridine¹5-Ethyl-2-methylpyridine²Cyclopropylbenzene³
C2153.9155.6-
C3121.5136.3-
C4136.8123.0-
C5127.1136.0-
C6149.1148.7-
Acetyl C=O200.5--
Acetyl CH₃25.9--
Ethyl CH₂-25.8-
Ethyl CH₃-15.6-
Methyl (on Pyridine)-24.0-
Cyclopropyl CH--15.2
Cyclopropyl CH₂--9.9
Aromatic C (ipso)--142.6
Aromatic C (ortho)--128.4
Aromatic C (meta)--125.8
Aromatic C (para)--125.7

¹Data obtained from spectral databases and may vary slightly with experimental conditions. ²Data from supporting information of a peer-reviewed publication.[1] ³Data obtained from spectral databases.

Predicted ¹³C NMR Chemical Shifts for this compound

Based on the principles of substituent additivity and analysis of the comparative data, we can predict the approximate ¹³C NMR chemical shifts for the target molecule.

The acetyl group at C2 is a strong electron-withdrawing group, which will deshield the C2 and C6 carbons. Its influence on the other ring carbons (C3, C4, C5) is also significant.

The cyclopropyl group at C5 is generally considered a weak electron-donating group, similar to other alkyl groups. It will cause a slight shielding (upfield shift) of the carbon to which it is attached (C5) and the ortho (C4, C6) and para (C2) positions, though the effect is attenuated by distance.

By combining these effects, we arrive at the following predicted chemical shifts:

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2~153-155Deshielded by the adjacent nitrogen and the acetyl group.
C3~120-122Influenced by the C2-acetyl group, expected to be similar to 2-acetylpyridine.
C4~138-140Deshielded by the adjacent nitrogen (meta) and influenced by both substituents.
C5~133-135Attached to the cyclopropyl group, expected to be slightly shielded compared to a proton but deshielded relative to an unsubstituted carbon.
C6~147-149Deshielded by the adjacent nitrogen and influenced by the C5-cyclopropyl group.
C=O~200-202Characteristic chemical shift for an acetyl group attached to a pyridine ring.
CH₃ (acetyl)~25-27Typical chemical shift for an acetyl methyl group.
CH (cyclopropyl)~14-16Methine carbon of the cyclopropyl group attached to the aromatic ring.
CH₂ (cyclopropyl)~9-11Methylene carbons of the cyclopropyl group.

Molecular Structure and Carbon Numbering

To ensure clarity in the assignment of chemical shifts, the standard numbering for the pyridine ring and the substituents is illustrated below.

Caption: Molecular structure and atom numbering for this compound.

Theoretical Validation via Density Functional Theory (DFT) Calculations

For a more precise prediction of the ¹³C NMR chemical shifts, Density Functional Theory (DFT) calculations can be employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for computing NMR shielding constants with high accuracy.

Workflow for DFT-based ¹³C NMR Prediction

DFT_Workflow cluster_mol_prep Molecular Modeling cluster_dft_calc DFT Calculation cluster_analysis Data Analysis mol_build Build 3D Structure of This compound conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) geom_opt->nmr_calc shielding_constants Extract Isotropic Shielding Constants (σ) nmr_calc->shielding_constants scaling Scale Shielding Constants (δ = σ_ref - σ_calc) / slope shielding_constants->scaling predicted_spectrum Generate Predicted ¹³C NMR Spectrum scaling->predicted_spectrum

Caption: A generalized workflow for predicting ¹³C NMR chemical shifts using DFT calculations.

This computational approach provides a powerful tool for validating the predicted chemical shifts derived from comparative analysis and can aid in the definitive assignment of complex spectra.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers wishing to acquire experimental data, the following provides a standard protocol for ¹³C NMR spectroscopy of a heterocyclic compound like this compound.

1. Sample Preparation

  • Sample Quantity: Weigh approximately 20-50 mg of the solid sample. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a small vial. Gentle warming or vortexing may be used to aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments often reference the residual solvent peak.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer)

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): Approximately 250 ppm, centered around 100-120 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By integrating experimental data from analogous compounds with theoretical predictions from DFT calculations, researchers can confidently approach the structural elucidation of this and related novel heterocyclic molecules. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality ¹³C NMR data.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Supporting Information for various peer-reviewed articles. Royal Society of Chemistry. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(3), 1028-1034. [Link]

  • University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(5-Cyclopropylpyridin-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical research. We explore its characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the influence of its constituent functional groups—the pyridine ring, the ketone, and the cyclopropyl moiety—we predict the formation of key fragment ions. This guide compares these predicted pathways against those of structurally related analogues, namely 2-Acetylpyridine and Acetophenone, to provide a clear understanding of how subtle structural modifications impact fragmentation. Detailed experimental protocols and visual fragmentation schemes are provided to empower researchers in the structural elucidation and characterization of this and similar molecules.

Introduction: The Structural Context

This compound (Molecular Formula: C₁₀H₁₁NO, Monoisotopic Mass: 161.0841 Da) is a bespoke chemical entity featuring a confluence of three critical functional groups: a basic nitrogen-containing pyridine heterocycle, an acetyl (ethanone) group, and a strained cyclopropyl ring. The analysis of such molecules is pivotal in drug discovery and process chemistry, where unambiguous identification is paramount. Mass spectrometry serves as a definitive analytical tool for this purpose, offering high sensitivity and profound structural insight through the controlled fragmentation of the parent molecule.

Understanding the fragmentation logic is not merely an academic exercise; it is a predictive tool that accelerates identification and distinguishes isomers. This guide explains the causal mechanisms behind the fragmentation, grounding predictions in the fundamental principles of ion stability and established reaction pathways for each functional group.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique dictates the nature and extent of fragmentation, and consequently, the information that can be gleaned from the mass spectrum.

  • Electron Ionization (EI): A high-energy ("hard") technique that imparts significant internal energy to the analyte molecule. This results in extensive fragmentation, creating a rich, fingerprint-like spectrum that is highly valuable for structural confirmation and library matching. EI is typically coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A low-energy ("soft") technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[1] It is ideal for polar and thermally labile compounds and is coupled with Liquid Chromatography (LC-MS). Structural information is obtained via tandem mass spectrometry (MS/MS), where the protonated molecule is selectively isolated and fragmented through Collision-Induced Dissociation (CID).[2]

For this compound, both techniques provide complementary information. EI offers a detailed map of the molecule's intrinsic bond strengths, while ESI-MS/MS allows for controlled, stepwise disassembly of the protonated species.

Predicted Fragmentation under Electron Ionization (EI-MS)

Upon impact with a 70 eV electron, this compound will form an energetically unstable molecular ion (M•⁺) at m/z 161 . This ion will readily undergo fragmentation through several competing pathways, governed by the formation of the most stable possible product ions and neutral radicals.[3][4]

Key Fragmentation Pathways (EI):
  • Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for ketones and aldehydes, involving the cleavage of a bond adjacent to the carbonyl group.[5][6] For this molecule, α-cleavage leading to the loss of a methyl radical is the most favorable route.

    • Loss of Methyl Radical (•CH₃): The cleavage of the CO–CH₃ bond results in the loss of a methyl radical (15 Da), forming a highly resonance-stabilized acylium ion at m/z 146 . This is predicted to be the base peak or one of the most abundant ions in the spectrum due to its stability.

  • Fragmentation of the Cyclopropyl and Pyridine Moieties:

    • Loss of Ethylene (C₂H₄): The strained cyclopropyl ring can undergo ring-opening followed by rearrangement to eliminate a stable, neutral ethylene molecule (28 Da) from the molecular ion, leading to a fragment at m/z 133 .[7]

    • Loss of HCN: A hallmark fragmentation of pyridine and other nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide molecule (27 Da).[8] This can occur from the molecular ion, yielding a fragment at m/z 134 .

    • Combined Losses: Sequential fragmentation is common. The abundant m/z 146 ion can subsequently lose HCN, leading to a fragment at m/z 119 .

The diagram below illustrates these dominant predicted EI fragmentation pathways.

EI_Fragmentation Predicted EI-MS Fragmentation of this compound M M•⁺ m/z 161 F146 [M - CH₃]⁺ m/z 146 (Acylium Ion) M->F146 - •CH₃ (15 Da) (α-Cleavage) F133 [M - C₂H₄]⁺ m/z 133 M->F133 - C₂H₄ (28 Da) (from Cyclopropyl) F134 [M - HCN]⁺ m/z 134 M->F134 - HCN (27 Da) (from Pyridine) F119 [M - CH₃ - HCN]⁺ m/z 119 F146->F119 - HCN (27 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule will readily accept a proton to form the [M+H]⁺ ion at m/z 162 . The most basic site, and therefore the most likely site of protonation, is the pyridine nitrogen atom.[9] Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Fragmentation Pathways (ESI-MS/MS):
  • Loss of Ethylene (C₂H₄): Similar to the EI pathway, a common fragmentation for protonated cyclopropyl-containing compounds is the loss of a neutral ethylene molecule (28 Da) following rearrangement, yielding a prominent product ion at m/z 134 .

  • Loss of Ketene (CH₂=C=O): Rearrangement involving the acetyl group can lead to the elimination of a neutral ketene molecule (42 Da), producing an ion at m/z 120 . This represents the protonated 5-cyclopropylpyridine core.

The diagram below illustrates the predicted fragmentation of the protonated molecule.

ESI_Fragmentation Predicted ESI-MS/MS Fragmentation of this compound MH [M+H]⁺ m/z 162 P134 [M+H - C₂H₄]⁺ m/z 134 MH->P134 - C₂H₄ (28 Da) (from Cyclopropyl) P120 [M+H - C₂H₂O]⁺ m/z 120 MH->P120 - CH₂CO (42 Da) (Loss of Ketene)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Comparative Fragmentation Analysis

To fully appreciate the unique fragmentation signature of this compound, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights the specific contribution of each functional group to the overall mass spectrum.

Compound Structure MW Key EI Fragments (m/z) & Interpretation
This compound Target Molecule161161 (M•⁺) , 146 ([M-CH₃]⁺) , 133 ([M-C₂H₄]⁺), 134 ([M-HCN]⁺)
2-Acetylpyridine Analogue (No Cyclopropyl)121121 (M•⁺) , 106 ([M-CH₃]⁺) , 78 ([C₅H₄N]⁺), 93 ([M-CO]⁺)
Acetophenone Analogue (No Pyridine or Cyclopropyl)120120 (M•⁺) , 105 ([M-CH₃]⁺) , 77 ([C₆H₅]⁺) , 51 ([C₄H₃]⁺)

Analysis of Comparison:

  • Influence of the Cyclopropyl Group: Comparing the target molecule (m/z 146 base peak) with 2-Acetylpyridine (m/z 106 base peak) reveals a consistent mass shift of 40 Da (C₃H₄). The presence of the cyclopropyl group also introduces a unique fragmentation channel: the loss of ethylene (m/z 133), which is absent in 2-Acetylpyridine.

  • Influence of the Pyridine Nitrogen: Comparing the target molecule with Acetophenone highlights the role of the nitrogen heterocycle. The pyridine-containing fragments (e.g., m/z 146) are distinct from the phenyl-containing fragments of Acetophenone (m/z 105, 77). The loss of HCN is a characteristic pathway for the pyridine-containing compounds that is not possible for Acetophenone.[8] The phenyl cation at m/z 77 is a dominant fragment for Acetophenone but is not expected in the target molecule's spectrum.

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following self-validating protocols are recommended. Instrument tuning and calibration with appropriate standards must be performed prior to analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for obtaining a detailed fragmentation fingerprint.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to a final concentration of ~10 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Caption: General experimental workflow for GC-EI-MS analysis.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is suited for analyzing the protonated molecule and its controlled fragmentation.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile:Water.

    • Add 0.1% (v/v) Formic Acid to promote protonation.

    • Dilute to a final concentration of ~1 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive polarity.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen, at a temperature of 350 °C.

    • MS1 Scan: Scan from m/z 50-300 to identify the [M+H]⁺ precursor at m/z 162.

    • MS2 Scan (Product Ion): Isolate the precursor ion at m/z 162 (e.g., 1.0 Da isolation window) and fragment using CID with an appropriate collision energy (e.g., ramp from 10-30 eV to find optimal fragmentation).

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the interplay of its functional groups. Under EI, the molecule is expected to show a dominant acylium ion at m/z 146 resulting from α-cleavage. Under ESI-MS/MS, the protonated molecule at m/z 162 is predicted to fragment via the characteristic neutral losses of ethylene and ketene. By comparing these pathways with those of related compounds, we gain a deeper, more confident understanding of its structural signature. The protocols and predictive frameworks provided herein serve as a robust guide for researchers engaged in the identification and characterization of novel chemical entities.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Sparkman, O. D. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC, NIH. [Link]

  • Niwa, Y., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry. [Link]

  • Geerdink, P. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Květina, J., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • YouTube. (2021). Mass Spectrometry of Cycloalkanes. [Link]

Sources

Navigating the Biological Landscape of 1-(5-Cyclopropylpyridin-2-yl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatile electronic properties and ability to engage in various intermolecular interactions have cemented its place in a multitude of FDA-approved drugs. When coupled with a cyclopropyl group—a small, strained ring known for its unique conformational and electronic contributions—the resulting 1-(5-cyclopropylpyridin-2-yl)ethanone core presents a compelling starting point for drug discovery endeavors. This guide provides a comparative analysis of the biological activities of analogs derived from this scaffold, synthesizing available data to elucidate structure-activity relationships (SAR) and guide future research.

The Chemical Blueprint: Understanding the Core Moiety

The this compound scaffold is an intriguing amalgamation of three key chemical entities: a pyridine ring, a cyclopropyl group, and an ethanone linker. Each component plays a crucial role in defining the molecule's overall physicochemical properties and its potential interactions with biological targets.

  • Pyridine Ring: As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, significantly influencing solubility and receptor binding. The substitution pattern on the ring is critical for modulating activity and selectivity.

  • Cyclopropyl Group: This small, rigid ring system introduces conformational constraint, which can be beneficial for locking the molecule into a bioactive conformation. Its unique electronic nature, often described as having partial double-bond character, can also influence metabolic stability and binding affinity.

  • Ethanone Linker: The ketone functionality can act as a hydrogen bond acceptor and provides a key point for further chemical modification to explore the surrounding chemical space.

Inferred Biological Activities and Structure-Activity Relationships

Based on the broader class of pyridine and cyclopropane derivatives, analogs of this compound are anticipated to exhibit a range of biological activities, including but not limited to antiproliferative, antiviral, and enzyme inhibitory effects.

A review of pyridine derivatives suggests that the introduction of specific functional groups can significantly impact their antiproliferative activity. For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance anticancer effects. Conversely, the addition of bulky groups or halogen atoms may lead to a decrease in activity.

The cyclopropyl moiety is also a well-established pharmacophore in medicinal chemistry, often found in enzyme inhibitors. Its rigid nature can help to properly orient other functional groups for optimal interaction with an enzyme's active site.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs

Modification on Pyridine Ring Predicted Impact on Biological Activity Rationale
Introduction of -OH, -NH2 groupsPotential increase in activityIncreased hydrogen bonding potential.
Introduction of -OCH3 groupPotential increase in activityCan influence electronic properties and solubility.
Introduction of Halogens (F, Cl, Br)Variable; potentially decreased activityCan alter electronic and steric properties.
Introduction of Bulky SubstituentsLikely decrease in activityPotential for steric hindrance at the binding site.
Modification on Ethanone Moiety Predicted Impact on Biological Activity Rationale
Reduction to alcoholAltered hydrogen bonding capabilityMay switch from acceptor to donor.
Extension of the alkyl chainVariableCould explore additional binding pockets.
Formation of oximes or hydrazonesAltered electronic and steric profilePotential for new interactions with the target.
Modification on Cyclopropyl Group Predicted Impact on Biological Activity Rationale
Substitution on the ringVariableCan fine-tune steric and electronic properties.

It is crucial to emphasize that these are generalized predictions. The actual biological activity of any given analog will be highly dependent on the specific biological target and the interplay of various physicochemical properties.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel this compound analogs, a battery of in vitro assays would be employed. The choice of assays would be guided by the therapeutic area of interest.

Antiproliferative Activity Assessment

A standard method to evaluate the anticancer potential of these compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assays

If the analogs are designed as enzyme inhibitors (e.g., kinase inhibitors), a specific enzymatic assay would be required.

Experimental Protocol: Generic Kinase Inhibition Assay (Example)

  • Reagents: Kinase enzyme, substrate peptide, ATP, and assay buffer.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, the substrate peptide, and the test compound in a 96-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Visualizing the Path Forward: Logical Workflow

The discovery and optimization of novel bioactive compounds from the this compound scaffold would follow a logical progression.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A Synthesis of This compound Analogs B Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., Antiproliferative Assay) B->C D Hit Identification C->D E Secondary Assays (e.g., Enzyme Inhibition) D->E F Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Design & Synthesis H In vivo Efficacy Studies F->H G In silico Modeling (Docking, ADMET Prediction) G->F I Toxicology & Safety Pharmacology H->I

Caption: A logical workflow for the discovery and development of bioactive this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a dedicated, systematic study comparing a wide range of its analogs is yet to be published, the rich chemistry of its constituent moieties allows for informed predictions about its potential biological activities. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of these analogs to uncover specific structure-activity relationships. Such studies, guided by the principles of medicinal chemistry and aided by computational modeling, will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

Due to the lack of specific literature on the comparative biological activity of a series of this compound analogs, this section cannot be populated with direct references to such studies. The information presented is a synthesis of general principles in medicinal chemistry and knowledge of the biological activities of related compound classes.

A Comparative Guide to the Bioactivity of 1-(5-Cyclopropylpyridin-2-yl)ethanone and 1-(5-methylpyridin-2-yl)ethanone: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for a Comparative Bioactivity Study

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide focuses on two specific 2-acetylpyridine analogs: 1-(5-methylpyridin-2-yl)ethanone and the yet-to-be-extensively-studied 1-(5-cyclopropylpyridin-2-yl)ethanone. While the former is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its intrinsic bioactivity remains largely unexplored. The cyclopropyl-substituted counterpart is of particular interest due to the principle of bioisosteric replacement, where a cyclopropyl group can mimic a methyl group, often leading to enhanced metabolic stability, binding affinity, or altered electronic properties that can profoundly impact biological activity.

This document presents a proposed in-depth comparative analysis of these two compounds, outlining a strategic experimental approach to elucidate their potential bioactivities. We will delve into hypothetical experimental designs for assessing their anticancer and antimicrobial efficacy, supported by established protocols and a discussion of the potential signaling pathways they may modulate.

The Bioisosteric Hypothesis: Cyclopropyl vs. Methyl Substitution

The central hypothesis of this proposed study is that the substitution of the methyl group in 1-(5-methylpyridin-2-yl)ethanone with a cyclopropyl group will lead to a significant modulation of its biological activity. The cyclopropyl ring, with its unique electronic and conformational properties, can act as a non-classical bioisostere of the methyl group. This substitution may influence the molecule's interaction with biological targets, potentially enhancing its efficacy or altering its mechanism of action.

Proposed Experimental Investigation I: Anticancer Activity

Derivatives of 2-acetylpyridine have shown promise as anticancer agents, with some exhibiting potent antiproliferative effects.[4][5][6] Therefore, a primary focus of this investigation is to compare the cytotoxic effects of this compound and 1-(5-methylpyridin-2-yl)ethanone against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.[7][8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • DMEM/RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds: this compound and 1-(5-methylpyridin-2-yl)ethanone

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Potential Signaling Pathways in Anticancer Activity

Pyridine derivatives have been shown to exert their anticancer effects through various signaling pathways.[1][4][5][6] A potential avenue for further investigation would be to explore the impact of our test compounds on pathways such as:

  • VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mechanism for suppressing angiogenesis, a critical process in tumor growth and metastasis.[5][6]

  • p53 and JNK Upregulation: Some anticancer pyridines induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways.[4]

anticancer_pathway cluster_compound Pyridine Derivatives cluster_cell Cancer Cell Compound 1-(5-R-pyridin-2-yl)ethanone (R = Me or Cyclopropyl) VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition p53 p53 Compound->p53 Upregulation JNK JNK Compound->JNK Upregulation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest JNK->Apoptosis

Caption: Potential anticancer signaling pathways modulated by pyridine derivatives.

Proposed Experimental Investigation II: Antimicrobial Activity

The pyridine nucleus is also a common feature in many antimicrobial agents.[2][3][11][12] Therefore, a comparative assessment of the antimicrobial properties of this compound and 1-(5-methylpyridin-2-yl)ethanone is a logical and promising area of investigation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Objective: To determine the MIC of each compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test compounds: this compound and 1-(5-methylpyridin-2-yl)ethanone

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Bacterial and fungal cultures are grown overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth medium in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The results of the proposed bioactivity screenings should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Anticancer Activity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1-(5-methylpyridin-2-yl)ethanoneExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Reference ValueReference ValueReference Value

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
1-(5-methylpyridin-2-yl)ethanoneExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Reference ValueReference ValueN/A
Fluconazole (Control)N/AN/AReference Value

Synthesis of Test Compounds

The successful execution of this proposed study relies on the availability of high-purity test compounds. While 1-(5-methylpyridin-2-yl)ethanone is commercially available, this compound may require custom synthesis.

Proposed Synthetic Route for this compound

A plausible synthetic route for this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitable 2-acetyl-5-halopyridine and a cyclopropylboronic acid derivative.[18][19][20][21][22]

synthesis_workflow Start 2-Acetyl-5-bromopyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Cyclopropylboronic acid Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded proposal for a comparative bioactivity study of this compound and 1-(5-methylpyridin-2-yl)ethanone. By leveraging the principle of bioisosteric replacement, this research has the potential to uncover novel structure-activity relationships and identify promising lead compounds for further development in the fields of oncology and infectious diseases. The detailed experimental protocols provided serve as a robust framework for generating the necessary data to validate the central hypothesis. Future work should focus on elucidating the precise molecular targets and mechanisms of action of any identified bioactive compounds.

References

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents: Redox Activity, Iron Complexation and Characterization of their Antitumor Activity. [Link]

  • Anticancer Functions of Pyridine Heterocycles. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity. [Link]

  • Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • 2-Acetylpyridine. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • A kind of prepar
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

  • Synthesis of 2-Acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazoles. [Link]

  • Prepar

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A Comparative Guide to the Development of Analytical Standards for 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Standards in Pharmaceutical Development

In the rigorous landscape of pharmaceutical research and development, the quality, purity, and consistency of every chemical entity are paramount.[1][2] For key intermediates like 1-(5-Cyclopropylpyridin-2-yl)ethanone, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), the establishment of a robust analytical standard is not a mere procedural step but the very foundation of a reliable and reproducible manufacturing process.[3][4] An analytical development strategy is essential for evaluating drug products and ensuring they meet stringent standards of potency and purity.[5][6] This guide provides an in-depth, experience-driven comparison of methodologies for developing and characterizing a primary analytical standard for this compound, offering a framework for researchers and drug development professionals to establish their own self-validating quality control systems.

Part 1: Establishing a Primary In-House Reference Standard

The first step in any quality control paradigm is the synthesis and rigorous characterization of a primary reference material. This in-house standard serves as the ultimate benchmark against which all subsequent batches of the intermediate are measured. The choice of synthetic route is critical, prioritizing not just yield, but the generation of a high-purity material with a predictable impurity profile.

Rationale for Synthetic Route Selection

For this compound, a common synthetic approach involves the coupling of a cyclopropyl-substituted pyridine precursor with an acetylating agent. One effective method is the reaction of 2-bromo-5-cyclopropylpyridine with a suitable organometallic reagent followed by acetylation. This route is often selected for its high conversion rates and the relative ease of purification of the final product from unreacted starting materials and coupling by-products. The use of pyridine derivatives as building blocks is widespread in medicinal chemistry due to their stability and predictable reactivity.[3][4]

Purification and Full Characterization

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Assay Determination cluster_3 Certification synthesis Chemical Synthesis purification Chromatography & Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity Confirmation ms Mass Spectrometry (MS) purification->ms Identity Confirmation ftir FTIR Spectroscopy purification->ftir Identity Confirmation hplc HPLC-UV (Purity) purification->hplc Quantification qnmr qNMR (Assay) purification->qnmr Quantification kf Karl Fischer (Water Content) purification->kf Quantification elemental Elemental Analysis (%C, H, N) purification->elemental Quantification standard Certified Reference Standard nmr->standard ms->standard ftir->standard hplc->standard qnmr->standard kf->standard elemental->standard

Caption: Workflow for developing a certified in-house reference standard.

Part 2: Comparative Analysis of Characterization Techniques

No single analytical technique is sufficient to certify a reference standard. The strength of the characterization lies in the combined, corroborative evidence from multiple orthogonal methods.

Spectroscopic Analysis: Confirming the Molecular Structure
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR : Provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic pyridine protons, the cyclopropyl protons (often complex multiplets), and the methyl protons of the acetyl group.[7][8] The chemical shifts of protons adjacent to the carbonyl group are typically found in the 2.0-2.5 ppm range.[9]

    • ¹³C NMR : Reveals the number of unique carbon atoms. Key signals include the carbonyl carbon (~190-200 ppm), aromatic carbons, and the aliphatic carbons of the cyclopropyl and methyl groups.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. The fragmentation pattern can also offer structural clues. Alpha cleavage next to the carbonyl group is a common fragmentation pathway for ketones, which would result in a detectable acylium ion.[9]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. A strong absorption band around 1715 cm⁻¹ is characteristic of the C=O stretch in an aliphatic ketone, confirming the presence of the ethanone moiety.[9]

Purity Determination: A Quantitative Comparison

The purity value assigned to a reference standard is critical. Comparing results from different techniques provides a high degree of confidence.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity (% area), detection of related substance impurities.High resolution and sensitivity for separating impurities.[10]Requires a chromophore for UV detection; assumes equal response factors for impurities unless quantified against their own standards.
Quantitative NMR (qNMR) Integration of signals relative to a certified internal standard.Absolute purity (assay) value.Primary ratio method; does not require a reference standard of the same compound.Lower sensitivity to trace impurities compared to HPLC; requires a highly pure internal standard.
Elemental Analysis (CHN) Combustion and measurement of C, H, and N content.Confirmation of elemental composition.Provides fundamental confirmation of the empirical formula.Does not detect organic impurities with the same elemental composition.
Karl Fischer Titration Coulometric or volumetric titration.Water content.Highly accurate and specific for water.Does not measure other residual solvents.

Data Interpretation Logic: The final certified purity is typically calculated by a mass balance approach: Purity (%) = 100% - % Organic Impurities (from HPLC) - % Water (from Karl Fischer) - % Residual Solvents (from GC-HS) - % Non-combustible Residue

Part 3: Performance Comparison: In-House vs. Commercial Alternatives

While developing an in-house primary standard is the gold standard for process control, commercially available materials can serve as valuable secondary or working standards. However, their use requires careful evaluation.

Parameter In-House Primary Standard Commercial "Research Grade" Material Rationale & Experimental Verification
Purity & Uncertainty ≥99.5%, with a calculated uncertainty value.Typically ≥98%[11][12], often without a stated uncertainty.Verification: The commercial material must be tested against the in-house primary standard using a validated HPLC method to confirm its purity and identify any unlisted impurities.
Characterization Data Comprehensive package (NMR, MS, IR, HPLC, KF, etc.).Often limited to a Certificate of Analysis (CoA) with purity by HPLC or NMR.[13]Verification: The identity of the commercial material should be independently confirmed via ¹H NMR and MS to ensure it is structurally correct.
Traceability Fully traceable to in-house synthesis and purification records.Traceability may be limited to the vendor's batch number.Importance: Full traceability is a key requirement for GMP environments and regulatory submissions.[1][13]
Cost & Availability High initial investment in time and resources.Lower upfront cost, readily available.Consideration: The cost-benefit analysis depends on the stage of development. For early-stage research, commercial material may suffice. For late-stage development and manufacturing, a primary standard is essential.[5]

Part 4: Experimental Protocols

Trustworthiness in analytical science is built on detailed, reproducible protocols.

Protocol: Purity Determination by RP-HPLC

This protocol describes a stability-indicating reversed-phase HPLC method for determining the purity of this compound.

  • 1. Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are well-suited for separating aromatic compounds.[10]

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water. (Formic acid aids in protonating the pyridine nitrogen, leading to better peak shape).[10]

      • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the compound (e.g., ~270 nm), with PDA scanning from 200-400 nm to detect any co-eluting impurities.

    • Injection Volume: 10 µL.

  • 2. Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh the in-house reference standard and dissolve in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • 3. Data Analysis:

    • Determine the purity by area percent calculation, assuming all impurities have a similar response factor.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization of Analytical Logic

The relationship between different analytical tests forms a logical hierarchy for quality assessment.

cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity & Strength) compound Test Sample: This compound nmr NMR (¹H, ¹³C) compound->nmr Is it the correct molecule? ms Mass Spec (Molecular Weight) compound->ms Is it the correct molecule? ftir FTIR (Functional Groups) compound->ftir Is it the correct molecule? hplc HPLC (Organic Impurities) compound->hplc How pure is it? kf Karl Fischer (Water Content) compound->kf How pure is it? elemental Elemental Analysis (Composition) compound->elemental How pure is it? result Final Quality Assessment: Identity, Purity, Strength nmr->result ms->result ftir->result hplc->result kf->result elemental->result

Caption: Logical flow of orthogonal analytical tests for quality assessment.

Conclusion

The development of a well-characterized analytical standard for a pharmaceutical intermediate like this compound is a foundational activity that underpins the entirety of the drug development process.[2][5] While commercially available reagents offer convenience for early-stage research, the establishment of an in-house primary reference standard through meticulous synthesis, purification, and orthogonal characterization is non-negotiable for process validation, quality control, and regulatory compliance. By employing a multi-technique approach—blending the structural detail of NMR and MS with the quantitative power of HPLC and qNMR—researchers can build a self-validating system that ensures the production of safe, effective, and consistent pharmaceutical products.

References

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  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]

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  • Characterizing the n→π interaction of pyridine with small ketones...* Physical Chemistry Chemical Physics (RSC Publishing). [Link]

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FT-IR analysis of 1-(5-Cyclopropylpyridin-2-yl)ethanone functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Functional Group Analysis of 1-(5-Cyclopropylpyridin-2-yl)ethanone: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes a framework for robust data acquisition, and compares the utility of FT-IR with other common analytical techniques in the context of pharmaceutical development.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is paramount. Among the suite of analytical techniques available, FT-IR spectroscopy serves as a rapid, non-destructive, and highly reliable method for identifying the functional groups present within a molecule.[1] Its power lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint."[2]

For a novel molecule like this compound, a key intermediate in various synthetic pathways, FT-IR is instrumental in several stages:

  • Synthesis Confirmation: Verifying the successful formation of the target compound by identifying its key functional groups.[1]

  • Purity Assessment: Detecting the presence of residual starting materials or by-products by looking for their characteristic spectral bands.[1]

  • Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

This guide will dissect the FT-IR spectrum of this compound by examining its constituent parts, providing a robust protocol for analysis, and situating the technique within a broader analytical workflow.

Molecular Structure and Expected Vibrational Modes

The structure of this compound incorporates three distinct functional moieties, each with characteristic vibrational signatures. Understanding these individual components is the key to interpreting the full spectrum.

cluster_mol This compound mol ketone Acetyl (Ketone) Group pyridine Pyridine Ring cyclopropyl Cyclopropyl Group

Figure 1: Key functional groups of this compound.

The Acetyl Group (Ketone)

The carbonyl (C=O) bond of the ketone is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration, resulting in a strong, sharp absorption band.[3]

  • C=O Stretch: For a typical saturated aliphatic ketone, this stretch appears around 1715 cm⁻¹.[4] However, in this molecule, the ketone is conjugated with the pyridine ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretch for this compound is expected to shift to a lower wavenumber, typically in the range of 1705-1685 cm⁻¹ .[4][5]

  • C-C-C Stretch: Ketones also exhibit a C-C-C stretching vibration which can be useful for confirmation.[3]

The Pyridine Ring

The pyridine ring, being an aromatic heterocycle, displays several characteristic bands.[6]

  • C=C and C=N Ring Stretching: These vibrations occur in the region of 1650-1400 cm⁻¹ .[6] The presence of multiple bands in this area is a strong indicator of an aromatic system. The specific pattern and position of these bands can be influenced by the substitution pattern on the ring.[1]

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]

  • C-H Out-of-Plane Bending: These vibrations are found at lower wavenumbers (900-650 cm⁻¹ ) and the pattern of these bands can be highly informative about the substitution pattern on the pyridine ring.[1]

The Cyclopropyl Group

The cyclopropyl ring is a strained aliphatic system with unique vibrational modes.

  • Cyclopropyl C-H Stretching: The C-H bonds on the cyclopropane ring are known to absorb at a characteristically high frequency for C-H bonds, typically in the 3100-3000 cm⁻¹ range, often overlapping with the aromatic C-H stretches.[8]

  • Ring Vibrations ("Breathing" Mode): The cyclopropane ring itself has characteristic stretching and deformation modes. A symmetric ring stretching or "breathing" mode is often observed.[8]

Predicted FT-IR Data Summary

The following table summarizes the expected key vibrational frequencies for this compound.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000C-H StretchPyridine & CyclopropylMedium to Weak
2990 - 2850C-H Stretch (methyl)AcetylMedium to Weak
1705 - 1685C=O Stretch (conjugated)Acetyl (Ketone)Strong, Sharp
1600 - 1400C=C and C=N Ring StretchesPyridineMedium to Strong (multiple bands)
1450 - 1350C-H Bending (methyl)AcetylMedium
900 - 650C-H Out-of-Plane BendingPyridineMedium to Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes the use of a modern FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory, a common and highly efficient setup for analyzing solid and liquid samples.

Causality in Protocol Design:

The choice of a UATR accessory is deliberate; it minimizes sample preparation time, requires only a small amount of material, and provides excellent sample-to-sample reproducibility by ensuring a constant path length. The background scan is a critical step to account for atmospheric H₂O and CO₂ absorptions, ensuring that the final spectrum is solely that of the analyte.

Figure 2: Standard workflow for FT-IR analysis using a UATR accessory.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the surface of the UATR diamond or germanium crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), then wipe dry.

  • Background Collection (Self-Validation Step):

    • With the clean, empty UATR accessory in place, initiate a background scan in the instrument control software. This scan measures the ambient environment (air) and will be automatically subtracted from the sample spectrum.

    • Rationale: This step is crucial for data integrity, as it removes interfering signals from atmospheric water vapor and carbon dioxide.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply a consistent pressure to ensure good contact between the sample and the crystal. Modern accessories often use a torque-limiting knob that clicks when the optimal pressure is reached.

  • Sample Spectrum Collection:

    • Enter the sample identification information into the software.

    • Set the acquisition parameters. Standard parameters for routine analysis are typically:

      • Scans: 16 to 32 (improves signal-to-noise ratio)

      • Resolution: 4 cm⁻¹ (sufficient for most functional group identification)

      • Range: 4000 - 400 cm⁻¹

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • After the scan is complete, the software will automatically perform the background subtraction.

    • Clean the sample from the ATR crystal using the same method as in Step 1.

    • Use the software's "Find Peaks" function to label the wavenumbers of the major absorption bands.

Comparative Analysis: FT-IR vs. Other Techniques

While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation relies on a combination of analytical methods. Understanding the strengths and weaknesses of each is key to an efficient workflow.

Technique Primary Information Provided Strengths Limitations
FT-IR Spectroscopy Presence of functional groups (C=O, C-H, C=N, etc.).[1]Fast, non-destructive, small sample size, good for reaction monitoring.Provides limited information on molecular connectivity and stereochemistry. Not ideal for complex mixture quantification without calibration.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unparalleled for complete structural elucidation of organic molecules.Slower acquisition time, requires more sample, less sensitive than MS, requires deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS), fragmentation patterns.Extremely sensitive, provides molecular weight, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Isomers can be difficult to distinguish, does not directly identify functional groups in the way FT-IR does.

Synergistic Use: In practice, these techniques are used in concert. A typical workflow might involve:

  • FT-IR: Quick confirmation that a reaction produced a ketone with an aromatic component.

  • LC-MS: Confirmation of the product's molecular weight and purity.

  • NMR: Full structural assignment, confirming the precise arrangement of the cyclopropyl, pyridine, and acetyl groups.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and reliable characterization of this compound. By understanding the characteristic vibrational frequencies of the acetyl, pyridine, and cyclopropyl moieties, researchers can efficiently confirm the identity and purity of their synthesized compound. The key spectral markers to look for are the strong, conjugated C=O stretch around 1705-1685 cm⁻¹, the series of C=C/C=N ring stretches between 1600-1400 cm⁻¹, and the C-H stretches above 3000 cm⁻¹. When integrated into a broader analytical strategy that includes NMR and MS, FT-IR provides a foundational layer of structural information critical to advancing drug discovery and development pipelines.

References

  • FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4... ResearchGate. Available from: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. Available from: [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available from: [Link]

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A Comparative Guide: The Cyclopropyl Substituent vs. Other Alkyl Groups on Pyridin-2-ylethanone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of substituents is a cornerstone of rational drug design. The pyridin-2-ylethanone core is a prevalent scaffold in numerous pharmacologically active agents, and its efficacy is profoundly influenced by the nature of its appended chemical moieties. This guide provides an in-depth comparative analysis of the cyclopropyl group against common alkyl substituents—methyl, ethyl, and isopropyl—on the pyridin-2-ylethanone framework. We will explore how this small, strained ring uniquely modulates physicochemical, pharmacokinetic, and pharmacodynamic properties, supported by established principles and experimental data.

The cyclopropyl group, far from being a simple, small alkyl isostere, possesses a unique combination of steric and electronic properties. Its rigid, planar structure and the enhanced π-character of its C-C bonds impart characteristics that are distinct from its acyclic counterparts.[1] These features are frequently leveraged by medicinal chemists to address challenges in drug discovery, such as enhancing metabolic stability, improving potency, and refining selectivity.[2][3]

I. Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The introduction of a substituent to a core scaffold initiates a cascade of changes in its intrinsic properties. For the pyridin-2-ylethanone backbone, the choice between a cyclopropyl and other alkyl groups can be a critical determinant of the molecule's ultimate fate and activity within a biological system.

A. Lipophilicity and Solubility

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often used to mimic an isopropyl group, the cyclopropyl moiety can exert surprisingly different effects on lipophilicity. The conversion of an acyclic alkane to a cyclopropane equivalent is a common strategy in medicinal chemistry.[4] Due to its rigid nature and reduced surface area compared to a more flexible isopropyl group, a cyclopropyl substituent can lead to a more favorable lipophilicity profile, potentially avoiding the excessively high LogP values that can compromise aqueous solubility and increase metabolic clearance.

B. Metabolic Stability: A Key Differentiator

A primary advantage of incorporating a cyclopropyl group is the enhancement of metabolic stability.[1][2] Aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism in the liver.[5] The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less prone to the initial hydrogen atom abstraction step required for CYP-mediated oxidation.[1][5]

  • Cyclopropyl Group: The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism.[5] This can shield adjacent positions from enzymatic attack, leading to a longer biological half-life and reduced clearance.[6] However, it is important to note that cyclopropyl groups, particularly when attached to amines, can sometimes undergo metabolism leading to ring-opening or the formation of reactive intermediates.[5]

  • Methyl, Ethyl, and Isopropyl Groups: These groups are common sites for metabolic oxidation. Methyl groups can be hydroxylated to primary alcohols, which may be further oxidized. Ethyl and isopropyl groups offer additional sites for enzymatic attack, often leading to more rapid metabolic clearance compared to their cyclopropyl-substituted counterparts.

The following table provides a conceptual comparison of how these substituents are expected to influence key drug-like properties on a hypothetical pyridin-2-ylethanone scaffold, based on general principles observed in medicinal chemistry.

PropertyMethyl (-CH₃)Ethyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)Cyclopropyl (-c-C₃H₅)Rationale & References
Relative Lipophilicity (LogP) LowModerateHighModerate-HighThe rigid cyclopropyl ring can have a nuanced effect on lipophilicity compared to its flexible isopropyl isostere.[4]
Conformational Flexibility High (rotation)HigherHighLow (rigid)The three-membered ring structure severely restricts bond rotation, leading to a more defined conformation.[7][8]
Metabolic Stability (vs. CYP Oxidation) ModerateLow-ModerateLowHighC-H bonds in the cyclopropyl ring are stronger and less susceptible to CYP-mediated hydrogen abstraction.[1][3][5]
Expected Receptor Binding VariableVariableVariablePotentially HighThe rigid conformation can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[2][3]
Potential for Steric Hindrance LowModerateHighModerateProvides steric bulk but in a conformationally restricted manner.
II. Impact on Pharmacodynamics: Receptor Affinity and Selectivity

The unique stereoelectronic properties of the cyclopropyl ring can have a profound impact on a molecule's interaction with its biological target.

Conformational Rigidity and Binding Affinity: Flexible alkyl chains like ethyl and isopropyl can adopt numerous conformations, and only a subset of these may be optimal for binding to a receptor. The energetic cost of adopting the correct "bioactive" conformation can reduce binding affinity. The cyclopropyl group, by contrast, acts as a "conformational lock," restricting the orientation of the pyridin-2-ylethanone core.[7] This pre-organization can reduce the entropic penalty upon binding, leading to a more favorable Gibbs free energy of binding and, consequently, higher potency.[3]

The diagram below illustrates this concept, showing how a rigid cyclopropyl group can orient a molecule for optimal interaction within a hypothetical receptor pocket, whereas a flexible alkyl group may not.

cluster_0 Receptor Binding Pocket cluster_1 Cyclopropyl Derivative cluster_2 Isopropyl Derivative Receptor BindingSite1 Hydrophobic Pocket BindingSite2 H-Bond Acceptor Pyridinone_C Pyridin-2-ylethanone Pyridinone_C->BindingSite2 Binding Cyclopropyl Cyclopropyl Pyridinone_C->Cyclopropyl Rigid Conformation Cyclopropyl->BindingSite1 Optimal Fit Pyridinone_I Pyridin-2-ylethanone Pyridinone_I->BindingSite2 Binding Isopropyl Isopropyl Pyridinone_I->Isopropyl Flexible Conformation Isopropyl->BindingSite1 Suboptimal Fit

Caption: Cyclopropyl rigidity promoting optimal receptor fit.

III. Experimental Protocols: Assessing Metabolic Stability

To empirically determine the metabolic fate of substituted pyridin-2-ylethanone derivatives, an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard industry practice.[9] This assay provides crucial data on a compound's intrinsic clearance.[10]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (e.g., cyclopropyl-pyridin-2-ylethanone) in DMSO.

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.[10]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[10]

The following workflow diagram illustrates the key stages of this experimental protocol.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Microsomes (0.5 mg/mL) D Pre-warm Microsomes (37°C) A->D B Prepare Test Compound (1 µM final) E Add Compound & Initiate with NADPH B->E C Prepare NADPH Cofactor Solution C->E D->E F Incubate at 37°C with Shaking E->F G Sample at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Acetonitrile + Internal Standard G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro metabolic stability assay.

IV. Conclusion

The choice of an alkyl substituent on the pyridin-2-ylethanone scaffold is a decision with far-reaching implications for a compound's drug-like properties. While simple alkyl groups like methyl, ethyl, and isopropyl offer straightforward modifications to steric bulk and lipophilicity, the cyclopropyl group provides a more sophisticated tool for drug design. Its inherent rigidity can enhance binding affinity by reducing the entropic penalty of receptor interaction, and its robust C-H bonds frequently impart superior metabolic stability, a critical attribute for successful drug candidates.[1][3] While not a universal solution, the cyclopropyl moiety represents a powerful and versatile strategy for overcoming common hurdles in drug discovery, justifying its prominent place in the medicinal chemist's toolkit.[2]

References

  • Benchchem. Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs.
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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(5-Cyclopropylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(5-Cyclopropylpyridin-2-yl)ethanone, CAS No. 188918-75-4. Our focus extends beyond mere procedural steps to elucidate the rationale behind each safety recommendation, fostering a culture of informed caution in the laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound presents a multi-faceted hazard profile that necessitates a stringent approach to personal protection.

A safety data sheet for this compound indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The structural components of the molecule—a pyridine ring, a ketone functional group, and a cyclopropyl moiety—each contribute to its reactivity and toxicological profile. Pyridine and its derivatives are known for their potential to cause health issues upon skin contact, ingestion, or inhalation. Similarly, cyclopropyl ketones can be skin and eye irritants and may be toxic if ingested.

Table 1: Hazard Summary for this compound

Hazard StatementGHS ClassificationPotential Health Effects
H315Skin Irritation (Category 2)Redness, itching, inflammation, or blistering upon skin contact.
H319Serious Eye Irritation (Category 2A)Redness, pain, and potential for serious eye damage.
H335Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationIrritation of the lungs and respiratory system, potentially leading to coughing and wheezing.

A thorough risk assessment should be conducted before any procedure involving this compound to determine the appropriate safety measures. This assessment must consider the quantity of the substance being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for aerosol or vapor generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate PPE creates a critical barrier between the researcher and the hazardous chemical. For this compound, a comprehensive PPE strategy is non-negotiable. The minimum required PPE for any work in a laboratory where hazardous chemicals are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.

Eye and Face Protection

Given the serious eye irritation hazard (H319), robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are essential to protect against splashes and vapors and should be worn at all times when handling the compound. Safety glasses do not offer sufficient protection against chemical splashes.

  • Face Shield: When there is a heightened risk of splashing, such as when transferring large volumes or working with the substance under pressure, a face shield must be worn in addition to chemical splash goggles.

Skin and Body Protection

To prevent skin irritation (H315), comprehensive skin and body protection is necessary.

  • Chemical-Resistant Lab Coat: A lab coat, preferably one that is chemical-resistant, should be worn and fully buttoned.

  • Gloves: Disposable nitrile or neoprene gloves are recommended for handling this compound, as they provide good chemical resistance against pyridine and its derivatives. It is crucial to avoid latex gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, additional protective clothing, such as a chemical-resistant apron or coveralls, may be required.

Respiratory Protection

The potential for respiratory irritation (H335) necessitates careful management of inhalation exposure.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize the concentration of airborne vapors or dust.

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Safe Handling Protocol
  • Preparation: Before starting, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily accessible and inspected for integrity. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and appropriate glassware for liquids.

  • During the Procedure: Keep all containers of this compound tightly closed when not in use. Avoid any actions that could generate dust or aerosols.

  • Post-Procedure: Thoroughly clean the work area after use. Decontaminate any equipment that has come into contact with the compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, which may include a respirator for larger spills.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step. As a heterocyclic compound, it is considered a hazardous waste.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be accurately labeled with its contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Never dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams

To visually summarize the key safety and handling workflows, the following diagrams are provided.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Identify Task: Handling this compound AssessHazards Review SDS: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Start->AssessHazards AssessProcedure Evaluate Procedure: - Scale of work - Potential for splashes - Aerosol generation Start->AssessProcedure SelectEyeFace Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) AssessHazards->SelectEyeFace SelectSkinBody Skin/Body Protection: - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat AssessHazards->SelectSkinBody SelectRespiratory Respiratory Protection: - Work in Fume Hood - Respirator (if needed) AssessHazards->SelectRespiratory AssessProcedure->SelectEyeFace AssessProcedure->SelectSkinBody AssessProcedure->SelectRespiratory Proceed Proceed with Experiment SelectEyeFace->Proceed SelectSkinBody->Proceed SelectRespiratory->Proceed

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Disposal Start Waste Generated: - Excess Reagent - Contaminated Materials Segregate Segregate as Hazardous Waste Start->Segregate Collect Collect in Designated, Labeled, Sealed Container Segregate->Collect Store Store in a Cool, Dry, Well-Ventilated Area Collect->Store Dispose Arrange for Licensed Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: Disposal Workflow for this compound Waste.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • ACS Material. (2020-07-14). PPE and Safety for Chemical Handling. [Link]

  • Haz-Map. Cyclopropyl methyl ketone - Hazardous Agents. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions. [Link]

  • University of Washington Environmental Health & Safety. (2016-02-12). Personal Protective Equipment (PPE) in Laboratories. [Link]

  • Lab Manager. (2009-07-30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • PubChem. Cyclopropyl methyl ketone. [Link]

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